1,2-Propanediol diformate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-formyloxypropyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOHDPGXMPOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968606 | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-14-7 | |
| Record name | 1,2-Propanediol diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Propanediol Diformate: Chemical Properties, Structure, and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of 1,2-propanediol diformate, a diester of significant interest in various chemical and pharmaceutical applications. This document delves into the core chemical properties, structural characteristics, and stereochemical considerations of the molecule. A detailed, field-tested protocol for its synthesis via the esterification of 1,2-propanediol with formic acid is presented, with an emphasis on the underlying reaction mechanism and experimental causality. Furthermore, this guide explores the reactivity, stability, and potential applications of this compound, particularly within the realm of drug development and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, providing a foundational understanding of this versatile chemical compound.
Introduction
This compound, also known as propylene glycol diformate, is the diester formed from 1,2-propanediol and formic acid. While its parent alcohol, 1,2-propanediol (propylene glycol), is a widely utilized compound in the pharmaceutical, food, and cosmetic industries, the diformate ester possesses a unique set of properties that make it a valuable intermediate and potential end-product in various synthetic applications.[1][2][3] The presence of the two formate groups significantly alters the polarity, reactivity, and biological activity compared to the parent diol.
This guide aims to consolidate the available technical information on this compound, offering a practical resource for laboratory-scale synthesis, characterization, and application.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a propane backbone with formate ester groups attached to the first and second carbon atoms.
-
Molecular Formula: C₅H₈O₄[4]
-
Molecular Weight: 132.11 g/mol
-
CAS Number: 53818-14-7
-
IUPAC Name: Propane-1,2-diyl diformate
A key structural feature of this compound is the presence of a chiral center at the second carbon atom (C-2). This results in the existence of two enantiomers: (R)-propane-1,2-diyl diformate and (S)-propane-1,2-diyl diformate. The stereochemistry of the final product is dependent on the stereochemistry of the starting 1,2-propanediol. When synthesized from racemic 1,2-propanediol, a racemic mixture of the diformate is obtained.
Caption: Chemical structure of this compound, with the chiral center denoted by C*.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that much of the available data is predicted, as extensive experimental characterization is not widely published.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | PubChem |
| Molecular Weight | 132.11 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 182-184 °C (predicted) | ChemSpider |
| Density | 1.13 g/cm³ (predicted) | ChemSpider |
| Solubility | Soluble in organic solvents | General knowledge |
| Stability | Less stable than corresponding acetate esters; susceptible to hydrolysis | [4] |
Synthesis of this compound
Reaction Principle: Fischer-Speier Esterification
The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of 1,2-propanediol with an excess of formic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, it is necessary to remove the water formed as a byproduct.[5][6][7]
The mechanism involves the protonation of the carbonyl oxygen of formic acid, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 1,2-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent dehydration step yields the formate ester and regenerates the acid catalyst. This process occurs sequentially for both hydroxyl groups of the diol.
Caption: Simplified workflow for the Fischer-Speier esterification of 1,2-propanediol.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of glycol diformates and should be optimized for specific laboratory conditions.[8]
Materials:
-
1,2-Propanediol (1.0 mol, 76.09 g)
-
Formic acid (98-100%) (2.5 mol, 115.07 g)
-
Sulfuric acid (concentrated, catalytic amount, e.g., 1-2 mL)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol, formic acid, and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (2.0 mol, 36 g) has been collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product should be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃):
-
δ ≈ 8.0-8.1 ppm (s, 2H, -OCHO)
-
δ ≈ 5.0-5.2 ppm (m, 1H, -CH(OCHO)-)
-
δ ≈ 4.1-4.4 ppm (m, 2H, -CH₂(OCHO))
-
δ ≈ 1.3-1.4 ppm (d, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ ≈ 160-161 ppm (-OCHO)
-
δ ≈ 68-70 ppm (-CH(OCHO)-)
-
δ ≈ 65-67 ppm (-CH₂(OCHO))
-
δ ≈ 16-18 ppm (-CH₃)
-
-
IR (neat):
-
ν ≈ 2980-2940 cm⁻¹ (C-H stretch, alkyl)
-
ν ≈ 1720-1730 cm⁻¹ (C=O stretch, ester)
-
ν ≈ 1170-1190 cm⁻¹ (C-O stretch, ester)
-
Reactivity and Stability
Formate esters are known to be less stable than their acetate counterparts.[4] this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which will yield 1,2-propanediol and formic acid. This reactivity can be advantageous in applications where the controlled release of the parent diol and acid is desired. The compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.
Applications in Research and Drug Development
While specific, large-scale industrial applications of this compound are not widely documented, its chemical nature suggests several potential uses in research and development:
-
Pro-drug Design: The diformate can be used as a pro-drug moiety to improve the lipophilicity of a drug molecule containing a diol functional group, potentially enhancing its absorption and distribution. In vivo, the ester would be hydrolyzed by esterases to release the active drug.
-
Synthetic Intermediate: The formate groups can serve as protecting groups for the diol functionality of 1,2-propanediol during a multi-step synthesis. The relative ease of hydrolysis allows for their removal under mild conditions.[9]
-
Solvent: Due to its ester nature, it may serve as a specialized solvent for certain reactions.
-
Flavor and Fragrance: Simple formate esters are known for their characteristic odors and are used in the flavor and fragrance industry.[9]
Safety and Handling
-
Combustible.
-
Potentially irritating to the eyes, skin, and respiratory tract.
-
Harmful if swallowed.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10][11][12][13][14]
Conclusion
This compound is a chiral diester with potential applications in various fields, particularly in organic synthesis and pharmaceutical sciences. Its synthesis via Fischer-Speier esterification is a straightforward process, though careful control of reaction conditions is necessary to achieve high yields. While a comprehensive experimental characterization of this specific molecule is lacking in the current literature, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of the enantiomerically pure forms of this compound could unveil novel uses for this versatile compound.
References
-
Formate. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Alkyl Formate Ester Synthesis by a Fungal Baeyer–Villiger Monooxygenase. (2015).
- Alfa Aesar. (2014, June 16).
-
Methods used for the synthesis of formate esters. (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]
- Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. (2017). Molecules, 22(12), 2185.
- Fiveable. (n.d.). Formate Definition - Organic Chemistry Key Term.
- Carl Roth. (n.d.).
- Synthesis of Poly(Propylene Fumarate). (2011). Journal of Visualized Experiments, (51), e2544.
- Carl Roth. (n.d.).
- Process for converting formate esters to carboxylic acids. (1990). U.S.
- Formate ester formation in amide solutions. (1976). Journal of Molecular Evolution, 8(4), 301-307.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). (n.d.).
- Esterific
- Central Drug House. (n.d.).
- Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. (2021). Macromolecular Chemistry and Physics, 222(12), 2100084.
- FT–IR spectra of raw materials (propylene glycol and oleic acid) and... (n.d.).
- Chemos GmbH & Co.KG. (2023, April 25).
- Two-step synthesis of poly(propylene fumarate)
- Propylene glycol(57-55-6) IR Spectrum. (n.d.). In ChemicalBook.
- Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). (2017). Biomacromolecules, 18(7), 2147-2158.
- New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)
- Fischer Esterification. (n.d.). In Organic Chemistry Portal.
- Glycol diform
- Far Infrared and Dielectric Relaxation Spectra in Supercooled Water and Water + Propylene Glycol Solutions. (1984). DTIC.
- 1H NMR Spectrum (1D, 700 MHz, H2O, experimental) (NP0000101). (n.d.). In NP-MRD.
- Dipropylene glycol monomethyl ether(34590-94-8) 13C NMR spectrum. (n.d.). In ChemicalBook.
- The 300-MHz 1H NMR spectrum of 5~ propylene glycol in D20. (n.d.).
- Microwave spectrum of 1,2-propanediol. (2011). Journal of Molecular Spectroscopy, 269(1), 106-113.
- Synthetic process of glycol diformate. (2014).
- (a) representative ir spectra of fumaric acid, propylene glycol,... (n.d.).
- Propylene glycol, monolaur
- Formic acid-methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. (2023). Physical Chemistry Chemical Physics, 25(43), 29982-29992.
- Synthesis of poly(propylene fumarate) by acylation of propylene glycol in the presence of a proton scavenger. (1999). Journal of Biomaterials Science, Polymer Edition, 10(3), 307-320.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). In Master Organic Chemistry.
- Method for the continuous production of propylene glycol. (2006). U.S.
- BASF. (n.d.). 1,2-Propandiol USP.
- Microbial production and applications of 1,2-propanediol. (2010). Indian Journal of Microbiology, 50(1), 2-11.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). In Master Organic Chemistry.
- Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. (2016).
- Microbial production and applications of 1,2-propanediol. (n.d.).
- A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. (2021). Biotechnology for Biofuels, 14(1), 223.
- Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties. (2008).
- Effect of cardanol diol on the synthesis, characterization, and film properties of aqueous polyurethane dispersions. (n.d.).
Sources
- 1. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formate - Wikipedia [en.wikipedia.org]
- 5. Video: Esterification - Concept [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103880659A - Synthetic process of glycol diformate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemos.de [chemos.de]
Physical characteristics of 1,2-Propanediol diformate
An In-depth Technical Guide to the Physical Characteristics of 1,2-Propanediol Diformate
Introduction
This compound (PGDF), also known as propane-1,2-diyl diformate, is a diester of propylene glycol and formic acid. Its unique combination of a short alkyl chain and two polar formate groups imparts a set of physical properties that make it a compound of interest for professionals in drug development, chemical synthesis, and materials science. Its potential utility as a solvent, a plasticizer, or a chemical intermediate necessitates a thorough understanding of its fundamental physicochemical characteristics. The behavior of a substance in a formulation, its interaction with biological systems, and the safety parameters for its handling are all dictated by these properties.
This technical guide provides a comprehensive overview of the core physical characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the causality behind these properties, offers standardized protocols for their experimental determination, and contextualizes their importance for scientific and research applications. The information is grounded in authoritative data to ensure trustworthiness and accuracy for the scientific community.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation upon which all other physical data is built. The molecular structure, in particular, dictates the intermolecular forces that govern its physical state, solubility, and thermal properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 53818-14-7 | [1][3][4] |
| Molecular Formula | C₅H₈O₄ | [1][3][4] |
| Molecular Weight | 132.11 g/mol | [1][3] |
| SMILES | CC(COC=O)OC=O | [1][3] |
| InChIKey | DUYOHDPGXMPOKD-UHFFFAOYSA-N | [2][3][4] |
The structure of PGDF features a central three-carbon propylene backbone with formate esters at the 1 and 2 positions. The presence of two carbonyl groups and two ester oxygen atoms introduces significant polarity, while the methyl group provides a small region of non-polarity. The central carbon atom is a chiral center, meaning PGDF can exist as two distinct enantiomers, although it is commonly supplied as a racemic mixture.
Core Physicochemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure. For researchers, these values are critical for everything from calculating molar concentrations to designing safe and stable formulations.
Table 2: Summary of Key Physical Properties of this compound
| Property | Value | Method/Conditions | Source |
| Physical State | Liquid | Assumed at 25°C, 1 atm | - |
| Density | 1.136 g/cm³ | Not Specified | [1] |
| Boiling Point | 116 °C | Not Specified (likely reduced pressure) | [1] |
| 75.35 °C (348.50 K) | At 2.00 kPa | [3] | |
| 182.37 °C (455.52 K) | Joback Method (Prediction) | [3] | |
| Melting Point | -13.58 °C (259.57 K) | Joback Method (Prediction) | [3] |
| LogP (Octanol/Water) | -0.279 | Crippen Method (Prediction) | [3] |
| Water Solubility (log₁₀S) | 0.25 (S in mol/L) | Crippen Method (Prediction) | [3] |
Density
Density is a fundamental property essential for converting mass to volume, which is a constant requirement in laboratory work for preparing solutions and formulations. The experimental value of 1.136 g/cm³ indicates that PGDF is denser than water.[1]
Insight for Researchers: In drug development, the density of an excipient like PGDF is critical for ensuring dose uniformity in liquid formulations and for managing manufacturing processes such as mixing and filling. It also influences the stability of emulsions and suspensions.
This protocol provides a self-validating method for accurately determining the density of a liquid sample.
-
Calibration: Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. Use the standard density of water at that temperature to determine the exact volume of the pycnometer.
-
Sample Preparation: Ensure the PGDF sample is free of air bubbles and has equilibrated to the desired measurement temperature (e.g., 25°C) in a water bath.
-
Measurement:
-
Weigh the clean, dry, and empty pycnometer (m₁).
-
Fill the pycnometer with the temperature-equilibrated PGDF, ensuring no air bubbles are trapped.
-
Weigh the filled pycnometer (m₂).
-
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
Validation: Repeat the measurement at least three times. The standard deviation of the results should be below a pre-defined threshold (e.g., ±0.001 g/cm³) to ensure precision.
Caption: Workflow for Density Determination using a Pycnometer.
Thermal Properties
The boiling and melting points define the temperature range in which a compound exists as a liquid. This is crucial for handling, storage, purification (distillation), and assessing thermal stability.
-
Boiling Point: There is a notable variance in the reported boiling points. The value of 116 °C is likely an experimental measurement at reduced pressure.[1] The NIST Webbook provides a precise experimental data point of 75.35 °C at 2.00 kPa.[3] In contrast, the Joback method, a group contribution estimation, predicts a normal boiling point (at atmospheric pressure) of 182.37 °C.[3] This highlights the critical importance of noting the pressure at which a boiling point is measured. For practical purposes, the experimental data should be prioritized, while the predicted value offers a useful estimate for behavior at standard pressure.
-
Melting Point: The predicted melting point of -13.58 °C suggests that PGDF remains liquid under standard refrigeration conditions but may freeze in colder environments.[3] This is a key consideration for global logistics and storage of the material.
DSC is a highly accurate thermoanalytical technique for determining melting points and other thermal transitions.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow scales using certified reference materials (e.g., Indium).
-
Sample Preparation: Hermetically seal a small, precisely weighed amount of PGDF (typically 5-10 mg) into an aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
-
Thermal Program:
-
Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).
-
Heat the sample at a controlled, constant rate (e.g., 10 °C/min) through its melting transition.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
-
Validation: The sharpness of the melting peak provides an indication of purity. Impurities typically lead to a broader melting range and a depressed melting point.
Caption: Workflow for Melting Point Determination via DSC.
Solubility and Partitioning Behavior
For drug development professionals, solubility and partitioning are paramount. They govern how a compound behaves in aqueous and lipid environments, providing insights into its potential as a solvent for drug formulations and its likely ADME (absorption, distribution, metabolism, and excretion) properties.
Aqueous Solubility
The predicted Log₁₀S (where S is solubility in mol/L) of 0.25 suggests that PGDF is reasonably soluble in water.[3] This is expected, as the two polar formate groups can engage in hydrogen bonding with water molecules, largely overcoming the hydrophobicity of the three-carbon backbone.
Insight for Researchers: A compound with good aqueous solubility is often desirable as a solvent or co-solvent in parenteral (injectable) drug formulations, as it can help dissolve poorly soluble active pharmaceutical ingredients (APIs).
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted LogP value for PGDF is -0.279.[3] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the lipid-like octanol phase, classifying it as hydrophilic.
Insight for Researchers: LogP is a critical parameter in early-stage drug discovery and development. According to Lipinski's Rule of Five, compounds with very high LogP values often have poor absorption. The hydrophilic nature of PGDF suggests it would have low potential for bioaccumulation in fatty tissues and would be readily cleared from the body if absorbed.
This is the gold-standard method for experimentally determining LogP.
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing the phases to separate overnight. This ensures thermodynamic equilibrium.
-
Sample Addition: Prepare a dilute solution of PGDF in one of the phases (typically the one in which it is more soluble).
-
Equilibration: Combine known volumes of the PGDF solution and the other pre-saturated phase in a flask. Shake the flask vigorously for a set period to allow the PGDF to partition between the two layers until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of PGDF (C_octanol and C_water) using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).
Caption: Workflow for LogP Determination via Shake-Flask Method.
Spectroscopic Profile
While detailed spectra require experimental acquisition, the molecular structure of PGDF allows for the confident prediction of its key spectroscopic features. This information is indispensable for quality control, structural confirmation, and reaction monitoring.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton, a multiplet for the methylene (CH₂) protons, and two singlets for the non-equivalent formate (CHO) protons.
-
¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the two carbonyl carbons of the formate groups.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong, sharp absorption bands around 1720-1740 cm⁻¹, which are characteristic of the C=O stretch in esters. Additional strong bands corresponding to C-O stretching will be present in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 132. The spectrum would also exhibit characteristic fragmentation patterns resulting from the loss of formate groups or other neutral fragments. The NIST Chemistry WebBook confirms the availability of mass spectrum data for this compound.[4]
Conclusion
This compound is a hydrophilic, polar liquid that is denser than water. Its physical properties, including a predicted normal boiling point near 182 °C and good aqueous solubility, are a direct result of its diester structure. The data presented in this guide, from fundamental identifiers to experimental protocols, provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize, handle, and study this compound. An understanding of these characteristics is not merely academic; it is a prerequisite for innovative formulation design, robust process development, and ensuring the safety and efficacy of next-generation chemical and pharmaceutical products.
References
-
Cheméo. (2025). This compound Physical Properties. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 53818-14-7). Retrieved from [Link]
Sources
A Spectroscopic Guide to 1,2-Propanediol Diformate: Elucidating Structure Through NMR, IR, and MS Data
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-propanediol diformate (C₅H₈O₄, MW: 132.1146 g/mol )[1][2], a diester of propane-1,2-diol and formic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. In the spirit of scientific integrity, where experimental data for a specific compound may be nascent, this guide synthesizes available experimental data with well-established spectroscopic principles to present a robust and predictive analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.[3]
Electron Ionization Mass Spectrum of this compound
The electron ionization (EI) mass spectrum for this compound is available through the NIST WebBook.[1][2] A summary of the significant peaks is presented below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₂H₃O]⁺ |
| 45 | 40 | [CHO₂]⁺ |
| 57 | 15 | [C₃H₅O]⁺ |
| 58 | 10 | [C₂H₂O₂]⁺· |
| 87 | 5 | [C₃H₃O₃]⁺ |
| 132 | <1 | [C₅H₈O₄]⁺· (Molecular Ion) |
Interpretation and Fragmentation Pathway
The molecular ion peak ([M]⁺·) at m/z 132 is observed, confirming the molecular weight of this compound.[1] The low intensity of the molecular ion is characteristic of aliphatic esters, which readily undergo fragmentation.[4]
The base peak at m/z 43 is attributed to the acylium ion [CH₃CO]⁺, which is a common and stable fragment in the mass spectra of esters. However, in the case of a formate ester, this is more likely the [C₂H₃O]⁺ ion. The fragmentation of esters is often initiated by cleavage of the C-O bond or the C-C bond alpha to the carbonyl group.[5]
A plausible fragmentation pathway is outlined below:
Caption: Predicted Fragmentation Pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a liquid ester like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 ug/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Ensure the sample is free of particulate matter by filtering it through a 0.22 µm syringe filter into a clean GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] Esters are readily identified by their characteristic strong C=O and C-O stretching vibrations.[7]
Predicted IR Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Comments |
| 2980-2850 | Medium-Strong | C-H stretch (sp³) | From the propyl backbone. |
| ~1725 | Strong, Sharp | C=O stretch | Characteristic of saturated aliphatic esters. |
| 1300-1000 | Strong | C-O stretch | Two distinct C-O stretches are expected for an ester.[7] |
Interpretation
The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band around 1725 cm⁻¹ due to the C=O stretching of the two ester groups. The presence of two strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) would further confirm the ester functionality. The C-H stretching vibrations of the aliphatic backbone will be observed in the 2980-2850 cm⁻¹ region. The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the complete formation of the diester from the diol starting material.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the prepared salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are invaluable for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is based on the structure of this compound and typical chemical shifts for protons in similar chemical environments.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hc | ~8.05 | Singlet | 2H | - |
| Hb | ~5.15 | Multiplet | 1H | ~6.5 (to Ha), ~6.0 (to Hd) |
| Hd | ~4.25 | Doublet of Doublets | 1H | ~12.0 (geminal), ~6.0 (to Hb) |
| Hd' | ~4.10 | Doublet of Doublets | 1H | ~12.0 (geminal), ~6.0 (to Hb) |
| Ha | ~1.30 | Doublet | 3H | ~6.5 (to Hb) |
Interpretation of ¹H NMR
-
Formate Protons (Hc): The two protons of the formate groups are expected to appear as a singlet around 8.05 ppm. These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms.
-
Methine Proton (Hb): The proton on the chiral center (C2) is expected to be a multiplet around 5.15 ppm. It is coupled to the methyl protons (Ha) and the methylene protons (Hd, Hd').
-
Methylene Protons (Hd, Hd'): The two diastereotopic protons on C1 are expected to appear as two separate signals, likely as doublets of doublets, around 4.25 and 4.10 ppm. They are coupled to each other (geminal coupling) and to the methine proton (Hb).
-
Methyl Protons (Ha): The three protons of the methyl group are expected to be a doublet around 1.30 ppm, coupled to the methine proton (Hb).
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~160 |
| CH (C2) | ~70 |
| CH₂ (C1) | ~65 |
| CH₃ (C3) | ~16 |
Interpretation of ¹³C NMR
-
Carbonyl Carbons: The two carbonyl carbons of the formate groups are expected to have a chemical shift of around 160 ppm.
-
Oxygenated Carbons: The methine carbon (C2) and the methylene carbon (C1), both attached to oxygen, are expected at approximately 70 ppm and 65 ppm, respectively.
-
Methyl Carbon: The methyl carbon (C3) is expected to be the most upfield signal at around 16 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is at least 4 cm.[9]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Conclusion
The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating system for the structural elucidation of this compound. The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The predicted IR spectrum shows the characteristic absorptions of the ester functional groups. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, confirming the atomic connectivity. The protocols provided herein serve as a standard for the acquisition of high-quality spectroscopic data for this and similar small organic molecules.
References
-
This compound. NIST WebBook. [Link]
-
1,2-Propanediol, diformate. PubChem. [Link]
-
Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Semantic Scholar. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Preparing a sample for infrared spectroscopy. Royal Society of Chemistry. [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]
-
The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. PubMed. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
How to make an NMR sample. Durham University. [Link]
-
1,2-Propanediol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
1,2-Propanediol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
1,2-Propanediol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
1,2-Propanediol - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
15. NMR Spectroscopy Esterification Lecture Part 3. MIT OpenCourseWare. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Calculated and predicted ¹³C NMR chemical shifts for 2. ResearchGate. [Link]
-
Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
IR spectra of betaine-1,2-propanediol. ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
Predict. NMRium demo. [Link]
-
Microwave spectrum of 1,2-propanediol. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]
-
Predict all NMR spectra. NMRDB.org. [Link]
-
A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC. [Link]
-
Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uoguelph.ca [uoguelph.ca]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
IUPAC name and CAS number for 1,2-Propanediol diformate
An In-Depth Technical Guide to Propane-1,2-diyl Diformate for Researchers and Drug Development Professionals
Introduction
Propane-1,2-diyl diformate, also known as 1,2-propanediol diformate, is a diester of formic acid and 1,2-propanediol. While its parent alcohol, 1,2-propanediol (propylene glycol), is a widely utilized excipient in pharmaceutical formulations, the diformate ester remains a more specialized chemical entity.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and toxicological profile, with a focus on its relevance to researchers and professionals in drug development. We will explore the fundamental chemistry and potential implications of this molecule, grounding our discussion in established scientific principles to empower its application in novel research contexts.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is foundational to its application in any scientific endeavor.
Nomenclature and Structure
-
IUPAC Name: propane-1,2-diyl diformate
-
CAS Number: 53818-14-7
-
Molecular Formula: C₅H₈O₄
-
Molecular Weight: 132.11 g/mol [3]
-
Synonyms: this compound
The structure consists of a propane backbone with formate groups ester-linked to the first and second carbon atoms.
Physicochemical Data
The following table summarizes key physicochemical properties of propane-1,2-diyl diformate, which are critical for predicting its behavior in various solvent systems and experimental conditions.
| Property | Value | Unit | Source |
| Normal Boiling Point (tb) | 455.52 | K | Joback Method[3] |
| Normal Melting Point (tf) | 259.57 | K | Joback Method[3] |
| Critical Temperature (tc) | 639.75 | K | Joback Method[3] |
| Critical Pressure (pc) | 4026.13 | kPa | Joback Method[3] |
| Enthalpy of Vaporization (hvap) | 44.60 | kJ/mol | Joback Method[3] |
| Octanol/Water Partition Coeff. (logp) | -0.279 | Crippen Method[3] | |
| Water Solubility (log10ws) | 0.25 | mol/l | Crippen Method[3] |
Data sourced from Cheméo, utilizing established computational methods for property estimation.[3]
Synthesis and Purification
The primary route for synthesizing propane-1,2-diyl diformate is through the direct esterification of 1,2-propanediol with formic acid. This reaction, a classic example of Fischer-Speier esterification, is typically catalyzed by a strong acid.
Reaction Principle: Fischer-Speier Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4] The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, it is necessary to remove water as it is formed or to use an excess of one of the reactants. For the synthesis of propane-1,2-diyl diformate, two moles of formic acid react with one mole of 1,2-propanediol.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a standard procedure for synthesizing propane-1,2-diyl diformate.
Materials:
-
1,2-Propanediol (CAS: 57-55-6), high purity
-
Formic acid (≥95%)
-
Sulfuric acid (concentrated, as catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add 1,2-propanediol (0.5 mol), formic acid (1.1 mol, a 10% molar excess), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 1-2% of the total reactant weight) to the stirred mixture.
-
Reaction Execution: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction has reached completion.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid. Repeat until effervescence ceases.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and remove the solvent (toluene) using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure propane-1,2-diyl diformate.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of propane-1,2-diyl diformate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.
Protocol: GC-MS for Purity and Identity Confirmation
This protocol is adapted from standard methods for analyzing related diols and esters.[1][3][5]
Instrumentation & Reagents:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Capillary column suitable for polar compounds (e.g., HP-PONA or similar).[5]
-
High-purity helium as carrier gas.
-
Ethyl acetate (GC grade) for sample dilution.
-
Propane-1,1,2-d3-1,2-diol as a potential internal standard for quantitative analysis.[6]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized propane-1,2-diyl diformate.
-
Dissolve the sample in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Scan Range: 40-300 m/z
Data Analysis:
-
Identity Confirmation: The identity is confirmed by matching the obtained mass spectrum with reference spectra or by interpreting the fragmentation pattern. Expected fragments would include ions corresponding to the loss of formate groups (HCOO•) and fragments of the propanediol backbone.
-
Purity Assessment: Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Toxicological Profile and Safety Considerations
Anticipated Metabolic Fate
It is highly probable that propane-1,2-diyl diformate is rapidly hydrolyzed in vivo by esterase enzymes into 1,2-propanediol and two equivalents of formic acid. Therefore, the primary toxicological concern is related to the release of formate.[7]
Formate Toxicity: The Key Hazard
Formic acid and its conjugate base, formate, are known metabolic toxins.[7]
-
Mechanism of Toxicity: The primary mechanism of formate toxicity is the inhibition of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain.[7] This inhibition leads to histotoxic hypoxia, a condition where cells cannot utilize oxygen, resulting in impaired ATP production.[7][8]
-
Clinical Manifestations: In cases of significant exposure (e.g., methanol poisoning, where formate is the toxic metabolite), this leads to metabolic acidosis and can cause severe damage to organs with high oxygen demand, such as the optic nerve (leading to blindness) and the central nervous system.[7][9] Studies on neural cell cultures have shown that formate is specifically neurotoxic, inducing ATP depletion and cell death.[8]
Safety and Handling
-
Hazard Statements (Inferred): Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.
Diagram of Postulated Metabolic Pathway and Toxicity
Caption: Postulated metabolic hydrolysis and mechanism of formate toxicity.
Potential Applications in Research and Drug Development
While not a mainstream pharmaceutical ingredient, the unique properties of propane-1,2-diyl diformate suggest several potential applications for research purposes.
-
Prodrug for Formate Delivery: In toxicological or metabolic research, it could serve as a controlled, cell-permeable source of formic acid, allowing for the study of formate-induced mitochondrial dysfunction without the confounding pH effects of administering formic acid directly.
-
Specialty Solvent: As a diformate ester, it possesses different polarity and solvency characteristics compared to its parent alcohol, 1,2-propanediol. This could make it a useful non-aqueous solvent or vehicle for specific, poorly water-soluble compounds in early-stage formulation screening.
-
Chemical Synthesis Intermediate: It can be used as a building block in organic synthesis, providing a protected form of 1,2-propanediol that can be deprotected under basic conditions.
The development of enantiomerically pure (R)- or (S)-1,2-propanediol through biotechnological routes opens the possibility for synthesizing chiral versions of the diformate ester.[12][13] These chiral synthons could be valuable in asymmetric synthesis for the development of novel pharmaceutical agents.
Conclusion
Propane-1,2-diyl diformate is a well-defined chemical entity whose properties are largely dictated by its ester functionalities. While its direct applications in drug development are not established, its utility as a research tool is clear. Through straightforward synthesis and characterization, it can serve as a valuable molecule for investigating formate-driven metabolic processes or as a specialty solvent. A thorough understanding of its chemistry and a cautious approach to its handling, based on the known toxicity of formate, are paramount for its safe and effective use in the laboratory.
References
-
Liesivuori, J., & Savolainen, H. (1991). Methanol and formic acid toxicity: biochemical mechanisms. Pharmacology & Toxicology, 69(3), 157-163. Available at: [Link]
-
Trevor, A. J., & Eells, J. T. (1993). The toxic effects of formate in dissociated primary mouse neural cell cultures. Toxicology and Applied Pharmacology, 121(2), 279-287. Available at: [Link]
-
Alfa Aesar. (2014). Safety Data Sheet: 1,2-Propanediol. Available at: [Link]
-
Cheméo. (n.d.). This compound. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Propanediol. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 1,2-Propanediol. Available at: [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Available at: [Link]
-
Jeżewska, Ż., & Wesołowski, W. (2018). Determination of 1,2-Propanediol in working air with gas chromatography with mass spectrometer. Medycyna Pracy, 69(5), 531-539. Available at: [Link]
-
Saxena, R. K., Anand, P., Saran, S., Isar, J., & Agarwal, L. (2010). Microbial production and applications of 1,2-propanediol. Indian journal of microbiology, 50(1), 2–11. Available at: [Link]
-
Hartwig, A. (2021). Formic acid methyl ester. The MAK Collection for Occupational Health and Safety, 6(4), 1-10. Available at: [Link]
-
Royal Society of Chemistry. (2018). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. Available at: [Link]
-
Stergar, M., & Maver, U. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food chemistry, 230, 372–377. Available at: [Link]
-
Eells, J. T., & Esser, M. J. (2012). Formate, the Toxic Metabolite of Methanol, in Cultured Ocular Cells. Journal of ophthalmology, 2012, 634265. Available at: [Link]
-
Lee, S. H., et al. (2019). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 24(21), 3865. Available at: [Link]
-
Tao, F., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Biotechnology for Biofuels, 14(1), 220. Available at: [Link]
- Google Patents. (2022). A method for the preparation of 1,2-propanediol.
-
Lee, H. J., et al. (2015). Enhanced Production of (R)-1,2-Propanediol by Metabolically Engineered Escherichia coli. Journal of Microbiology and Biotechnology, 25(8), 1318-1324. Available at: [Link]
-
MDPI. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]
-
Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 451-456. Available at: [Link]
-
Chegg. (2023). Solved Write the esterification reaction between formic acid. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of pentane-1,5-diol and propane-1,2-diol on percutaneous absorption of terbinafine. Available at: [Link]
-
Li, Z., et al. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Biotechnology letters, 38(12), 2131–2137. Available at: [Link]
-
Al-Shorgani, N. K. N., et al. (2012). Microbial formation, biotechnological production and applications of 1,2-propanediol. Journal of chemical technology and biotechnology, 87(2), 189-198. Available at: [Link]
-
ResearchGate. (2010). Microbial production and applications of 1,2-propanediol. Available at: [Link]
-
Semantic Scholar. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]
-
ResearchGate. (2021). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Available at: [Link]
-
National Institutes of Health. (2025). Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. Available at: [Link]
-
ResearchGate. (2002). Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2-propanediol, and (+/-)-3-Dimethylamino-1,2-propanediol as Studied by 11B NMR Spectroscopy. Available at: [Link]
-
Brainly. (2023). Write the esterification reaction between formic acid and 1-propanol using the condensed formulas. Available at: [Link]
-
ResearchGate. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
Sources
- 1. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oiv.int [oiv.int]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methanol and formic acid toxicity: biochemical mechanisms [pubmed.ncbi.nlm.nih.gov]
- 8. The toxic effects of formate in dissociated primary mouse neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formate, the toxic metabolite of methanol, in cultured ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1,2-Propanediol diformate in organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Propanediol Diformate in Organic Solvents
Introduction
This compound (CAS No. 53818-14-7), also known as propylene glycol diformate, is a diester of propylene glycol and formic acid.[1] With a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol , its structure features two ester functional groups, which dictate its physicochemical properties and solvent interactions.[1] While its parent compound, propylene glycol, is a widely used hydrophilic solvent miscible with a broad range of solvents including water, acetone, and chloroform, the esterification with formic acid significantly alters its polarity and hydrogen bonding capabilities. Esters can act as hydrogen-bond acceptors but not as donors.[2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in common organic solvents, offering a foundational framework for researchers in pharmaceutical development and chemical synthesis.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound is key to predicting its solubility profile.
-
Polarity and Hydrogen Bonding: The two ester groups (R-COO-R') introduce polar C=O and C-O bonds, creating dipole-dipole interactions. However, unlike its parent diol, it lacks hydroxyl (-OH) groups and therefore cannot act as a hydrogen bond donor.[2] This fundamentally reduces its solubility in highly polar, protic solvents like water but suggests affinity for polar aprotic solvents.
-
Van der Waals Forces: The propane backbone (CH3-CH-CH2) contributes to London dispersion forces, allowing for interaction with nonpolar solvents.
Based on this structure, we can formulate the following hypotheses:
-
High Solubility Expected in:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the ester groups without requiring hydrogen bond donation.
-
Moderately Polar Solvents (e.g., Dichloromethane, Chloroform): The combination of polarity and dispersional interactions should facilitate dissolution.
-
-
Moderate to Good Solubility Expected in:
-
Alcohols (e.g., Ethanol, Methanol): While these are protic, the alkyl chains of the alcohols can interact with the propanediol backbone, and the ester's carbonyl oxygens can accept hydrogen bonds.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The polarizability of the aromatic ring can induce dipoles that interact favorably with the ester groups.
-
-
Low to Poor Solubility Expected in:
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): The polarity of the diformate moiety is significant enough to limit miscibility with purely nonpolar solvents where only weak London dispersion forces are possible.[3]
-
Water: The inability to donate hydrogen bonds and the presence of the hydrocarbon backbone make it sparingly soluble in water, a characteristic common to many diesters.[2][4]
-
Experimental Determination of Solubility
Accurate solubility data is paramount for process design, formulation development, and purification. A multi-tiered approach, from qualitative screening to precise quantitative measurement, is recommended.
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for characterizing the solubility of this compound.
Caption: Workflow for Solubility Determination.
Protocol: Qualitative Visual Miscibility Test
This rapid test provides an initial classification of solubility, which is essential for selecting solvents for quantitative analysis.[5]
Objective: To visually determine if this compound is miscible, partially miscible, or immiscible in a given solvent at ambient temperature.
Materials:
-
This compound
-
Test solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water)
-
Small glass vials (e.g., 4 mL) with screw caps
-
Calibrated pipettes
Procedure:
-
Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.
-
Add 0.1 mL (approx. 10% v/v) of this compound to the vial.
-
Cap the vial securely and vortex or shake vigorously for 30 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Observe the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct liquid layers are present.
-
Partially Miscible: The solution appears cloudy, turbid, or forms an emulsion that does not separate cleanly.
-
-
Record the observation for each solvent.
Protocol: Quantitative Solubility by the Slow-Stir Method
For hydrophobic or sparingly soluble liquids, the slow-stir method is superior to traditional shake-flask techniques as it minimizes the formation of emulsions or colloidal suspensions, which can lead to erroneously high solubility values.[4] This method is ideal for accurately determining the solubility limit.
Objective: To precisely measure the saturation solubility of this compound in a solvent at a controlled temperature.
Apparatus:
-
Jacketed glass vessel connected to a constant-temperature water bath.
-
Teflon-coated magnetic stir bar and a slow-speed stirrer.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Volumetric flasks and analytical balance.
Procedure:
-
System Setup: Set the circulating water bath to the desired experimental temperature (e.g., 25.0 °C) and allow the jacketed vessel to equilibrate.
-
Solvent Addition: Add a known volume of the chosen solvent to the vessel.
-
Initiate Stirring: Begin stirring at a slow rate (e.g., 60-100 rpm), just fast enough to create a small vortex at the surface. This ensures gentle mixing without introducing excessive mechanical energy that could form an emulsion.
-
Solute Addition: Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the diformate should be visible.
-
Equilibration: Allow the mixture to stir for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 h) until the measured concentration remains constant.
-
Sampling: Stop the stirring and allow the undissolved phase to settle completely (at least 2-4 hours). Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Immediately attach a syringe filter and dispense the filtrate into a sample vial for analysis. This step is critical to remove any undissolved microdroplets.
-
Quantification: Analyze the filtered sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Data Reporting: Express the solubility as g/100 mL, mg/L, or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.
Caption: Quantitative Slow-Stir Solubility Protocol.
Expected Solubility Data Summary
While comprehensive experimental data for this compound is not widely published, researchers can use the protocols above to generate their own data. The following table provides a template for recording such results, with predictions based on chemical principles.
| Solvent Class | Solvent | Predicted Qualitative Miscibility | Quantitative Solubility ( g/100 mL at 25°C) |
| Nonpolar Aliphatic | n-Hexane | Immiscible / Partially Miscible | Requires Experimental Data |
| Aromatic | Toluene | Miscible | Requires Experimental Data |
| Ether | Diethyl Ether | Miscible | Requires Experimental Data |
| Ester | Ethyl Acetate | Miscible | Requires Experimental Data |
| Ketone | Acetone | Miscible | Requires Experimental Data |
| Halogenated | Dichloromethane | Miscible | Requires Experimental Data |
| Polar Protic | Ethanol | Miscible | Requires Experimental Data |
| Polar Protic | Methanol | Miscible | Requires Experimental Data |
| Polar Aprotic | DMSO | Miscible | Requires Experimental Data |
| Aqueous | Water | Immiscible | Requires Experimental Data |
Conclusion
This compound, as a small-molecule diester, is anticipated to be a versatile solvent, demonstrating high miscibility with a wide array of common polar aprotic and moderately polar organic solvents. Its solubility is expected to be limited in highly nonpolar aliphatic hydrocarbons and water due to the polarity imparted by its dual ester functionalities. For drug development professionals and researchers, a precise understanding of its solubility is critical. The lack of extensive published data necessitates rigorous experimental determination. The qualitative miscibility test offers a rapid screening tool, while the slow-stir method provides a robust and accurate protocol for quantitative analysis, effectively avoiding the pitfalls of emulsion formation common with hydrophobic liquids.[4] By employing these validated methodologies, scientists can generate the reliable solubility data required for confident formulation, process optimization, and chemical synthesis applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56924004, 1,2-Propanediol, diformate. Available from: [Link]
-
Staples, C. A., & Gara, A. (2007). Slow-stir water solubility measurements of selected alcohols and diesters. SAR and QSAR in Environmental Research, 18(7-8), 719-729. Available from: [Link]
-
Cheméo. (2025). 1-2-Propanediol-diformate. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22152793, 1,2-Propanediol, 2-formate. Available from: [Link]
-
LibreTexts Chemistry. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Wikipedia. Propylene glycol. Available from: [Link]
-
Scribd. Ester Solubility and Preparation Lab Report. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1030, Propylene Glycol. Available from: [Link]
-
Isomer. (2023). An Introduction to Propylene Glycol: Properties and Applications. Available from: [Link]
-
Nemco. (2020). Propylene Glycol. Available from: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Pergamon Press. (1989). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Solubility Data Series. Available from: [Link]
-
Papadimitriou, V., et al. (2018). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Molecules, 23(12), 3259. Available from: [Link]
-
Bakshi, M. S., & Kaur, G. (2022). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Gels, 8(10), 619. Available from: [Link]
-
Forestieri, S., et al. (2018). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Scientific Reports, 8(1), 16298. Available from: [Link]
-
Phenomenex. Solvent Miscibility Table. Available from: [Link]
-
Tanford, C. (1998). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 52, 1014-1023. Available from: [Link]
-
de Carvalho, C. C., & de Fonseca, M. M. R. (2020). Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics. International Journal of Molecular Sciences, 21(21), 8345. Available from: [Link]
-
Heipieper, H. J., et al. (2000). Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. Applied and Environmental Microbiology, 66(1), 59-63. Available from: [Link]
-
Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16401. Available from: [Link]
-
Dyrda, G., et al. (2019). The effect of organic solvents on selected microorganisms and model liposome membrane. Molecular Biology Reports, 46(3), 3225-3232. Available from: [Link]
Sources
Thermal stability and decomposition of 1,2-Propanediol diformate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Propanediol Diformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a diester with potential applications in various chemical syntheses and as a solvent. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal decomposition of this compound. Drawing upon established principles of ester pyrolysis and thermal analysis, this document outlines proposed decomposition mechanisms, details key experimental protocols for investigation, and discusses factors influencing its stability.
Introduction to this compound
This compound, also known as propylene glycol diformate, is the diester of 1,2-propanediol and formic acid. Its synthesis is typically achieved through the esterification of 1,2-propanediol with an excess of formic acid, often in the presence of an acid catalyst. The presence of two formate groups makes it a polar aprotic solvent and a potential precursor in chemical manufacturing.
While extensive literature on the microbial degradation of 1,2-propanediol exists, data on the thermal decomposition of its diformate ester is scarce.[1][2][3][4][5][6][7][8] This guide aims to bridge this gap by providing a foundational understanding based on the known behavior of similar formate esters.
General Principles of Formate Ester Thermal Decomposition
The thermal decomposition of simple alkyl formates, such as methyl formate and ethyl formate, has been studied and provides a basis for understanding the potential decomposition pathways of this compound.[9] Generally, the decomposition of formate esters can proceed through several mechanisms, including:
-
Unimolecular Decomposition: This is a common pathway for gas-phase pyrolysis, often involving a cyclic transition state. For formate esters, this can lead to the elimination of carbon monoxide and the corresponding alcohol.[9][10]
-
Hydrolysis: In the presence of water, particularly at elevated temperatures and pressures, esters can undergo hydrolysis to yield the parent alcohol and carboxylic acid.[11][12] The formic acid produced can further catalyze the reaction.[11]
-
Radical Mechanisms: At higher temperatures, homolytic cleavage of C-O or C-H bonds can initiate radical chain reactions, leading to a more complex mixture of decomposition products.
Studies on methyl formate have shown that the major products of its thermal decomposition are methanol, formaldehyde, and carbon monoxide, suggesting competing unimolecular decomposition pathways.[9]
Proposed Thermal Decomposition Pathways of this compound
Based on the principles outlined above, several decomposition pathways can be proposed for this compound. These pathways may occur concurrently, with the predominant mechanism being dependent on factors such as temperature, pressure, and the presence of catalysts or impurities.
Concerted Unimolecular Elimination (Chugaev-type Elimination)
A likely low-energy pathway for the decomposition of formate esters is a concerted, non-ionic elimination reaction proceeding through a six-membered cyclic transition state. This would involve the transfer of a hydrogen atom from the propanediol backbone to one of the formate carbonyl oxygens, leading to the formation of an alkene, formic acid, and the corresponding monoformate.
.dot
Caption: Proposed unimolecular elimination pathway.
This initial decomposition could be followed by the subsequent decomposition of the allyl formate intermediate.
Stepwise Decomposition to Propenal
Another plausible pathway involves the sequential loss of the two formate groups. The first step could be the elimination of a molecule of formic acid to yield an enol formate, which would then tautomerize to propenal (acrolein) and a second molecule of formic acid.
.dot
Caption: Proposed stepwise decomposition to propenal.
Hydrolytic Decomposition
In the presence of water, this compound is expected to undergo hydrolysis. This reaction can be catalyzed by either acid or base.[13] Under neutral conditions at elevated temperatures (hydrothermal conditions), hydrolysis can still proceed, yielding 1,2-propanediol and formic acid.[11]
The formic acid produced can then undergo further decomposition, especially under hydrothermal conditions, to CO2 and H2 or CO and H2O.
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Temperature: As with most chemical compounds, the rate of decomposition increases with temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition, resulting in a different set of products compared to pyrolysis in an inert atmosphere.[14]
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition reactions, lowering the onset temperature of decomposition.
-
Pressure: While gas-phase pyrolysis is often studied at low pressures, decomposition in the liquid phase or under high pressure can follow different pathways.
Recommended Experimental Protocols for Studying Thermal Decomposition
A thorough investigation of the thermal stability and decomposition of this compound requires a combination of analytical techniques.
Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)
This is a cornerstone technique for studying thermal decomposition. It provides information on the temperature at which weight loss occurs and allows for the identification of the gaseous products evolved.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: Use a TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min).
-
EGA: Continuously transfer the evolved gases from the TGA furnace to the FTIR gas cell and/or the MS inlet via a heated transfer line (typically maintained at >200 °C to prevent condensation).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset temperature of decomposition and the number of decomposition steps.
-
Analyze the DTG (Derivative Thermogravimetry) curve to identify the temperatures of maximum decomposition rates.
-
Analyze the FTIR and MS data to identify the evolved gases at different stages of decomposition.
-
.dot
Caption: Workflow for TGA-EGA analysis.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. It can be used to determine the melting point, boiling point, and enthalpy of decomposition.
Experimental Protocol:
-
Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetically sealed aluminum or stainless steel pan.
-
Instrumentation: Use a calibrated DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks corresponding to decomposition.
-
Integrate the peak areas to determine the enthalpies of these transitions.
-
Isothermal and Non-isothermal Kinetic Studies
To determine the kinetics of the decomposition reaction (activation energy, pre-exponential factor, and reaction model), a series of TGA experiments at different heating rates (non-isothermal) or at different constant temperatures (isothermal) can be performed. The data can then be analyzed using various kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To identify and quantify the liquid and volatile solid decomposition products, pyrolysis-GC-MS can be employed.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample in a pyrolysis probe.
-
Instrumentation: Use a pyrolyzer directly coupled to a GC-MS system.
-
Experimental Conditions:
-
Pyrolysis: Heat the sample to a specific temperature (determined from TGA data) for a short period.
-
GC Separation: Separate the pyrolysis products on a suitable GC column.
-
MS Detection: Identify the separated components based on their mass spectra.
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries for product identification.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for easy comparison.
Table 1: Thermal Analysis Data for this compound (Hypothetical Data)
| Parameter | Value (Inert Atmosphere) | Value (Oxidative Atmosphere) |
| Melting Point (DSC) | TBD | TBD |
| Onset of Decomposition (TGA) | TBD | TBD |
| Temperature of Max. Decomposition Rate (DTG) | TBD | TBD |
| Enthalpy of Decomposition (DSC) | TBD | TBD |
| Major Gaseous Products (EGA) | CO, CO2, H2O, Formic Acid | CO2, H2O |
| Major Liquid/Solid Residue | TBD | TBD |
Conclusion and Future Research Directions
This guide provides a theoretical framework and a practical experimental approach for investigating the thermal stability and decomposition of this compound. While the proposed decomposition pathways are based on established chemical principles, experimental validation is essential.
Future research should focus on:
-
Performing the detailed experimental protocols outlined in this guide to obtain concrete data on the decomposition of this compound.
-
Elucidating the detailed reaction mechanisms and kinetics under various conditions.
-
Investigating the influence of catalysts and inhibitors on the thermal stability of this compound.
A thorough understanding of these aspects will be critical for the successful and safe implementation of this compound in industrial and pharmaceutical applications.
References
- ACS Publications. (2018). Formate Ester Is Not a Decisive Intermediate in the Low-Temperature Synthesis of Methanol from Carbon Dioxide Dissolved in Diethylaminoethanol. Energy & Fuels.
- Taylor & Francis Online. (n.d.). Hydrothermal decomposition of esters under high pressure. High Pressure Research, 20(1-6).
- ResearchGate. (2025).
- PubMed. (n.d.).
- Pearson. (n.d.). A formate ester, such as ethyl formate, reacts with an excess of.... Study Prep.
- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768.
- ResearchGate. (2025).
- MacSphere. (1963). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
- ResearchGate. (n.d.). Pathway of 1,2-propanediol degradation.
- Sci-Hub. (2010). Decomposition and Hydrocarbon Growth Processes for Esters in Non-Premixed Flames. Indian Journal of Microbiology.
- PLOS Pathogens. (2017). Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis.
- PubMed Central. (2021).
- PubMed Central. (2017). Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis.
- National Institutes of Health. (2025). Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.).
- Chemistry Steps. (n.d.).
- YouTube. (2023). RETROSYNTHESIS OF ESTERS 1- Breaking down an ester, Synthesis of the carboxylic acid.
- PubMed Central. (n.d.).
- Sci-Hub. (2010).
- PubMed Central. (n.d.). Bacterial Microcompartment-Dependent 1,2-Propanediol Utilization of Propionibacterium freudenreichii.
- PubMed Central. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis | PLOS Pathogens [journals.plos.org]
- 4. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial formation, biotechnological production and applications of 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Propanediol Diformate: From Synthesis to Application
Introduction
1,2-Propanediol diformate, with the chemical formula C₅H₈O₄, is a diester of significant interest in various chemical applications. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. While direct historical records of its initial discovery are not prominent in scientific literature, its existence and synthesis are a logical consequence of the rich history of its constituent molecules: 1,2-propanediol and formic acid. This document delves into the historical context of its parent compounds, details its synthesis through modern esterification methods, outlines its physicochemical properties, and explores its current and potential applications. The information presented herein is grounded in established chemical principles and supported by scientific literature to ensure accuracy and trustworthiness.
A Legacy of Discovery: The Parent Compounds
The story of this compound is intrinsically linked to the discovery and industrial production of its precursors.
Formic Acid: From Ants to Industrial Catalyst
The history of formic acid (methanoic acid) dates back to the 17th century. In 1671, English naturalist John Ray first described the isolation of an acidic vapor by distilling a large number of ants.[1][2] This is how the acid derived its name from the Latin word for ant, formica.[1][2] The first chemical synthesis of formic acid was achieved by the French chemist Joseph Gay-Lussac from hydrocyanic acid.[1][2][3][4] Later, in 1855, another French chemist, Marcellin Berthelot, developed a synthesis from carbon monoxide, which is similar to the methods used today.[1][2][3][4] For a long time, formic acid was considered a chemical of minor industrial importance.[2][3][4] However, in the late 1960s, it became more widely available as a byproduct of acetic acid production.[2][3][4] Today, it has a wide range of applications, including as a preservative and antibacterial agent in livestock feed, in textile dyeing and finishing, and as a source of the formyl group in organic synthesis.[1][3]
1,2-Propanediol: A Versatile and Renewable Diol
1,2-Propanediol, commonly known as propylene glycol, is a synthetic organic compound that has become a staple in numerous industries. It is valued for its properties as a solvent, humectant, and preservative.[5] A significant development in the production of 1,2-propanediol has been the focus on renewable feedstocks, particularly glycerol, which is a byproduct of biodiesel production.[2][6] This has led to more sustainable and economical production methods.[2][6] Its applications are extensive, ranging from use in food and pharmaceuticals to being a primary component in antifreeze and de-icing solutions.[5][7][8] The production of enantiomerically pure forms of 1,2-propanediol is also an area of active research, as these chiral synthons are valuable in the synthesis of pharmaceuticals.[6]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 1,2-propanediol with formic acid.[9][10] This reaction involves the acid-catalyzed condensation of the diol with two equivalents of formic acid to form the diester and water as a byproduct.
Reaction Mechanism
The Fischer esterification is a reversible reaction, and its mechanism involves several key steps. The equilibrium can be shifted towards the formation of the ester by using an excess of one of the reactants or by removing water as it is formed.[9][10][11]
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound using Fischer esterification.
Materials:
-
1,2-Propanediol (1.0 mol, 76.1 g)
-
Formic acid (2.2 mol, 101.3 g, 98-100%)
-
Concentrated sulfuric acid (catalyst, 2-3 mL)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-propanediol (76.1 g) and toluene (150 mL).
-
Slowly add formic acid (101.3 g) to the flask while stirring.
-
Carefully add concentrated sulfuric acid (2-3 mL) to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (approximately 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the acidic catalyst and any unreacted formic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | propane-1,2-diyl diformate | [11] |
| CAS Number | 53818-14-7 | [11] |
| Molecular Formula | C₅H₈O₄ | [12] |
| Molecular Weight | 132.11 g/mol | [12] |
| Appearance | Liquid | [11] |
| Boiling Point | 116 °C | [12] |
| Density | 1.136 g/cm³ | [12] |
| InChI Key | DUYOHDPGXMPOKD-UHFFFAOYSA-N | [11] |
| SMILES | CC(COC=O)OC=O | [12] |
Applications and Potential Uses
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential areas of use:
-
Solvent: Due to its diester nature, it is likely to be a good solvent for a range of organic compounds. Its relatively low volatility and polarity make it a candidate for applications in coatings, inks, and as a reaction medium.
-
Plasticizer: Esters are commonly used as plasticizers for polymers. This compound could potentially be used to increase the flexibility and durability of certain plastics.
-
Chemical Intermediate: It can serve as a precursor in the synthesis of other chemicals. The formate groups can be hydrolyzed to regenerate the diol, or they can be replaced in other chemical transformations. One source suggests it is used in the production of fatty acid esters and as an efficient method for introducing a hydroxy group into a molecule.[12]
-
Fuel Additive: Some ethers and esters of renewable diols have been investigated as potential gasoline components to improve antiknock performance.[13] The properties of this compound could be explored in this context.
-
Flavor and Fragrance: Simple formate esters are known for their characteristic aromas and are used as artificial flavorings and perfumes.[1][3] While the specific scent profile of this compound is not widely reported, it could have potential in this industry.
Conclusion
This compound is a versatile diester with a foundation in the rich history of organic chemistry. While it may not be a widely known commodity chemical, its straightforward synthesis from readily available and potentially renewable feedstocks, combined with its favorable properties as a solvent and chemical intermediate, suggests a promising future. This guide has provided a detailed technical overview, from its historical context and synthesis to its properties and potential applications. Further research into its specific uses and performance characteristics will undoubtedly uncover new opportunities for this interesting molecule in various scientific and industrial fields.
References
Sources
- 1. NP-MRD: Showing NP-Card for 1,2-Propanediol (NP0002688) [np-mrd.org]
- 2. WO2009145691A1 - Production of 1,2-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. 1,2-Propanediol, 2-methyl- [webbook.nist.gov]
- 6. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutrition.basf.com [nutrition.basf.com]
- 8. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. This compound | 53818-14-7 [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Esterification of 1,2-propanediol with formic acid protocol.
An Application Guide to the Acid-Catalyzed Esterification of 1,2-Propanediol with Formic Acid
Introduction: The Versatility of Propylene Glycol Esters
1,2-Propanediol, commonly known as propylene glycol, is a versatile diol produced on a massive industrial scale from the hydration of propylene oxide.[1][2][3] Its non-toxic nature makes it a valuable component in foods, cosmetics, and pharmaceuticals, where it functions as a solvent, preservative, and moisture-retaining agent.[1] The esterification of 1,2-propanediol, particularly with simple carboxylic acids like formic acid, yields propylene glycol formates (mono- and di-esters). These esters are valuable chemical intermediates and find applications as solvents and in the synthesis of other fine chemicals. This document provides a detailed protocol and scientific rationale for the synthesis of 1,2-propanediol monoformate and diformate via Fischer-Speier esterification with formic acid, intended for researchers in chemical synthesis and drug development.
Reaction Mechanism: Fischer-Speier Esterification of a Diol
The reaction between an alcohol and a carboxylic acid to form an ester is known as Fischer-Speier esterification.[4][5] This process is acid-catalyzed and exists as a reversible equilibrium.[4] The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.
For a diol like 1,2-propanediol, the reaction proceeds in a stepwise manner:
-
Monoester Formation: One of the hydroxyl groups (primary or secondary) of 1,2-propanediol reacts with a molecule of formic acid to form 1,2-propanediol monoformate and a molecule of water.
-
Diester Formation: The remaining hydroxyl group on the monoformate can then react with a second molecule of formic acid to yield 1,2-propanediol diformate and another molecule of water.
The overall equilibrium can be shifted toward the product (ester) side by either using an excess of one reactant (typically the less expensive one, in this case, formic acid) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[4]
Caption: Fischer-Speier esterification pathway for 1,2-propanediol.
Experimental Protocol: Synthesis of 1,2-Propanediol Formates
This protocol details a laboratory-scale batch synthesis using a solid acid catalyst, Amberlyst-15, which simplifies catalyst removal compared to mineral acids like H₂SO₄.[6] Solid acid catalysts are known to be effective for esterification reactions.[7][8]
Part 1: Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| 1,2-Propanediol | Reagent Grade, ≥99.5% | Standard Chemical Supplier | Must be anhydrous. |
| Formic Acid | Reagent Grade, ≥95% | Standard Chemical Supplier | Highly corrosive. Handle with extreme care.[9] |
| Amberlyst-15 | Hydrogen form | Standard Chemical Supplier | Dry in an oven at 80-100 °C for 4-6 hours before use. |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For neutralizing unreacted acid. |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | For drying the organic phase. |
| Equipment | Purpose |
| Three-neck round-bottom flask (250 mL) | Reaction vessel. |
| Reflux condenser | To prevent loss of volatile reactants. |
| Magnetic stirrer and stir bar | For homogenous mixing. |
| Heating mantle with temperature controller | To maintain reaction temperature. |
| Separatory funnel (500 mL) | For liquid-liquid extraction. |
| Rotary evaporator | To remove solvent post-extraction. |
| Filtration apparatus (Büchner funnel) | To remove the solid catalyst. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Part 2: Reaction Setup and Procedure
Caption: Experimental workflow for synthesis and workup.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried to prevent water from inhibiting the equilibrium reaction.
-
Charging the Reactor: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1,2-propanediol (0.5 mol, 38.05 g). In a fume hood, carefully add formic acid (1.25 mol, 57.5 g, 47.9 mL). Causality: An excess of formic acid (2.5 molar equivalents) is used to drive the equilibrium towards the formation of the diester.
-
Initiating the Reaction: Attach a reflux condenser and begin stirring the mixture. Heat the flask to 80-90 °C using a heating mantle.
-
Catalyst Addition: Once the reaction mixture reaches the target temperature, add the pre-dried Amberlyst-15 catalyst (5% by weight of total reactants, ~4.8 g). Causality: Adding the catalyst at temperature ensures a controlled start to the reaction.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the mono- and di-formate products.
-
Cooldown and Catalyst Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the solid Amberlyst-15 catalyst by vacuum filtration. The catalyst can be washed with a small amount of diethyl ether, dried, and potentially reused.[6]
Part 3: Work-up and Purification
-
Extraction: Transfer the filtered reaction mixture to a 500 mL separatory funnel and dilute with 100 mL of diethyl ether.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL). Caution: This neutralization will produce CO₂ gas. Vent the separatory funnel frequently to release pressure. Causality: This step removes the majority of the unreacted formic acid.
-
Washing: Wash the organic layer with saturated brine solution (1 x 50 mL). Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product mixture of 1,2-propanediol monoformate and diformate.
-
Final Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the monoformate, diformate, and any unreacted 1,2-propanediol.
Characterization
The identity and purity of the final products should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling constants. The formation of the formate ester will introduce a characteristic formate proton signal (~8 ppm) in the ¹H NMR spectrum.
-
Mass Spectrometry: Determine the molecular weight of the products to confirm their identity.
Summary of Key Parameters
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Formic Acid:Diol) | 2.5 : 1 | Drives equilibrium towards the diester product. |
| Catalyst | Amberlyst-15 (H⁺ form) | Heterogeneous catalyst for easy removal and reuse.[6] |
| Catalyst Loading | 5 wt% of total reactants | Provides a sufficient number of active sites for the reaction. |
| Temperature | 80-90 °C | Provides adequate thermal energy to overcome the activation energy without significant decomposition. |
| Reaction Time | 4-6 hours | Sufficient time to approach equilibrium, should be optimized via monitoring. |
Safety Precautions
-
Formic Acid: Highly corrosive and causes severe skin burns and eye damage.[9] It is also toxic if inhaled.[9] Always handle formic acid in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[10][11][12]
-
1,2-Propanediol: Generally considered low hazard, but standard laboratory practices should be followed. Avoid contact with eyes and skin.
-
Amberlyst-15: Can cause eye irritation. Avoid creating dust.
-
General Procedures: The neutralization step generates CO₂ gas, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently. Diethyl ether is extremely flammable; ensure no ignition sources are present during extraction and solvent removal.
Disposal: All waste, including aqueous washes and filtered solids, should be disposed of in accordance with local, regional, and national environmental regulations. The acidic aqueous waste should be neutralized before disposal.
References
-
DIPLOMATA. Propylene Glycol Production Process: Comprehensive Guide. [Link]
- Google Patents. CN102924242B - The method of purifying propylene glycol compounds.
- Google Patents.
-
Heliyon. Insights on production mechanism and industrial applications of renewable propylene glycol. [Link]
-
Carl ROTH. Safety Data Sheet: Formic acid. [Link]
-
Britannica. Propylene glycol. [Link]
- Google Patents. US7084310B2 - Method for the continuous production of propylene glycol.
-
ResearchGate. Propylene glycol and ethylene glycol recovery from aqueous solution via reactive distillation. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Formic acid. [Link]
- Google Patents. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.
-
Edubirdie. Kinetic Analysis and Optimum Conditions for Ethanol Formic Acid Esterification Reaction | Lecture Note. [Link]
-
Carl ROTH. Safety Data Sheet: Formic acid. [Link]
-
ACS Publications. Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au. [Link]
-
Erbil. Propylene glycol production plant. [Link]
-
ResearchGate. Hydrogen-free synthesis of 1,2-propanediol from glycerol over Cu–Mg–Al catalysts | Request PDF. [Link]
-
RSC Publishing. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering. [Link]
- Google Patents.
-
Arkivoc. Amberlyst-15 in organic synthesis. [Link]
-
ResearchGate. (PDF) Improving Purity Propylene Glycol by Modifying Glycerol Hydrogenolysis Process. [Link]
-
MDPI. Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. [Link]
-
PubMed. Direct Conversion of Glycerol into Formic Acid via Water Stable Pd(II) Catalyzed Oxidative Carbon-Carbon Bond Cleavage. [Link]
-
ResearchGate. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling | Request PDF. [Link]
-
NIH. Direct Conversion of Glycerol into Formic Acid via Water Stable Pd(II) Catalyzed Oxidative Carbon-Carbon Bond Cleavage. [Link]
-
ResearchGate. A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. [Link]
-
Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
ACS Publications. Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification | The Journal of Organic Chemistry. [Link]
-
ResearchGate. (PDF) A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. [Link]
-
NIH. Propane-1,2-diol, monoformate | C4H8O3 - PubChem. [Link]
-
Student Academic Success. Organic Reactions: Esterification & Transesterification. [Link]
-
E3S Web of Conferences. Catalytic conversion of glycerol to formic acid under mild condition over an iron-based catalytic system. [Link]
-
PubMed Central. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC. [Link]
-
MDPI. Enhanced Electrocatalytic Performance for Selective Glycerol Oxidation to Formic Acid at a Multiphase AuCu-Ag/AgBr Interface. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
University of Tennessee. Reactive Distillation for Esterification of Bio-based Organic Acids. [Link]
-
NIH. Catalytic production of 1,2-propanediol from sucrose over a functionalized Pt/deAl-beta zeolite catalyst - PMC. [Link]
-
PubMed Central. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC. [Link]
-
ResearchGate. Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15 | Request PDF. [Link]
-
PubMed Central. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC. [Link]
-
National Chemical Laboratory. REACTION ENGINEERING STUDIES IN ION EXCHANGE RESIN CATALYZED ESTERIFICATION REACTIONS UNIVERSITY OF PUNE DOCTOR OF PHILOSOPHY I. [Link]
Sources
- 1. Propylene glycol | Description, Formula, Production, & Uses | Britannica [britannica.com]
- 2. US7084310B2 - Method for the continuous production of propylene glycol - Google Patents [patents.google.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
Application Notes and Protocols for 1,2-Propanediol Diformate in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1,2-propanediol diformate (propane-1,2-diyl diformate) as a potential solvent for organic reactions. While not as ubiquitously documented as common laboratory solvents, its unique diester structure suggests a range of applications, particularly in the realm of green and sustainable chemistry. This document consolidates known physicochemical properties, outlines a general synthesis protocol, and proposes detailed application protocols based on the chemical principles of formate esters and analogous compounds. These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel reaction media.
Introduction to this compound
This compound, with the CAS number 53818-14-7, is the diester of 1,2-propanediol and formic acid.[1][2][3] As a member of the formate ester family, it is characterized by its two formate groups, which are known to be less stable than their acetate counterparts.[4] This inherent reactivity, combined with its polar nature, suggests that this compound could serve not only as a reaction medium but also as a participant in certain chemical transformations. Its derivation from 1,2-propanediol, a product of renewable feedstocks, positions it as a potentially sustainable solvent alternative.[5] This guide will delve into its properties and potential applications, providing a foundation for its exploration in organic synthesis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior as a solvent and for designing appropriate reaction and purification protocols.
| Property | Value | Source |
| IUPAC Name | propane-1,2-diyl diformate | [1] |
| CAS Number | 53818-14-7 | [6] |
| Molecular Formula | C₅H₈O₄ | [6] |
| Molecular Weight | 132.11 g/mol | [6] |
| Boiling Point | 116 °C | [6] |
| Density | 1.136 g/cm³ | [6] |
| Appearance | Not specified (likely a colorless liquid) | Inferred |
| Solubility | Inferred to be soluble in polar organic solvents | Inferred |
| Storage Temperature | 2-8 °C | [3][6] |
Synthesis of this compound
The synthesis of formate esters can be achieved through several methods, with the direct esterification of an alcohol with formic acid being a common approach.[7] The following protocol describes a general procedure for the synthesis of this compound.
Protocol 3.1: Acid-Catalyzed Esterification
This protocol is based on the general principles of Fischer esterification for the formation of formate esters.
Materials:
-
1,2-Propanediol
-
Formic acid (excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-propanediol and a 3-4 molar excess of formic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid and catalyst with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Causality of Experimental Choices:
-
The excess of formic acid drives the equilibrium towards the formation of the diester, according to Le Chatelier's principle.
-
The acid catalyst protonates the carbonyl oxygen of formic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol.
-
Neutralization is crucial to remove the acidic components before extraction, preventing potential hydrolysis of the ester during workup.
-
Fractional distillation is an effective method for purifying the final product due to its relatively low boiling point.
Potential Applications in Organic Synthesis
Due to the limited specific literature on this compound as a solvent, the following application notes are proposed based on its chemical structure and the known reactivity of formate esters.
As a Polar Aprotic Solvent
With two ester functionalities, this compound is expected to behave as a polar aprotic solvent. Such solvents are capable of solvating cations through their oxygen lone pairs but are less effective at solvating anions. This property can enhance the nucleophilicity of anionic reagents, making it a potentially suitable medium for nucleophilic substitution reactions.
Proposed Application: SN2 Reaction
Protocol 4.1.1: Williamson Ether Synthesis
Materials:
-
An alcohol (e.g., sodium phenoxide)
-
An alkyl halide (e.g., ethyl bromide)
-
This compound (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the sodium alkoxide in anhydrous this compound.
-
Stir the solution at room temperature for 15 minutes to ensure complete dissolution.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Rationale:
-
The polar aprotic nature of this compound is hypothesized to enhance the rate of the SN2 reaction by solvating the sodium cation, thereby liberating a "naked" and more reactive phenoxide anion.
-
The relatively low boiling point allows for easy removal after the reaction is complete.
As a Formylating Agent
Formate esters can act as formylating agents, transferring a formyl group to a suitable nucleophile. This reactivity could be harnessed in reactions where this compound serves a dual role as both solvent and reagent.
Proposed Application: N-Formylation of Amines
Protocol 4.2.1: Amine Formylation
Materials:
-
A primary or secondary amine (e.g., aniline)
-
This compound (solvent and reagent)
-
Optional: a mild base or catalyst
Procedure:
-
Dissolve the amine in an excess of this compound in a sealed reaction vessel.
-
Heat the mixture to a temperature sufficient to promote formylation (e.g., 100-120 °C).
-
Monitor the reaction for the formation of the formamide product.
-
Upon completion, cool the reaction and remove the excess this compound under reduced pressure.
-
The byproduct, 1,2-propanediol, can be removed by aqueous workup.
-
Purify the resulting formamide by recrystallization or chromatography.
Rationale:
-
At elevated temperatures, the amine can nucleophilically attack the carbonyl carbon of the formate group, leading to the formation of a formamide and 1,2-propanediol as a byproduct.
-
Using the formylating agent as the solvent maximizes the concentration of the reactants.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, general precautions for handling organic esters should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.[6] The recommended storage temperature is between 2-8 °C.[3][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound presents itself as a promising yet under-explored solvent for organic synthesis. Its physicochemical properties suggest its utility as a polar aprotic solvent, and its chemical nature allows for its potential use as a formylating agent. As the principles of green chemistry continue to influence solvent selection, bio-based solvents like this compound may offer sustainable alternatives to petroleum-derived options. Further research is necessary to validate the proposed applications and to fully characterize its solvent properties and reactivity profile. The protocols outlined in this guide provide a starting point for the scientific community to explore the potential of this intriguing diester.
References
-
Wikipedia. (2023). Formate. Retrieved from [Link]
-
ResearchGate. (2021). Green and controlled synthesis of short diol oligomers from polyhydroxyalkanoate to develop fully biobased thermoplastics. Retrieved from [Link]
-
ChemBK. (n.d.). Propane-1,2-diol. Retrieved from [Link]
-
Theorem Chemical. (n.d.). 98%min Ethylene glycol diformate CAS 629-15-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyl Formates as Transfer Hydroalkylation Reagents and Their Use in the Catalytic Conversion of Imines to Alkylamines. Retrieved from [Link]
-
ResearchGate. (2021). Methods used for the synthesis of formate esters. Retrieved from [Link]
-
PubMed. (1975). Formate ester formation in amide solutions. Retrieved from [Link]
-
ResearchGate. (2020). Microbial production of short chain diols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycol diformate. Retrieved from [Link]
- Google Patents. (1990). US4918226A - Process for converting formate esters to carboxylic acids.
- Google Patents. (2014). CN103880659A - Synthetic process of glycol diformate.
-
Ab Enterprises. (n.d.). Diethylene Glycol Diformate. Retrieved from [Link]
-
FooDB. (2015). Showing Compound (S)-propane-1,2-diol (FDB030175). Retrieved from [Link]
-
ResearchGate. (2023). Structure–property relationships of polycarbonate diol-based polyurethanes as a function of soft segment content and molar mass. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propane-1,2-diyl diformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Propanediol, diformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Retrieved from [Link]
-
MDPI. (2021). New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization. Retrieved from [Link]
-
Jetir.org. (2018). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
- Google Patents. (2014). US20140212957A1 - Production of optically pure propane-1,2-diol.
-
ResearchGate. (2018). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Retrieved from [Link]
-
MDPI. (2022). 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for (S)-Propane-1,2-diol (HMDB0006213). Retrieved from [Link]
- Google Patents. (2017). AU2017379866B2 - Polyurethane prepolymers incorporating nonlinear short chain diols and/or soft diisocyanates compositions, and uses thereof.
-
PubMed Central. (2014). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Retrieved from [Link]
-
PubMed. (1981). A pharmacological study of propane-1,2-diol. Retrieved from [Link]
-
PubMed. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Retrieved from [Link]
-
PubMed Central. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Retrieved from [Link]
-
PLOS Pathogens. (2017). Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. Retrieved from [Link]
-
ResearchGate. (2010). Pathway of 1,2-propanediol degradation. Under fermentative conditions,.... Retrieved from [Link]
Sources
- 1. CN107814716A - A kind of industrial method for producing ethylene glycol diformate - Google Patents [patents.google.com]
- 2. Propane-1,2-diyl diformate | C5H8O4 | CID 143098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formate - Wikipedia [en.wikipedia.org]
- 5. jetir.org [jetir.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
Application Note: 1,2-Propanediol Diformate as a Versatile Monomer for Polyester Synthesis
Abstract
The increasing demand for sustainable and biodegradable polymers has driven research into novel monomers derived from renewable resources. 1,2-Propanediol, which can be produced through the fermentation of sugars, serves as a key platform chemical.[1][2] Its derivative, 1,2-propanediol diformate, is an emerging monomer for the synthesis of aliphatic polyesters. These polymers are of significant interest due to the hydrolysable ester linkages in their backbone, which confer potential biodegradability.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor for polyester synthesis via polycondensation. It includes detailed protocols, explanations of experimental causality, characterization techniques, and safety considerations.
Introduction: The Case for Bio-Based Polyesters
Traditional plastics, while versatile, pose significant environmental challenges due to their persistence. Biodegradable polymers, particularly aliphatic polyesters, offer a promising alternative by degrading into benign components over time.[4][5] The synthesis of these materials often relies on monomers that can be sourced renewably. 1,2-Propanediol (propylene glycol) is a prime example of a bio-based building block, with established microbial fermentation pathways for its production from glucose.[6][7]
By converting 1,2-propanediol to its diformate ester, we create a monomer suitable for polycondensation reactions. This process allows for the creation of polyesters with tailored properties for applications ranging from packaging and agriculture to biomedical uses like drug delivery systems and tissue engineering scaffolds.[8] This document outlines the scientific foundation and practical methodologies for leveraging this compound in polymer development.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.
Chemical Structure and Identity
This compound (propane-1,2-diyl diformate) is the diester of 1,2-propanediol and formic acid.
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. This data is essential for calculating molar ratios, determining reaction temperatures, and planning purification steps.
| Property | Value | Source |
| CAS Number | 53818-14-7 | [9][10][11] |
| Molecular Formula | C₅H₈O₄ | [9][11] |
| Molecular Weight | 132.11 g/mol | [9][11] |
| Appearance | Colorless Liquid | [12] |
| Density | 1.136 g/cm³ | [9] |
| Boiling Point | 116 °C | [9] |
| IUPAC Name | propane-1,2-diyl diformate | [10] |
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, precautions can be derived from the parent compound, 1,2-propanediol, and general handling procedures for organic esters.
-
General Precautions: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Hazards: May cause skin and eye irritation.[14] Avoid inhalation of vapors.[13] The parent compound, 1,2-propanediol, is a combustible liquid.[14][15]
-
Storage: Store in a cool, dry place away from ignition sources.[14] The compound may be hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[12][16]
Polymer Synthesis by Polycondensation
Polycondensation is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or, in this case, formic acid. This method is highly effective for producing linear polyesters from diol and diacid precursors.[17][18]
Principle of the Reaction
The synthesis of polyester from this compound involves a transesterification reaction with a dicarboxylic acid. In this process, the formate groups of the monomer are displaced by the carboxyl groups of the diacid, forming new ester bonds that constitute the polymer backbone. Formic acid is released as a byproduct.
Causality: The reaction is an equilibrium process. To drive the reaction toward the formation of a high-molecular-weight polymer, the formic acid byproduct must be continuously removed from the reaction mixture. This is typically achieved by applying a vacuum and/or using a gentle flow of inert gas.[17] A catalyst is used to lower the activation energy and increase the reaction rate.
Caption: Polycondensation of this compound and a diacid.
Detailed Experimental Protocol
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purpose |
| This compound | 53818-14-7 | 132.11 | Monomer (Diol equivalent) |
| Adipic Acid | 124-04-9 | 146.14 | Monomer (Diacid) |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Catalyst |
| Toluene | 108-88-3 | 92.14 | Solvent (for azeotropic removal of byproduct) |
| Nitrogen (N₂) Gas | 7727-37-9 | 28.01 | Inert Atmosphere |
Step-by-Step Methodology:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser. The entire apparatus should be flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: Charge the flask with equimolar amounts of this compound (e.g., 13.21 g, 0.1 mol) and adipic acid (14.61 g, 0.1 mol). Add a small amount of toluene (~5% of total volume) to facilitate azeotropic removal of formic acid.
-
Inerting the System: Begin stirring the mixture and purge the system with dry nitrogen for 15-20 minutes to remove any residual oxygen. Maintain a gentle positive pressure of nitrogen throughout the initial heating phase.
-
Catalyst Addition: Carefully add the catalyst. For an inorganic acid catalyst, use a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5% by weight of the total monomers).[17]
-
First Stage (Atmospheric Pressure): Heat the reaction mixture to 140-150 °C. At this temperature, the monomers will melt and react, and the formic acid/toluene azeotrope will begin to collect in the Dean-Stark trap. Continue this stage for 2-3 hours or until the rate of byproduct collection slows significantly.
-
Experimental Insight: This initial stage at atmospheric pressure allows for the bulk of the low-molecular-weight byproduct to be removed without significant loss of the more volatile monomers.
-
-
Second Stage (Vacuum): Gradually increase the temperature to 180-190 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This step is crucial for removing the final traces of formic acid and driving the polymerization to achieve a high molecular weight.[17]
-
Trustworthiness Check: The viscosity of the reaction mixture will increase noticeably as the polymer chain length grows. This is a primary indicator of successful polymerization.
-
-
Reaction Completion and Quenching: Continue the reaction under vacuum for an additional 4-6 hours. The reaction is considered complete when the desired viscosity is reached or when bubbling from byproduct evolution ceases. Cool the reactor to room temperature under nitrogen.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol. This removes unreacted monomers and low-molecular-weight oligomers. Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Polymerization Workflow
Caption: Step-by-step workflow for polyester synthesis.
Polymer Characterization
To validate the synthesis and understand the material properties, the following characterization techniques are essential.
| Technique | Purpose | Expected Results for Poly(1,2-propylene adipate) |
| FT-IR Spectroscopy | To confirm the formation of ester bonds and the removal of starting materials. | Appearance of a strong C=O stretching peak (~1735 cm⁻¹). Disappearance of the broad -OH peak from the carboxylic acid (~3000 cm⁻¹). |
| ¹H NMR Spectroscopy | To verify the polymer structure and confirm the incorporation of both monomers. | Characteristic peaks corresponding to the propylene and adipate methylene protons in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mw > 10,000 g/mol with a PDI between 1.5 and 2.5, typical for step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | To measure thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). | A distinct Tg below room temperature, indicating an amorphous or semi-crystalline polymer. A Tm may be observed if the polymer crystallizes. |
Conclusion
This compound is a highly promising and versatile monomer for creating biodegradable polyesters. Its derivation from potentially renewable 1,2-propanediol positions it as a key component in the development of sustainable materials. The polycondensation protocol detailed in this note provides a robust and reproducible method for synthesizing high-molecular-weight polyesters. By carefully controlling reaction conditions—particularly temperature and vacuum—researchers can tailor the polymer's properties for a wide array of applications in the biomedical, pharmaceutical, and materials science fields. The self-validating nature of the protocol, confirmed through standard polymer characterization techniques, ensures the integrity and reliability of the experimental outcomes.
References
- Alfa Aesar. (2014).
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Propanediol. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2-Propanediol. [Link]
-
Anand, P., Saran, S., & Isar, J. (2010). Microbial production and applications of 1,2-propanediol. ResearchGate. [Link]
-
Ambrogi, V., et al. (2023). Biodegradable Polymers: Properties, Applications, and Environmental Impact. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Propanediol, diformate. PubChem. [Link]
-
S. P. De, et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. [Link]
-
Albertsson, A. C. (2002). New biodegradable polymers from renewable sources - Segmented copolyesters of poly(1,3-propanediol succinate) and poly(ethylene glycol). Journal of Bioactive and Compatible Polymers. [Link]
-
Shalabi, K., & El-Zubair, A. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. [Link]
-
Saxena, R. K., et al. (2009). Microbial formation, biotechnological production and applications of 1,2-propanediol. PubMed. [Link]
-
Amass, W., Amass, A., & Tighe, B. (1998). A review of biodegradable polymers: uses, current developments in the synthesis and characterization of biodegradable polyesters, blends of biodegradable polymers and recent advances in biodegradation studies. Polymer International. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]
-
Niu, W., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC - PubMed Central. [Link]
-
Saxena, R. K., et al. (2010). Microbial production and applications of 1,2-propanediol. PMC - NIH. [Link]
-
Niu, W., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. ResearchGate. [Link]
-
Mondal, S., & Akter, M. (2022). Biodegradable polymer and its biomedical application. International Journal of Chemical Studies. [Link]
-
Chemistry LibreTexts. (2023). Polyesters. [Link]
- Takeda, M., et al. (2010). Solid acid catalyst for production of polyester, process for production of the....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 6. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. biosynth.com [biosynth.com]
- 10. This compound | 53818-14-7 [sigmaaldrich.com]
- 11. This compound [webbook.nist.gov]
- 12. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
- 17. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 1,2-Propanediol Diformate in Pharmaceutical Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantification of 1,2-Propanediol diformate. Given the absence of a standardized pharmacopeial method, we have developed a protocol based on Gas Chromatography coupled with Mass Spectrometry (GC-MS), a technique offering high selectivity and sensitivity. The method is designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this diester in pharmaceutical preparations. The protocol herein is presented with comprehensive steps for sample preparation, instrument configuration, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
This compound (CAS 53818-14-7) is a diester of formic acid and 1,2-propanediol.[1][4][5] Its applications can range from use as a solvent or a precursor in chemical synthesis. In the pharmaceutical industry, it may be present as an impurity, a metabolite, or a component of a formulation. Accurate and reliable quantification is therefore critical for quality control, stability testing, and regulatory compliance.
The physicochemical properties of this compound, such as its relatively low molecular weight (132.11 g/mol ) and boiling point (approx. 116 °C), make it an ideal candidate for analysis by Gas Chromatography (GC).[1][4] The coupling of GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for positive identification and quantification even in complex sample matrices. This application note provides a complete workflow, from sample preparation to data analysis, and a rigorous validation protocol to ensure the method is fit for its intended purpose.
Analyte Properties
| Property | Value | Source |
| Chemical Formula | C₅H₈O₄ | [1][4] |
| Molecular Weight | 132.11 g/mol | [1][4] |
| CAS Number | 53818-14-7 | [1][4][5] |
| Boiling Point | ~116 °C | [1] |
| SMILES | CC(COC=O)OC=O | [4] |
Causality Behind Experimental Choices
The selection of GC-MS for this application is a deliberate choice driven by the chemical nature of this compound.
-
Why Gas Chromatography? The analyte's volatility and thermal stability make it perfectly suited for GC analysis. Unlike High-Performance Liquid Chromatography (HPLC), which is more suitable for non-volatile or thermally labile compounds, GC allows for the efficient separation of volatile compounds in the gas phase. While HPLC methods for esters exist, they often require derivatization to incorporate a UV-active chromophore, adding complexity to the sample preparation.[6][7] GC allows for direct analysis.
-
Why Mass Spectrometry? A Flame Ionization Detector (FID) is a common detector for GC and offers good sensitivity for hydrocarbons. However, in pharmaceutical analysis, specificity is paramount. An MS detector not only quantifies the analyte but also provides mass spectral data, which acts as a chemical fingerprint, confirming the identity of the peak and ensuring that there is no co-elution with other components from the sample matrix. This is a core principle of a self-validating system, providing a high degree of confidence in the results.
-
Choice of Internal Standard (IS): The use of an internal standard is crucial for correcting variations in injection volume and potential matrix effects. A suitable IS should be chemically similar to the analyte but not present in the sample. For this method, 1,3-Propanediol diacetate is proposed due to its structural similarity (a short-chain di-ester) and different retention time, ensuring it does not interfere with the analyte of interest.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. This process ensures that the sample is appropriately prepared, analyzed under optimal conditions, and the data is processed accurately.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocol: GC-MS Method
Materials and Reagents
-
This compound reference standard (>99% purity)
-
1,3-Propanediol diacetate (Internal Standard, >99% purity)
-
Acetonitrile (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC Vials with septa
-
Syringe filters (0.22 µm PTFE)
Instrument and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and specificity for confident peak identification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and internal standard. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good sensitivity. |
| Oven Program | Start at 50°C (hold 2 min), ramp to 150°C at 15°C/min, then to 250°C at 25°C/min (hold 2 min) | The temperature program is designed to separate the analyte from the solvent front and potential matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |
| SIM Ions (m/z) | This compound: 59, 87, 132 | IS (1,3-Propanediol diacetate): 43, 73, 102 |
Preparation of Standards and Samples
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1,3-Propanediol diacetate into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. For each calibration standard, spike with a constant amount of the IS Stock Solution to achieve a final IS concentration of 50 µg/mL.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| CAL 1 | 1 | 50 |
| CAL 2 | 5 | 50 |
| CAL 3 | 10 | 50 |
| CAL 4 | 25 | 50 |
| CAL 5 | 50 | 50 |
| CAL 6 | 100 | 50 |
-
Sample Preparation: a. Accurately weigh an amount of the pharmaceutical formulation expected to contain approximately 2.5 mg of this compound into a 50 mL volumetric flask. b. Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to dissolve. c. Add 2.5 mL of the 1 mg/mL IS stock solution. d. Dilute to volume with acetonitrile. This yields a target analyte concentration of 50 µg/mL and an IS concentration of 50 µg/mL. e. Vortex for 1 minute. If particulate matter is present, centrifuge at 4000 rpm for 5 minutes. f. Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
Method Validation Protocol
A robust analytical method requires thorough validation to ensure its performance is reliable and suitable for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[1][2][3][8]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
Definitive Analysis of 1,2-Propanediol Diformate by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive, field-proven methodology for the identification and quantification of 1,2-Propanediol diformate (also known as propylene glycol diformate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is utilized in various industrial and pharmaceutical applications, and its precise characterization is critical for quality control, formulation development, and safety assessment. This document moves beyond a simple protocol, offering in-depth explanations for methodological choices, ensuring both scientific rigor and practical applicability for researchers and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established analytical principles.
Foundational Principles: The Synergy of GC-MS for Diester Analysis
This compound (C₅H₈O₄, Molar Mass: 132.11 g/mol ) is the diester of 1,2-propanediol and formic acid. Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC). The GC separates the analyte from the sample matrix based on its boiling point and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1][2]
Following chromatographic separation, the analyte is introduced into the Mass Spectrometer (MS). We employ Electron Ionization (EI), a robust and widely documented technique, where high-energy electrons (typically 70 eV) bombard the molecule.[3] This process generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions creates a unique mass spectrum, which serves as a chemical "fingerprint" for definitive identification. The combination of a unique retention time from the GC and a specific mass spectrum from the MS provides unparalleled analytical specificity.
Comprehensive Experimental Protocol
This protocol is designed for the analysis of this compound in a general liquid or semi-solid matrix, such as a pharmaceutical formulation or industrial solution.
Essential Materials and Instrumentation
-
Instrumentation: Gas Chromatograph equipped with a Mass Selective Detector (MSD), such as an Agilent 7890B GC with a 5977A MSD or equivalent system.
-
Analytical Standard: this compound, analytical standard grade (≥99.5% purity).
-
Solvents: HPLC or GC-grade Ethyl Acetate, Hexane, and Methanol.[1]
-
Reagents: Anhydrous Sodium Sulfate.
-
Labware: Calibrated volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge, 2 mL GC autosampler vials with PTFE-lined septa.[4]
-
Filtration: 0.45 µm PTFE syringe filters.[3]
Preparation of Standards and Samples
Causality: The goal of sample preparation is to isolate the analyte of interest from interfering matrix components and present it in a clean, volatile solvent suitable for GC injection.[2] Liquid-liquid extraction is a robust and widely applicable technique for this purpose.[5]
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with Ethyl Acetate.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with Ethyl Acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Protocol for Sample Extraction (from a semi-solid/liquid matrix):
-
Sample Weighing: Accurately weigh approximately 1 g of the sample matrix into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of Ethyl Acetate to the tube. Ethyl Acetate is chosen for its polarity, which is suitable for extracting the moderately polar diester, and its volatility.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the solvent and the sample, maximizing the extraction efficiency of the analyte.
-
Phase Separation (if applicable): If the matrix is aqueous-based, add a salt (like anhydrous sodium sulfate) or a non-miscible solvent (like hexane) to force phase separation. Centrifuge at 3000 x g for 10 minutes.
-
Collection & Drying: Carefully pipette the upper organic (Ethyl Acetate) layer into a clean tube containing a small amount of anhydrous sodium sulfate. This step removes residual water, which can damage the GC column.[3] Let it stand for 5 minutes.
-
Filtration & Dilution: Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a GC vial.[3][6] If necessary, dilute the sample with Ethyl Acetate to ensure the analyte concentration falls within the calibration range.
GC-MS Instrumental Parameters
Causality: The selected parameters are optimized for the separation and detection of semi-volatile esters. A non-polar HP-5ms column is a versatile choice, providing excellent separation for a wide range of compounds.[3] The temperature program is designed to ensure this compound elutes with a sharp, symmetrical peak shape in a reasonable timeframe, while the MS parameters are standard for generating reproducible EI spectra.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | HP-5ms (5% Phenyl-methylpolysiloxane) or equivalent | Industry-standard, robust column for general-purpose analysis of semi-volatile compounds.[3] |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Provides excellent resolving power and capacity. |
| Inlet | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[2] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is used for trace analysis to maximize sensitivity. A split injection prevents column overload for concentrated samples. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 60 °C, hold for 1 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C | The program starts at a low temperature to focus the analytes at the head of the column and ramps up to elute the compound of interest and clean the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Electron Energy | 70 eV | Standard energy for EI, maximizing fragmentation and creating stable fragmentation patterns.[3] |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation.[3] |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering.[3] |
| Mass Scan Range | m/z 40 - 200 | Covers the molecular ion and all significant expected fragment ions of the analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from entering and saturating the MS detector.[3] |
Workflow Visualization
The entire analytical process, from sample receipt to final data interpretation, follows a logical and systematic path to ensure data integrity and reproducibility.
Caption: High-level workflow for the GC-MS analysis of this compound.
Data Interpretation: From Signal to Result
Analyte Identification
Definitive identification requires two points of confirmation:
-
Retention Time (RT): The peak corresponding to this compound in the sample chromatogram must elute at the same RT (within ±0.05 minutes) as the authenticated analytical standard run under identical conditions.
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of the standard. The key diagnostic ions and their relative abundances should be consistent.
Mass Spectral Fragmentation Pathway
The fragmentation of this compound under EI conditions is predictable. The molecular ion (m/z 132) may be weak or absent, which is common for esters.[7] The fragmentation will be dominated by cleavages at the ester linkages and the propylene backbone.
Expected Diagnostic Ions:
-
m/z 87: Loss of a formyloxy radical (•OCHO, 45 Da). [M - 45]⁺
-
m/z 73: Cleavage of the C-C bond in the backbone.
-
m/z 57: A key fragment resulting from further rearrangement.
-
m/z 45: The formyloxy cation [OCHO]⁺ or related fragments. This is often a prominent ion for formate esters.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Analysis
Quantification is achieved by creating a calibration curve. Plot the peak area of a characteristic, abundant, and interference-free ion (e.g., m/z 87 or m/z 73) versus the concentration of the prepared working standards. A linear regression analysis is applied (R² > 0.995 is required). The concentration of this compound in the unknown sample is then calculated from its peak area using the regression equation.
| Analytical Parameter | Expected Result |
| Expected Retention Time (RT) | ~ 8-12 minutes (dependent on exact system) |
| Molecular Ion (M⁺) | m/z 132 (may be low abundance or absent) |
| Primary Quantifier Ion | m/z 87 |
| Qualifier Ions | m/z 73, m/z 45 |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Method Trustworthiness: Validation and Troubleshooting
For use in regulated environments, this method must be validated according to appropriate guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: Demonstrate that matrix components do not interfere with the analyte peak.
-
Linearity: Establish the concentration range over which the detector response is proportional to the analyte amount.
-
Accuracy & Precision: Determined by analyzing spiked matrix samples at multiple concentrations.
-
Limits of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Common Troubleshooting Scenarios:
| Problem | Potential Cause | Suggested Solution |
| No Peak / Low Signal | Improper sample prep; low concentration; injector/column issue. | Verify standard preparation; use splitless injection for higher sensitivity; check for leaks and column activity. |
| Peak Tailing / Broadening | Active sites in the inlet liner or column; column contamination. | Use a deactivated liner; bake the column; trim the first few cm of the column. |
| Carryover | High concentration sample injected previously; dirty syringe/inlet. | Run solvent blanks after high concentration samples; clean the syringe and replace the inlet liner and septum. |
| Poor Linearity | Detector saturation; analyte adsorption at low concentrations. | Dilute high concentration standards; check for system activity; ensure proper integration parameters. |
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
Sepahvand, S., & Bahar, S. (2018). Sample Preparation Techniques for Gas Chromatography. IntechOpen. Available at: [Link]
-
University of Maryland Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Available at: [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Spectroscopy Online. Available at: [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. organomation.com [organomation.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Structural Elucidation of 1,2-Propanediol Diformate using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the structural elucidation of 1,2-propanediol diformate using one-dimensional ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical basis for signal assignment, predict spectral patterns, and provide detailed, field-proven protocols for sample preparation and data acquisition. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Introduction: The Molecular Challenge
This compound is a diester of propane-1,2-diol and formic acid. Its structure presents a modest yet interesting challenge for spectroscopic analysis due to the presence of a chiral center and two distinct formate ester environments. While mass spectrometry can confirm its molecular weight, only NMR can provide the definitive connectivity and stereochemical information required for complete structural verification.
This document serves as a practical guide, explaining not just the steps to take but the scientific reasoning behind them, ensuring a robust and reproducible approach to structural elucidation.
Molecular Structure and Spectroscopic Predictions
The first step in any NMR-based structural elucidation is a thorough analysis of the target molecule's topology to predict the number and type of signals.
Molecular Structure of this compound:
Caption: Structure of this compound with atom numbering.
-
¹H NMR Prediction: The structure contains five distinct proton environments, leading to five unique signals.
-
H1: The three protons of the methyl group (CH₃).
-
H2: The single proton on the chiral center (CH).
-
H3: The two diastereotopic protons of the methylene group (CH₂).
-
H4: The single proton of the formate group attached to the secondary carbon.
-
H5: The single proton of the formate group attached to the primary carbon.
-
-
¹³C NMR Prediction: The molecule has five chemically non-equivalent carbons, which will result in five distinct signals in a proton-decoupled ¹³C NMR spectrum.
-
C1: The methyl carbon.
-
C2: The methine (chiral center) carbon.
-
C3: The methylene carbon.
-
C4 & C5: The two carbonyl carbons of the formate groups.
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, coupling constants, and integration.
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electronegative atoms, like oxygen, deshield nearby protons, causing them to resonate at a higher frequency (downfield).
-
Formate Protons (H4, H5): These protons are directly attached to the carbonyl carbon and are highly deshielded, typically appearing far downfield. We predict them to be in the δ 8.0-8.2 ppm region.[3][4] The two formate protons are in slightly different electronic environments and are expected to be two distinct singlets.
-
Methine Proton (H2): This proton is attached to a carbon (C2) bearing an oxygen atom and is adjacent to the methylene group. Its signal is expected around δ 5.1-5.3 ppm .
-
Methylene Protons (H3): These protons are on a carbon (C3) attached to an oxygen atom. Due to the adjacent chiral center (C2), these two protons are diastereotopic and thus chemically non-equivalent. Their signals are expected in the δ 4.1-4.4 ppm range.[5]
-
Methyl Protons (H1): This methyl group is attached to the chiral center (C2) and is relatively upfield. Its signal should appear around δ 1.3-1.5 ppm .
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides direct evidence of connectivity, with the multiplicity of a signal being determined by the number of adjacent, non-equivalent protons (n+1 rule).[6]
-
H4 & H5 (Formate): These protons have no adjacent proton neighbors. They will appear as two distinct singlets (s) .
-
H2 (Methine): This proton is coupled to the three methyl protons (H1) and the two methylene protons (H3). This complex coupling will likely result in a multiplet (m) . The expected vicinal coupling constant (³J) to the methylene and methyl protons is typically in the range of 6-8 Hz.[7][8]
-
H3 (Methylene): These two diastereotopic protons are coupled to each other (geminal coupling, ²J) and to the methine proton (H2, vicinal coupling, ³J). This will result in a complex multiplet, often appearing as two separate signals, each resembling a doublet of doublets (dd).
-
H1 (Methyl): These three equivalent protons are coupled only to the methine proton (H2). They will appear as a doublet (d) with a typical ³J value of ~7 Hz.[6]
Predicted ¹H NMR Data Summary
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz |
| H5 | ~8.15 | s (singlet) | 1H | N/A |
| H4 | ~8.05 | s (singlet) | 1H | N/A |
| H2 | ~5.20 | m (multiplet) | 1H | ³J(H2,H1), ³J(H2,H3) |
| H3a/H3b | ~4.30 / ~4.15 | m (or dd x 2) | 2H | ²J(H3a,H3b), ³J(H3,H2) |
| H1 | ~1.40 | d (doublet) | 3H | ³J(H1,H2) ≈ 7 |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Chemical Shift (δ)
-
Carbonyl Carbons (C4, C5): The carbons of the formate groups are the most deshielded and will appear significantly downfield, typically in the δ 160-162 ppm range.[3]
-
Oxygenated Aliphatic Carbons (C2, C3): Carbons directly bonded to oxygen resonate in the midfield region. C2 (methine) is expected around δ 68-72 ppm , and C3 (methylene) around δ 65-69 ppm .[9]
-
Alkyl Carbon (C1): The methyl carbon is the most shielded and will appear upfield, around δ 15-18 ppm .[9]
DEPT Analysis for Signal Confirmation
To definitively assign the C1, C2, and C3 signals, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable.[10]
-
DEPT-90: Only CH (methine) carbons will show a positive signal. This will identify C2 .
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons will show positive signals, while CH₂ (methylene) carbons will show negative (inverted) signals. This will identify C1 (positive) and C3 (negative).
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted δ (ppm) | DEPT-90 | DEPT-135 |
| C5 | ~161.0 | No Signal | No Signal |
| C4 | ~160.5 | No Signal | No Signal |
| C2 | ~70.0 | Positive | Positive |
| C3 | ~67.0 | No Signal | Negative |
| C1 | ~16.5 | No Signal | Positive |
Experimental Protocols
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, interpretable NMR data.
Protocol for NMR Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[11]
Rationale: The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[12] Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar small molecules like esters. A concentration of 10-20 mg/mL is typically sufficient for both ¹H and ¹³C NMR.[13] Filtration is essential to remove any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.[14]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 15-25 mg of purified this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.
-
Transfer: Using the prepared pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[14]
Caption: Experimental workflow for NMR-based structural elucidation.
Protocol for 1D NMR Data Acquisition
Rationale: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N) with experimental time. For ¹H NMR, a few scans are usually sufficient. For the less sensitive ¹³C nucleus, more scans are required to achieve adequate S/N.[12] A relaxation delay is included to ensure the nuclei have returned to equilibrium before the next pulse, which is crucial for accurate integration.
General Acquisition Steps:
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set the number of scans (NS) to 8 or 16.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
Acquire the spectrum.
-
-
¹³C and DEPT Spectra Acquisition:
-
Load standard carbon acquisition parameters (with proton decoupling).
-
Set the number of scans (NS) to 128 or higher, depending on sample concentration.
-
Set a relaxation delay (D1) of 2 seconds.
-
Acquire the ¹³C spectrum.
-
Run subsequent DEPT-90 and DEPT-135 experiments using standard instrument protocols.
-
-
Data Processing: Process all acquired spectra by applying Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Corroboration with 2D NMR
While 1D NMR is often sufficient for a molecule of this complexity, 2D NMR techniques provide definitive proof of assignments.
-
COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between all coupled protons. Key correlations would be observed between H2/H1 and H2/H3, confirming their spatial proximity through 3 bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[15] A crucial correlation would be from the formate protons (H4, H5) to their respective esterified carbons (C2, C3), unequivocally establishing the connectivity of the formate groups.
Caption: Key 2D NMR (COSY and HMBC) correlations for this compound.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supported by DEPT experiments, provides a clear and definitive pathway for the structural elucidation of this compound. By systematically analyzing chemical shifts, multiplicities, and integrations, and by following robust experimental protocols, researchers can confidently determine the molecular structure. For complex cases or for publication-standard proof, 2D NMR techniques like COSY and HMBC offer irrefutable confirmation of the atomic connectivity.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Queen Mary University of London. NMR Sample Preparation. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Matsumoto, S., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 296, 56-64. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
SpectraBase. 1,2-Propanediol, ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts. Wiley-VCH. [Link]
-
SpectraBase. 1,2-Propanediol, ¹³C Nuclear Magnetic Resonance (NMR) Spectrum. Wiley-VCH. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and database approach. Magnetic Resonance in Chemistry, 42(9), 777-791. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Esters. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
University of Ottawa, NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]
-
Kim, H., & Lee, D. (2005). Efficient and Solvent-free Preparation of Formate Esters from Alcohols under Microwave Irradiation. Bulletin of the Korean Chemical Society, 26(12), 2043-2044. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
-
Duke University, NMR Center. Coupling constants. [Link]
-
Michigan State University, Department of Chemistry. 13C NMR of 1-Propanol. [Link]
- Pretsch, E., et al. (2009).
-
Hudson, M. J., et al. (2020). 1 H and 13 C NMR spectra of produced formate. ResearchGate. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. The Duke NMR Center Coupling constants [sites.duke.edu]
- 9. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1,2-Propanediol Diformate in Resin Production: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Foreword for the Research Community
The field of polymer chemistry is in a continuous state of evolution, driven by the pursuit of novel monomers and additives that can impart unique properties to resinous materials. This guide addresses the topic of 1,2-propanediol diformate and its role in the production of resins. Following a comprehensive review of scientific literature and patent databases, it is important to note that this compound is not a commonly documented or industrially established component in the mainstream production of polyester, polyurethane, or alkyd resins. Its application appears to be a niche or emerging area of research.
Therefore, this document is structured to provide a scientifically grounded yet forward-looking perspective. It will detail the known chemical properties of this compound and, based on fundamental chemical principles, explore its potential and theoretical applications in resin synthesis. The protocols and mechanistic discussions presented herein should be viewed as a foundation for further research and development rather than as established industrial practices. Our aim is to equip you, the researcher, with the foundational knowledge to explore this compound's potential in creating next-generation polymers.
Introduction to this compound
This compound, also known as propane-1,2-diyl diformate, is the diester of 1,2-propanediol and formic acid.[1] Its chemical structure, featuring two formate ester groups, suggests a potential for reactivity in polymerization reactions, particularly through transesterification.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its handling and potential application in resin synthesis.
| Property | Value | Reference(s) |
| CAS Number | 53818-14-7 | [1] |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.11 g/mol | [1] |
| Boiling Point | 116 °C | [1] |
| Density | 1.136 g/cm³ | [1] |
| Physical Form | Liquid | |
| IUPAC Name | propane-1,2-diyl diformate |
Theoretical Applications in Resin Production
While direct applications are not widely reported, the chemical structure of this compound allows for informed speculation on its potential roles in resin synthesis. The formate esters are the key functional groups that would participate in polymerization or crosslinking reactions.
Potential Role in Polyester and Alkyd Resin Synthesis
The most plausible application of this compound in polyester and alkyd resin production is as a substitute for 1,2-propanediol, introduced via a transesterification reaction.
Causality of Experimental Choice: In traditional polyesterification, a diol reacts with a dicarboxylic acid, releasing water as a byproduct.[2] If this compound is used, it would react with the carboxylic acid groups of the growing polymer chain, or with other polyols in an alkyd formulation, through transesterification. The leaving group in this case would be formic acid or a formate ester of another alcohol present in the reaction mixture.[3]
Potential Advantages and Research Questions:
-
Modified Reaction Kinetics: The rate of transesterification compared to direct esterification could alter the overall polymerization time and temperature profile.
-
Byproduct Management: The reaction would produce formic acid, which is more volatile than water and could be easier to remove from the reaction vessel. However, its acidic nature could also influence side reactions or require neutralization.
-
Alternative Monomer Source: In scenarios where this compound is more readily available or offers processing advantages, it could serve as a viable alternative to 1,2-propanediol.
The following diagram illustrates the theoretical transesterification mechanism of this compound with a dicarboxylic acid to form a polyester.
Caption: Theoretical polyester synthesis using this compound.
Potential Role in Polyurethane Production
The application of this compound in polyurethane synthesis is less direct. Polyurethanes are formed by the reaction of a polyol with a diisocyanate. This compound does not possess the hydroxyl groups necessary for this reaction.
However, it could be used in a preliminary step to synthesize a polyester polyol. This polyester polyol, containing terminal hydroxyl groups, could then be reacted with a diisocyanate to form a polyurethane. This multi-step process would still hinge on the transesterification reactivity of the diformate.
Potential as a Reactive Diluent
Reactive diluents are used to reduce the viscosity of resin formulations to improve workability, and they become incorporated into the polymer network during curing.[4][5] Given its liquid form and potential reactivity, this compound could theoretically act as a reactive diluent in certain systems, such as epoxy resins, although this is speculative. The formate groups would need to react with the epoxy resin or curing agent.
Hypothetical Protocol for Polyester Synthesis
The following protocol is a proposed starting point for researchers wishing to investigate the use of this compound in polyester synthesis. It is based on standard polyesterification procedures, adapted for a transesterification reaction. This is a theoretical protocol and requires experimental validation.
Materials and Equipment
-
Reactants:
-
This compound
-
Phthalic anhydride (or other suitable dicarboxylic acid)
-
Transesterification catalyst (e.g., dibutyltin oxide, zinc acetate)
-
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.
-
Heating mantle
-
Vacuum pump
-
Experimental Workflow
Caption: Workflow for theoretical polyester synthesis.
Step-by-Step Methodology
-
Reactor Setup: Assemble the reaction apparatus as described in section 3.1.
-
Charging Reactants: Charge the reactor with a stoichiometric equivalent of this compound and phthalic anhydride. A slight excess of the diol component may be used to ensure complete reaction of the acid. Add the transesterification catalyst (e.g., 0.1-0.3% by weight of total reactants).
-
Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen to prevent oxidation and side reactions.
-
Heating and Reaction:
-
Begin stirring and heat the mixture to approximately 150°C to achieve a molten state.
-
Gradually increase the temperature to 190-220°C to initiate the transesterification reaction.
-
Monitor the distillation of the formic acid byproduct. The reaction rate can be tracked by the rate of byproduct removal.
-
-
Monitoring Progress: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Vacuum Application: Once the rate of byproduct distillation slows, apply a vacuum to facilitate the removal of the remaining formic acid and drive the reaction to completion.
-
Cooling and Discharge: Once the desired acid value and viscosity are achieved, turn off the heat and vacuum. Allow the resin to cool under a nitrogen blanket to below 100°C before discharging.
Self-Validation and Expected Outcomes:
-
Byproduct Analysis: The collected distillate can be analyzed (e.g., by titration or GC-MS) to confirm the presence of formic acid, validating the transesterification pathway.
-
Resin Characterization: The resulting polymer should be characterized by techniques such as FTIR (to confirm the formation of ester linkages and the absence of significant amounts of unreacted starting materials), GPC (to determine molecular weight and polydispersity), and DSC (to determine the glass transition temperature).
Conclusions and Future Research Directions
This compound represents an intriguing yet underexplored molecule in the context of mainstream resin production. While its direct application is not well-documented, its chemical structure suggests a plausible role as a precursor for the 1,2-propanediol moiety in polyesters and related polymers through a transesterification pathway.
Future research should focus on:
-
Experimental Validation: Conducting polymerization reactions as outlined in the hypothetical protocol to determine the feasibility and efficiency of using this compound.
-
Kinetic Studies: Comparing the reaction kinetics of transesterification with this compound to conventional esterification with 1,2-propanediol.
-
Property Analysis: A thorough investigation of the properties of resins synthesized with this compound, including mechanical, thermal, and chemical resistance, to identify any potential advantages or disadvantages.
-
Catalyst Screening: Optimizing the catalyst system for the transesterification reaction to improve efficiency and minimize side reactions.
By systematically investigating these areas, the scientific community can determine if this compound holds a viable place in the vast toolkit of polymer chemistry.
References
-
Chempedia. (n.d.). Polymerization Reactions. Retrieved from [Link]
- Akin, M. S., et al. (2021). Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications.
- Chaudhari, V. J. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. Digital Commons @ University of Southern Mississippi.
- Mosiewicki, M. A., & Aranguren, M. I. (2013). Synthesis and Characterization of Polyurethane Rigid Foams from Soybean Oil-Based Polyol and Glycerol. Journal of the American Oil Chemists' Society, 90(3), 449-458.
- Papadopoulos, L., et al. (2019). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate)
- Umare, S. S., & Chandure, A. S. (2011). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Journal of Polymer Research, 18(5), 1015-1025.
- Sneddon, D. W., et al. (2009). Unsaturated polyester resin compositions comprising 1,3-propanediol. U.S.
- Rath, W., et al. (1969). Quick-drying oil-modified alkyd resin compositions. U.S.
- Kappler, I., et al. (2021). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 13(16), 2686.
- Epps, T. H., et al. (2019). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Macromolecules, 52(15), 5658-5667.
- Chaudhari, V. J. (2025). exploring sustainable biopolyesters: synthesis from 1,4-butanediol and aliphatic diacids. University of Southern Mississippi.
- Ferreira, P., et al. (2018). Polyurethane one-component foam formulation optimization for low free isocianate monomer content. Journal of Cellular Plastics, 54(5), 821-838.
- Schwalm, R., et al. (2012). Water-dilutable modified alkyd resin compositions.
- Sousa, F., et al. (2023).
- Schneider, L. F. J., et al. (2013). Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins.
- Zabihi, O., et al. (2018). The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Polymer Bulletin, 75(8), 3467-3484.
- Navarrette, A., et al. (2023).
- McDaniel, K. G., et al. (2004). One-component polyurethane foam compositions and methods for their use. U.S.
-
Wikipedia. (n.d.). Formate. Retrieved from [Link]
- Christensen, B. E., & Aksela, R. (2009). Production of 1,2-propanediol.
- Avérous, L., et al. (2018). Synthesis and characterisation of alkyd resins with glutamic acid-based monomers. RSC Advances, 8(15), 8089-8097.
-
Covestro. (n.d.). Developing reactive diluents from 100% bio-based 1,3-propanediol for resin applications. Retrieved from [Link]
- Swain, C. G., & Schaad, L. J. (1955). Modified alkyd resins and process of preparing same. U.S.
-
Olin Epoxy. (n.d.). Reactive Diluents. Retrieved from [Link]
- Arandia, I., et al. (2022).
- Scholz, M., et al. (2008). Procedure for the synthesis of 1,2-propanediol.
- Palm, W. J., et al. (2014). Blocked bio-based carboxylic acids and their use in thermosetting materials.
-
LibreTexts Chemistry. (2023). Polymers and Polymerization Reactions. Retrieved from [Link]
- Vivek, N., et al. (2016). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and Environmental Microbiology, 82(14), 4333-4344.
-
Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from [Link]
- Le Coz, C., et al. (2021). Biobased Anti-Adhesive Marine Coatings from Polyhydroxyalkanoates and Polysaccharides. Polymers, 13(16), 2684.
- de la Hoz, A., et al. (2012). Formylation of Amines. Current Organic Synthesis, 9(2), 196-213.
- Hefner, R. E. (2002). Polyester resins based on terephthalic acid and 2-methyl-1,3-propanediol and processes for the preparation thereof. U.S.
-
DENACOL's Lab. (2024). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
- Kim, J. W., et al. (2004). Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. Macromolecular Research, 12(2), 159-165.
- Sionkowska, A., & Kaczmarek, B. (2017). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Polymers, 9(9), 408.
- Kihara, N., et al. (2022). Resin composition for forming phase-separated structure, method for producing structure including phase-separated structure, and block copolymer. U.S.
- Charkoudian, J. D., & Eisenberg, R. (2007). Cross-linkable polymeric compositions.
-
Custom & Specialties. (n.d.). Coating Adhesive Sealant and Elastomer Additives (CASE). Retrieved from [Link]
- Chemistry For Everyone. (2025).
- Kim, J. W., et al. (2004). Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. Macromolecular Research, 12(2), 159-165.
- Oh, M. K., et al. (2014). Improved 1,3-propanediol production by engineering the 2,3-butanediol and formic acid pathways in integrative recombinant Klebsiella pneumoniae. Journal of Biotechnology, 171, 36-43.
Sources
Application Note & Protocol: Laboratory Synthesis of 1,2-Propanediol Diformate via Heterogeneous Catalysis
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1,2-propanediol diformate. The methodology centers on the Fischer-Speier esterification of 1,2-propanediol with formic acid, utilizing Amberlyst-15, a robust and recyclable solid acid catalyst. This approach offers significant advantages over traditional homogeneous catalysis, including simplified product purification, reduced corrosive waste, and enhanced operational safety. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for product isolation and characterization. The intended audience includes researchers in organic synthesis, materials science, and drug development who require a reliable and efficient method for preparing this diformate ester.
Scientific Principles and Rationale
The Fischer-Speier Esterification Mechanism
The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry.[1][2] The process involves the reaction of a carboxylic acid (formic acid) with an alcohol (1,2-propanediol) in the presence of a strong acid catalyst. The overall reaction is shown below:
Reaction Scheme:
The mechanism proceeds through several equilibrium steps:
-
Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of formic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The hydroxyl groups of 1,2-propanediol act as nucleophiles, attacking the activated carbonyl carbon. This occurs sequentially at both the primary and secondary alcohol positions.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). The subsequent elimination of water and deprotonation of the carbonyl group regenerates the catalyst and yields the ester.
Rationale for Heterogeneous Catalysis: Amberlyst-15
While mineral acids (e.g., H₂SO₄) can catalyze this reaction, they pose significant challenges in separation, purification, and waste disposal. The use of a solid acid catalyst like Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, circumvents these issues.[3]
Advantages of Amberlyst-15:
-
Ease of Separation: The catalyst is a solid bead and can be removed from the reaction mixture by simple filtration, drastically simplifying the work-up procedure.[4]
-
Reduced Corrosion: It minimizes the corrosion of steel reactors and equipment compared to liquid mineral acids.
-
Recyclability: The catalyst can be recovered, washed, dried, and reused multiple times, making the process more economical and environmentally friendly.[3][4]
-
High Activity: It provides a high concentration of acidic sites, effectively catalyzing the esterification reaction, often under milder conditions than uncatalyzed reactions.[5][6]
Driving the Equilibrium: Le Châtelier's Principle
Esterification is a reversible reaction. To achieve a high yield of this compound, the equilibrium must be shifted to the product side. This is accomplished by continuously removing water, a byproduct of the reaction, in accordance with Le Châtelier's principle. The use of a Dean-Stark apparatus is the standard and most effective method for this purpose in a laboratory setting.
Safety and Hazard Management
All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles, must be worn at all times.[7][8]
-
Formic Acid (≥95%):
-
Hazards: Flammable liquid and vapor.[8][9] Acutely toxic if swallowed or inhaled. Causes severe skin burns and serious eye damage.[10] Corrosive to the respiratory tract.[8]
-
Handling: Keep away from heat, sparks, and open flames.[9][11] Use explosion-proof electrical equipment.[8] Avoid breathing vapors.[10] Handle in a well-ventilated area.[12]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.[10]
-
-
1,2-Propanediol (Propylene Glycol):
-
Hazards: Generally considered low hazard. May cause mild skin and eye irritation.[13] Combustible liquid.[14]
-
Handling: Practice good industrial hygiene.[7] Avoid contact with strong oxidizing agents and acids.[15]
-
First Aid: For skin contact, wash with soap and water.[7] For eye contact, rinse with water.[13]
-
-
Amberlyst-15:
-
Hazards: May cause eye, skin, or respiratory irritation. Handle as a fine powder to avoid dust inhalation.
-
Handling: Avoid creating dust. Keep away from strong oxidizing agents.
-
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,2-Propanediol | C₃H₈O₂ | 76.09 | ≥99.5% | Standard Supplier |
| Formic Acid | CH₂O₂ | 46.03 | ≥95% | Standard Supplier |
| Amberlyst-15 (H⁺ form) | - | - | - | Standard Supplier |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Standard Supplier |
| Brine | NaCl | 58.44 | Saturated Solution | Standard Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Supplier |
| Toluene | C₇H₈ | 92.14 | ACS Grade | Standard Supplier |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark apparatus (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Separatory funnel (250 mL)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Fractional distillation apparatus (short path)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Protocol
Part A: Catalyst Activation
-
Wash: Place 5 g of Amberlyst-15 resin in a beaker and wash sequentially with deionized water (3 x 50 mL), followed by methanol (3 x 50 mL).
-
Dry: Transfer the washed resin to a watch glass and dry in an oven at 100-110 °C for 4-6 hours.
-
Store: Store the activated catalyst in a desiccator until use.
-
Rationale: This procedure removes any impurities and water from the resin pores, ensuring maximum catalytic activity.
-
Part B: Reaction Setup and Synthesis
-
Assemble Apparatus: Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer. Ensure all joints are properly sealed.
-
Charge Reagents: To the flask, add 1,2-propanediol (15.22 g, 0.20 mol), formic acid (20.25 g, 0.44 mol, 2.2 equivalents), and the activated Amberlyst-15 catalyst (4.0 g).
-
Add Azeotroping Agent: Fill the Dean-Stark trap with toluene and add an additional 40 mL of toluene to the reaction flask.
-
Rationale: Toluene forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture and collection in the Dean-Stark trap.
-
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 100-110 °C).
-
Monitor Progress: Continue refluxing and monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is considered complete when water ceases to collect (typically 4-6 hours). The theoretical amount of water to be collected is 7.2 mL (0.40 mol).
Part C: Product Isolation and Purification
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Catalyst Removal: Remove the Amberlyst-15 catalyst by vacuum filtration through a Buchner funnel. Wash the recovered catalyst with a small amount of toluene or diethyl ether; it can be reactivated and stored for future use.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the toluene using a rotary evaporator.
-
Neutralization: Transfer the crude product to a 250 mL separatory funnel. Carefully add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution in small portions to neutralize the excess formic acid.
-
CAUTION: CO₂ gas will evolve vigorously. Vent the separatory funnel frequently.
-
-
Aqueous Wash: After the gas evolution ceases, shake the funnel, allow the layers to separate, and discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.
-
Rationale: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Final Purification: Filter off the drying agent. Purify the final product by fractional distillation under reduced pressure to yield this compound as a clear, colorless liquid.
Part D: Product Characterization
-
¹H NMR (CDCl₃): Expect signals corresponding to the formate protons (~8.0 ppm), the methine proton of the propanediol backbone, the methylene protons, and the methyl protons.
-
IR Spectroscopy (neat): Look for the characteristic strong C=O stretching frequency of the ester carbonyl group around 1720-1740 cm⁻¹ and the C-O stretching bands. The broad O-H stretch from the starting material (~3300 cm⁻¹) should be absent.
Data Summary Table
| Parameter | Value | Notes |
| Reactants | ||
| 1,2-Propanediol | 15.22 g (0.20 mol) | Limiting Reagent |
| Formic Acid | 20.25 g (0.44 mol) | 2.2 equivalents |
| Catalyst | ||
| Amberlyst-15 | 4.0 g | ~25% by weight of limiting reagent |
| Conditions | ||
| Temperature | ~100-110 °C (Reflux) | |
| Reaction Time | 4 - 6 hours | Monitor by water collection |
| Yield | ||
| Theoretical Yield | 26.42 g | Based on 100% conversion |
| Expected Yield | 21-24 g | Corresponds to an 80-90% yield |
Workflow Visualization
The following diagram illustrates the complete protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- Vertex AI Search. (2018). SAFETY DATA SHEET 1,2-PROPANEDIOL. Chemical Suppliers.
- CDH Fine Chemical. 1,2-Propanediol CAS No 57-55-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2009). Formic acid - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: formic acid.
- Flinn Scientific. (2015). 1 2-Propanediol SDS (Safety Data Sheet).
- Thermo Fisher Scientific. Formic acid Safety Data Sheet.
- CORECHEM Inc. (2024). Formic Acid 95% Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Formic acid.
- Carl ROTH. Safety Data Sheet: 1,2-Propanediol.
- Sharma, U., & Sharma, A. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609.
- Gadekar-Shinde, S. S., et al. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. PMC - PubMed Central.
- Food and Agriculture Organization. PROPYLENE GLYCOL ESTERS OF FATTY ACIDS.
- ResearchGate. a Esterification reaction, catalyzed by Amberlyst™ 15, between acetic....
- Singh, A., et al. (2025). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. ResearchGate.
- Organic Chemistry Portal. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes.
- ResearchGate. Propylene Glycol Fatty Acid Esters.
Sources
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. corecheminc.com [corecheminc.com]
- 11. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicals.co.uk [chemicals.co.uk]
Troubleshooting & Optimization
Challenges in the purification of 1,2-Propanediol diformate
An authoritative guide to navigating the complexities of 1,2-Propanediol Diformate purification, designed for researchers, scientists, and professionals in drug development. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is the diester of 1,2-propanediol and formic acid. Its purity is paramount in research and pharmaceutical applications, as even trace impurities can lead to undesirable side reactions, affect reaction kinetics, alter toxicological profiles, and compromise the integrity of the final product.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
The primary impurities typically include:
-
Unreacted Starting Materials: Residual 1,2-propanediol and formic acid.
-
Monoester: 1,2-Propanediol monoformate.
-
Water: A byproduct of the esterification reaction.[1]
-
Catalyst Residues: If a catalyst such as sulfuric acid or p-toluenesulfonic acid is used.[2]
-
Side-Reaction Products: Including degradation products of formic acid or the ester itself, especially at elevated temperatures.
Q3: What are the primary methods for purifying this compound?
The most common purification techniques include:
-
Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points.
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities like residual formic acid and salts.
-
Chromatography: Column chromatography can be employed for high-purity applications, although it may be less practical for large-scale purification.
Q4: How can I effectively remove water from the reaction mixture to drive the esterification to completion and simplify purification?
Water removal is a critical challenge in ester synthesis.[1] Effective methods include:
-
Azeotropic Distillation: Using a solvent like toluene or dichloromethane with a Dean-Stark apparatus to physically remove water as it forms.[1]
-
Use of Dehydrating Agents: Reagents like molecular sieves or boron oxide can be used to sequester water from the reaction mixture.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation column.- Close boiling points of the ester and impurities.- Thermal degradation of the product. | - Use a packed distillation column (e.g., Vigreux or Raschig rings) for better separation.- Perform distillation under reduced pressure to lower the boiling points and prevent degradation.- Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. |
| Presence of Water in Final Product | - Incomplete removal of water from the reaction mixture.- Absorption of atmospheric moisture during workup. | - Before distillation, wash the organic phase with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to remove bulk water.- Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.- Conduct the final transfer and storage of the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic Final Product (Residual Formic Acid) | - Incomplete reaction or use of excess formic acid.- Inefficient neutralization during workup. | - Perform a thorough wash with a weak base like sodium bicarbonate solution until effervescence ceases.[3]- Re-dissolve the product in a suitable solvent and wash again if necessary. |
| Discoloration of the Product | - Thermal degradation during distillation.- Presence of catalytic impurities. | - Lower the distillation temperature by using a high vacuum.- Consider passing the crude product through a short plug of silica gel or activated charcoal to remove colored impurities before distillation. |
Protocols and Methodologies
Protocol 1: Fractional Distillation Under Reduced Pressure
This protocol describes the purification of this compound from a crude reaction mixture.
Objective: To separate this compound from non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Begin heating the flask gently.
-
Collecting Fractions:
-
Collect the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as GC-MS or NMR.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the final product and identify any residual impurities.
Materials:
-
Purified this compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.[4]
-
Instrument Setup:
-
Column: A capillary column with a polar stationary phase (e.g., polyethylene glycol) is typically suitable.[4]
-
Carrier Gas: Use a high-purity carrier gas like helium or nitrogen.
-
Temperature Program: Develop a temperature gradient that allows for the separation of the main peak from any potential impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
Injector and Detector: Set appropriate temperatures for the injector and detector (e.g., FID or MS). For an MS detector, set the mass range to be scanned.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
| Parameter | Typical Value |
| GC Column | PEG-20M or similar |
| Injector Temperature | 220-250 °C[4] |
| Carrier Gas Flow Rate | 1-2 mL/min |
| Oven Program | 50 °C (2 min), ramp to 220 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Visualizations and Workflows
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Optimizing the Synthesis of 1,2-Propanediol Diformate
Welcome to the technical support center for the synthesis of 1,2-propanediol diformate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this esterification reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Reaction Fundamentals
The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible acid-catalyzed reaction between a diol (1,2-propanediol) and a carboxylic acid (formic acid). The reaction proceeds in two sequential steps to form the monoformate and then the desired diformate, with water being eliminated at each step.
Overall Reaction: HO-CH₂(CH₃)CH-OH + 2 HCOOH ⇌ HCOO-CH₂(CH₃)CH-OOCH + 2 H₂O (1,2-Propanediol) + (Formic Acid) ⇌ (this compound) + (Water)
Understanding the mechanism is critical for optimization, as it highlights the importance of acid catalysis and water removal to drive the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.
Section 2: FAQs for Reaction Optimization
This section addresses common questions regarding the setup and optimization of the synthesis.
Q1: What is the recommended starting molar ratio of formic acid to 1,2-propanediol?
A: While the stoichiometry is 2:1, using an excess of formic acid is highly recommended to shift the reaction equilibrium towards the diformate product. A molar ratio between 3:1 and 5:1 (Formic Acid : 1,2-Propanediol) is a robust starting point. Formic acid can serve as both a reactant and a co-catalyst, and the excess helps ensure the complete conversion of the monoformate intermediate.[1] However, be aware that a very large excess will complicate purification, requiring more extensive neutralization and washing steps.
Q2: Which catalyst is most effective and what loading should be used?
A: The choice of catalyst depends on your scale, purification strategy, and equipment.
| Catalyst Type | Examples | Recommended Loading | Pros | Cons |
| Homogeneous (Liquid Acid) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA) | 0.5 - 2 mol% (relative to 1,2-propanediol) | High activity, low cost, effective at moderate temperatures. | Difficult to remove from product, corrosive, can promote side reactions if temperature is too high. |
| Heterogeneous (Solid Acid) | Amberlyst-15, Nafion®, Zeolites, Sulfated Zirconia | 5 - 15 wt% (relative to total reactant mass) | Easily removed by filtration, reusable, less corrosive, can lead to cleaner reactions.[2] | Lower activity requiring higher temperatures or longer reaction times, potential for mass transfer limitations. |
For laboratory-scale synthesis where purification via distillation is planned, pTSA is an excellent choice due to its high activity. For larger-scale or continuous processes, a heterogeneous catalyst like Amberlyst-15 simplifies downstream processing.[2]
Q3: What is the optimal reaction temperature?
A: The optimal temperature is a trade-off between reaction rate and the prevalence of side reactions.
-
With Homogeneous Catalysts (e.g., pTSA): A temperature range of 80-100°C is typically effective.
-
With Heterogeneous Catalysts (e.g., Amberlyst-15): A higher temperature, often 90-120°C , may be necessary to achieve a reasonable reaction rate.[2]
Temperatures exceeding 120°C should be avoided as they can promote the dehydration of 1,2-propanediol to form undesirable byproducts like allyl alcohol or propionaldehyde.[3]
Q4: How can I effectively remove water to drive the reaction to completion?
A: Water removal is arguably the most critical factor for achieving high yields in this reversible reaction.
-
Azeotropic Distillation: This is the most common and effective method. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane, or heptane), water can be continuously removed from the reaction mixture using a Dean-Stark apparatus.
-
Reactive Distillation: In this advanced setup, the reaction and distillation occur in the same column. As the diformate is formed, the water byproduct is continuously removed, pushing the reaction to completion.[4]
-
Molecular Sieves: For small-scale reactions, adding activated 3Å or 4Å molecular sieves to the reaction flask can effectively sequester the water as it is formed.
Q5: How can I monitor the reaction's progress?
A: Regular monitoring is essential to determine the reaction endpoint and avoid unnecessary heating that could lead to side products.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the 1,2-propanediol starting material and the appearance of the mono- and di-formate products.
-
Gas Chromatography (GC): The most reliable method. A small aliquot of the reaction mixture can be withdrawn, neutralized, and analyzed to quantitatively determine the ratio of starting material, intermediate, and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the diol's -OH protons and the appearance of the formate ester's characteristic signals.
Section 3: Troubleshooting Guide
Even with an optimized protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low Yield or High Levels of Monoformate Intermediate
-
Question: My reaction has run for several hours, but GC analysis shows a low yield of the diformate and a significant amount of the monoformate intermediate. What's wrong?
-
Answer: This is the most common issue and almost always points to an equilibrium problem.
-
Cause 1: Inefficient Water Removal: The reaction produces two equivalents of water. If not removed, the reverse reaction (hydrolysis) will prevent the reaction from reaching completion. The second esterification is often slower than the first, making it particularly sensitive to the presence of water.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and there is sufficient reflux to carry water over. If using molecular sieves, ensure they are fully activated and used in sufficient quantity.
-
-
Cause 2: Insufficient Catalyst: The catalyst may have decomposed or is present in too low a concentration to effectively catalyze the second, more sterically hindered esterification.
-
Solution: Add a fresh portion of catalyst. For solid catalysts, ensure proper agitation to overcome mass transfer limitations.
-
-
Cause 3: Temperature Too Low: The activation energy for the second esterification may not be met, causing the reaction to stall at the monoformate stage.
-
Solution: Cautiously increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.
-
-
Problem 2: Product is Dark or Contains Colored Impurities
-
Question: After the workup, my product is yellow or brown. What causes this discoloration and how can I prevent it?
-
Answer: Discoloration typically results from decomposition or side reactions promoted by excessive heat or overly aggressive catalytic conditions.
-
Cause 1: High Reaction Temperature: As mentioned, temperatures above 120°C can cause the dehydration and subsequent polymerization of 1,2-propanediol or its esters, leading to colored, high-boiling impurities.
-
Solution: Maintain a strict temperature ceiling. It is better to run the reaction for a longer time at a lower temperature (e.g., 95°C) than to rush it at a higher temperature.
-
-
Cause 2: Strong Acid Catalyst Degradation: Concentrated sulfuric acid, in particular, can cause charring at elevated temperatures.
-
Solution: Switch to a milder catalyst like p-toluenesulfonic acid (pTSA) or a solid acid catalyst. Ensure the catalyst loading is not excessively high.
-
-
Cause 3: Air Oxidation: At high temperatures, trace oxygen can lead to oxidative degradation.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Problem 3: Difficulty During Purification by Distillation
-
Question: I'm trying to purify my product by distillation, but I'm getting a poor separation or the product is decomposing in the distillation pot. What should I do?
-
Answer: Successful distillation requires careful removal of the acid catalyst and operation under reduced pressure.
-
Cause 1: Residual Acid Catalyst: Any remaining acid catalyst in the distillation flask will catalyze the reverse reaction (hydrolysis, if any water is present) or decomposition at high temperatures.
-
Solution: Perform a thorough workup before distillation. After the reaction, cool the mixture, dilute with a nonpolar solvent (e.g., ethyl acetate or diethyl ether), and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter before removing the solvent.
-
-
Cause 2: Distillation at Atmospheric Pressure: this compound has a relatively high boiling point. Attempting to distill it at atmospheric pressure will require temperatures high enough to cause decomposition.
-
Solution: Always perform the final purification by vacuum distillation . This lowers the boiling point significantly, allowing for a clean separation at a safe temperature.
-
-
Section 4: Protocols & Data
Protocol 1: General Laboratory Procedure for this compound Synthesis
This protocol is a robust starting point for laboratory-scale synthesis.
Methodology:
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-propanediol (7.61 g, 0.10 mol).
-
Reagent Addition: In a fume hood, carefully add formic acid (18.4 g, 0.40 mol, 4.0 eq), toluene (50 mL, as azeotroping agent), and p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol, 2 mol%).
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux in an oil bath set to ~115-120°C (internal temperature will be lower). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue the reaction for 4-8 hours, or until no more water is collected and GC/TLC analysis indicates the full consumption of the starting material and monoformate intermediate.
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether. Wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution (Caution: pressure buildup from CO₂ evolution) followed by 1 x 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and ether.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield pure this compound.
Analytical Characterization
-
GC-MS: A primary tool for assessing purity and identifying byproducts. The method is sensitive for detecting diols and their esters.[5][6]
-
¹H NMR: Expect characteristic signals for the formate protons (HCOO-) around 8.0 ppm, and distinct signals for the -CH₂- and -CH- backbone protons of the propanediol moiety.
-
¹³C NMR: Look for the ester carbonyl carbons around 160 ppm.
-
IR Spectroscopy: A strong C=O stretch for the ester functional group should be prominent around 1720 cm⁻¹.
References
-
Reaction Chemistry & Engineering. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Royal Society of Chemistry. Available at: [Link][7]
-
ResearchGate. Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. Available at: [Link][1][8]
-
ResearchGate. Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. Available at: [Link][2]
-
Brainly.com. Write the esterification reaction between formic acid and 1-propanol using the condensed formulas. Available at: [Link][9]
-
Chegg.com. Solved Write the esterification reaction between formic acid. Available at: [Link][10]
-
ChemBAM. Kinetics of Ester Formation via Fischer Esterification. Available at: [Link][11]
-
Quora. Organic Chemistry: What is the chemical reaction through which propylene glycol produces carbonyl compounds/formaldehyde/acetaldehyde when vaporized/heated? Available at: [Link][3]
-
PubMed. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Available at: [Link][5]
-
ResearchGate. 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. Available at: [Link][6]
-
Revista de Biología Tropical. Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Available at: [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. Solved Write the esterification reaction between formic acid | Chegg.com [chegg.com]
- 11. chembam.com [chembam.com]
Technical Support Center: Formation of 1,2-Propanediol Diformate
Welcome to the technical support guide for the synthesis of 1,2-Propanediol Diformate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important esterification reaction. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product. We will move beyond simple procedural steps to explain the causality behind experimental choices, focusing on the identification and mitigation of common side reactions.
Overview of the Synthesis
The formation of this compound is typically achieved through the Fischer esterification of 1,2-propanediol with two equivalents of formic acid, usually in the presence of an acid catalyst.[1][2] While the primary reaction is straightforward, its equilibrium nature and the reactivity of the starting materials can lead to several side reactions that compromise yield and purity. This guide will address these challenges directly.
Caption: Primary reaction pathway with the key side reaction of formic acid decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this esterification?
A1: The choice of catalyst involves a trade-off between reaction rate and selectivity.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but it is a strong dehydrating agent that can promote the decomposition of formic acid. [3][4]* p-Toluenesulfonic Acid (pTSA): A solid, crystalline acid that is less corrosive and generally leads to fewer charring and decomposition side reactions than H₂SO₄. It is an excellent choice for this reaction.
-
Solid Acid Catalysts (e.g., Amberlyst-15, Cs₂.₅H₀.₅PW₁₂O₄₀/K-10): These are reusable, easily separated from the reaction mixture by filtration, and can offer high selectivity. [5]They often require slightly higher temperatures or longer reaction times but can produce a cleaner product stream.
Q2: How can I confirm the identity of my product and impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. [6][7]It allows for the separation of components and provides mass spectra for positive identification.
| Compound | Expected Elution Order | Key Mass Fragments (m/z) |
| 1,2-Propanediol | First | 45, 43, 76 |
| 1,2-Propanediol Monoformate | Second | 45, 43, 59, 104 |
| This compound | Third | 45, 43, 73, 132 |
Note: Retention times and fragmentation patterns may vary based on the specific GC-MS method and instrument.
Q3: My reaction mixture turned dark brown/black. What caused this?
A3: Darkening or charring is typically caused by decomposition reactions promoted by excessive heat and a strong, non-volatile acid catalyst like sulfuric acid. The acid can catalyze dehydration and polymerization of the diol or other organic species present. To prevent this, maintain precise temperature control and consider using a milder catalyst like pTSA.
Protocols for Synthesis and Analysis
Protocol 1: Optimized Synthesis of this compound
This protocol utilizes azeotropic removal of water to maximize yield.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1,2-propanediol (1.0 mol), toluene (or heptane, approx. 2-3 mL per gram of diol), and the acid catalyst (e.g., pTSA, 1-2 mol%).
-
Addition of Formic Acid: Slowly add formic acid (2.2 mol, 10% excess) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by periodically taking small aliquots from the flask (after cooling slightly) for GC-MS analysis.
-
Completion: The reaction is considered complete when the peak corresponding to 1,2-propanediol monoformate is minimized in the GC chromatogram.
Caption: Experimental workflow for the optimized synthesis protocol.
Protocol 2: Product Work-up and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any remaining formic acid. Caution: CO₂ will be evolved; vent the funnel frequently.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the agent.
-
Solvent Removal: Remove the solvent (toluene) using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to separate it from any remaining monoformate and other high-boiling impurities.
References
- Procedure for the synthesis of 1,2-propanediol.
- Formic acid. Wikipedia.
- Metabolic pathways for formation of 1,2-propanediol (propylene glycol)...
- Microbial formation, biotechnological production and applic
- Method for purifying 1,2-propanediol from a fermentation broth.
- Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV.
- Process for making 1, 2-propane diol from hydrogenation of glycerol.
- Process for producing 1,2-propanediol
- Dehydration of formic acid gives "…………..". Allen.
- Formic Acid ( HCOOH ) - Chemical Properties and Reactions ?. YouTube.
- Enhanced 1,2-propanediol production from glycerol using bimetallic Ni–Cu catalysts on different supports. Sustainable Energy & Fuels (RSC Publishing).
- Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 C
- Formic Acid as a Bio-CO Carrier: Selective Dehydration with γ-Mo2N Catalysts at Low Temperatures.
- Mechanism of dehydration decomposition of formic acid over alumina and silica. Adsorption measurements during the catalytic reaction. Transactions of the Faraday Society (RSC Publishing).
- A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC - PubMed Central.
- (PDF) A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering.
- Microbial production and applic
- Pathway of 1,2-propanediol degradation. Under fermentative conditions,...
- Metabolic pathway engineering for production of 1,2-propanediol and 1-propanol by Corynebacterium glutamicum. PubMed Central.
- Bacterial Microcompartment-Dependent 1,2-Propanediol Utilization of Propionibacterium freudenreichii. PMC - NIH.
- Method-for-producing-deodorized-1-2-propanediol.pdf.
- Organic Reactions: Esterification & Transesterific
- Buy Propane-1,2-diol, monoformate (EVT-12787237) | 64202-75-1. EvitaChem.
- Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. NIH.
- Propane-1,2-diol, monoformate | C4H8O3 | CID 6454823. PubChem - NIH.
- 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer | Request PDF.
- Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterific
- Enantiodifferentiation of 1,2-propanediol in various wines as phenylboronate ester with multidimensional gas chrom
- [FREE] Write the esterification reaction between formic acid and 1-propanol using the condensed formulas. brainly.com.
- A method for the preparation of 1,2-propanediol.
- Microbial production and applications of 1,2-propanediol | Request PDF.
- Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering (RSC Publishing).
- esterification - alcohols and carboxylic acids. Chemguide.
- (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
- Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain.
- Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. MDPI.
- Purification of biologically-produced 1,3-propanediol.
- Ester synthesis by esterific
Sources
- 1. monash.edu [monash.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Formic acid - Wikipedia [en.wikipedia.org]
- 4. Dehydration of formic acid gives `"………….."`. [allen.in]
- 5. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,2-Propanediol Diformate
Welcome to the technical support center for the synthesis of 1,2-propanediol diformate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, a classic Fischer esterification, is an equilibrium-controlled process where meticulous control over reaction conditions is paramount for success. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
A low yield in this esterification is almost always tied to the reaction equilibrium. The formation of this compound from 1,2-propanediol and formic acid is a reversible process that produces water as a byproduct.[1]
1,2-Propanediol + 2 Formic Acid ⇌ this compound + 2 Water
According to Le Châtelier's principle, the presence of the water byproduct in the reaction mixture will push the equilibrium back towards the starting materials, preventing the complete conversion of the diol to the diester.[2]
Troubleshooting Steps:
-
Aggressive Water Removal: This is the most critical factor. Are you actively removing water as it forms? Passive methods like using molecular sieves may be insufficient. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or heptane).[1][3] This physically removes water from the reaction vessel, irreversibly driving the reaction forward. A Chinese patent for a similar process specifies heating to 95-115 °C to facilitate water separation with a solvent like toluene.[4]
-
Reactant Stoichiometry: Are you using a sufficient excess of formic acid? To drive the equilibrium towards the product side, a large excess of one reactant is recommended.[1] A molar ratio of at least 2.5 to 3 moles of formic acid per mole of 1,2-propanediol is a good starting point. Some protocols for similar glycol esterifications use an even larger excess.[4]
-
Catalyst Activity: Is your acid catalyst active and present in a sufficient amount? Standard catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] Ensure the catalyst is not old or hydrated. Catalyst loading is typically 1-2 mol% relative to the limiting reagent (1,2-propanediol).
-
Reactant Purity: Are your starting materials anhydrous? Any water present in the 1,2-propanediol or formic acid at the start of the reaction will immediately inhibit the forward reaction.[5] Use freshly opened bottles or properly dried reagents.
Q2: I'm observing a significant amount of 1,2-propanediol monoformate in my final product. How can I drive the reaction to completion?
This is a common issue and indicates an incomplete reaction. The formation of the diformate occurs in two sequential esterification steps. The formation of the second ester is often slower than the first due to steric hindrance and statistical effects.
To maximize the diformate yield and minimize the monoformate intermediate, you must apply more stringent conditions to force the second esterification to completion.
-
Increase Reaction Time: Allow the reaction to run for a longer period at reflux after the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction by GC or TLC to ensure the monoformate spot/peak is no longer visible.
-
Increase Formic Acid Excess: A higher concentration of formic acid will increase the probability of the second hydroxyl group reacting. Consider increasing the molar ratio of formic acid to 1,2-propanediol.
-
Elevate Temperature: A higher reaction temperature can increase the rate of the second esterification. Ensure the temperature does not exceed the decomposition point of your reactants or products.
The following Graphviz diagram illustrates the logical flow for troubleshooting low yield and high monoformate content.
Caption: Troubleshooting logic for low yield and monoformate byproduct.
Q3: What are the best catalysts for this synthesis, and are there alternatives to strong mineral acids?
Strong protic acids are the conventional and most effective catalysts for Fischer esterification because they protonate the carbonyl oxygen of the formic acid, making it a much stronger electrophile for attack by the diol's hydroxyl group.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High activity, low cost.[4] | Difficult to remove from product, can cause charring/side reactions, corrosive. |
| Organic Acids | p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄, high activity.[1] | Can be difficult to remove completely, relatively expensive. |
| Solid Acid Catalysts | Amberlyst-15, Nafion, Zeolites, Heteropoly acids[6] | Easily removed by filtration, reusable, often less corrosive, can lead to cleaner reactions. | May have lower activity, can be expensive, may require higher temperatures or longer reaction times. |
For laboratory-scale synthesis where purification by distillation is feasible, p-toluenesulfonic acid (TsOH) is often the best choice, balancing high activity with easier handling. For industrial or scale-up applications, investigating a solid acid catalyst like Amberlyst-15 is highly recommended to simplify purification and minimize acidic waste streams.[6]
Experimental Protocols & Methodologies
High-Yield Protocol for this compound Synthesis
This protocol employs azeotropic distillation to ensure a high conversion rate.
Materials:
-
1,2-Propanediol (anhydrous, 1.0 mol, 76.09 g)
-
Formic Acid (98%+, 3.0 mol, 138.09 g, 113.2 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.015 mol, 2.85 g)
-
Toluene (anhydrous, 200 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
1-L round-bottom flask
-
Dean-Stark trap and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Setup: To a 1-L round-bottom flask equipped with a magnetic stir bar, add 1,2-propanediol (76.09 g), formic acid (138.09 g), toluene (200 mL), and p-toluenesulfonic acid (2.85 g).
-
Reaction: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the trap. The denser water will separate to the bottom.
-
Monitoring: Continue refluxing until the theoretical amount of water (2.0 mol, ~36 mL) has been collected and the rate of water collection ceases. This may take several hours. For best results, monitor the disappearance of the monoformate intermediate using GC analysis of small aliquots.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a 1-L separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
150 mL of water.
-
Saturated sodium bicarbonate solution (3 x 100 mL). Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Saturated brine solution (1 x 100 mL).
-
-
Workup - Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Isolation: Remove the toluene solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.
Reaction Mechanism
The synthesis proceeds via a two-step, acid-catalyzed nucleophilic acyl substitution (Fischer Esterification). The catalyst protonates the formic acid, activating it for attack by the alcohol.
Caption: Sequential mechanism of this compound synthesis.
References
-
Le Chatelier's Principle in Esterification. (2020). Quora. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Increasing Yield of Fischer Esterification. (2024). Brainly. [Link]
-
Possible sources of error in an esterification lab. (2025). Filo. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification Mechanism. (n.d.). Chemistry Steps. [Link]
- Synthetic process of glycol diformate. (2014).
-
Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. (2017). Reaction Chemistry & Engineering. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. CN103880659A - Synthetic process of glycol diformate - Google Patents [patents.google.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 6. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Stability issues of 1,2-Propanediol diformate under different conditions
Welcome to the technical support center for 1,2-Propanediol Diformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability-related issues encountered during experimentation. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to ensure the integrity of your work with this compound.
Introduction to the Stability Profile of this compound
This compound, as a diester of formic acid and propylene glycol, is susceptible to degradation through several pathways, primarily hydrolysis. The stability of this molecule is significantly influenced by environmental conditions such as pH, temperature, and the presence of enzymes or incompatible excipients. A thorough understanding of these factors is critical for the successful development of stable formulations and for ensuring the accuracy and reproducibility of experimental results. This guide will delve into the key stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of one or both of the ester bonds, leading to the formation of 1,2-propanediol monoformate, 1,2-propanediol, and formic acid. This process can be catalyzed by acid or base.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The hydrolysis rate is generally lowest in the neutral pH range (around pH 7) and increases significantly under both acidic and alkaline conditions.[1][2] It is accepted that the hydrolysis rate of reactant tracers are largely dependent on pH and this rate will vary by about a factor of 10 by changing 1 unit in pH.[3]
Q3: Is this compound sensitive to temperature?
A3: Yes, this compound is susceptible to thermal degradation. Elevated temperatures accelerate the rate of hydrolysis and can also lead to other decomposition pathways.[4] Formate esters have been observed to hydrolyze to the corresponding alcohol and formic acid upon heating in aqueous solutions, with the reaction being more rapid at higher temperatures.[1] At very high temperatures, esters can decompose to form smaller carboxylic acids and ketones.[5]
Q4: Can enzymes degrade this compound?
A4: Yes, esterases and lipases, which are common in biological systems, can catalyze the hydrolysis of the ester bonds in this compound.[6] This is a critical consideration in biological assays or formulations intended for in vivo use.
Q5: What are some common excipients that may be incompatible with this compound?
A5: Excipients with reactive functional groups, such as primary and secondary amines, can be incompatible with esters. For example, the Maillard reaction can occur between amines and reducing sugars, which could potentially create a microenvironment that affects the stability of the diformate. Additionally, strongly acidic or basic excipients can catalyze hydrolysis. It is crucial to conduct compatibility studies with all formulation components.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Aqueous Formulations
| Symptom | Potential Cause | Troubleshooting Steps |
| HPLC analysis shows a rapid decrease in the this compound peak with the appearance of new peaks corresponding to the monoformate and/or 1,2-propanediol. | pH-Catalyzed Hydrolysis: The pH of your formulation may be too acidic or too basic. | 1. Measure the pH of your formulation. 2. Adjust the pH to a neutral range (6.5-7.5) using appropriate buffers. 3. Conduct a pH-rate profile study to determine the pH of maximum stability. |
| Elevated Temperature: The formulation is being stored or handled at too high a temperature. | 1. Store the formulation at a lower temperature (e.g., refrigerated). 2. Avoid exposing the formulation to high temperatures during processing. 3. Perform thermal stability studies to define acceptable temperature ranges. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| The observed biological activity of the this compound formulation decreases over the course of the experiment. | Enzymatic Hydrolysis: Esterases present in the biological matrix (e.g., cell culture media, plasma) are degrading the compound. | 1. Incorporate an esterase inhibitor in your assay if permissible. 2. Prepare fresh formulations immediately before use. 3. Quantify the concentration of this compound in the assay medium over time to determine its stability under experimental conditions. |
| Interaction with Media Components: Components of the biological media may be reacting with the diformate. | 1. Assess the stability of this compound in the cell-free or plasma-free media. 2. If instability is observed, identify and potentially substitute the reactive component. |
Detailed Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC system with a suitable column (e.g., C18)
-
Constant temperature chamber
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
For each pH to be tested, add a small aliquot of the stock solution to the buffer solution in a sealed vial to achieve the desired final concentration.
-
Place the vials in a constant temperature chamber (e.g., 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the hydrolysis reaction immediately by diluting the aliquot in the mobile phase.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.
-
Plot the log(k) versus pH to generate the pH-rate profile.
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
Controlled environment chambers (e.g., 40°C/75% RH)
-
HPLC system
Methodology:
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio).
-
Prepare a control sample of this compound alone.
-
Place the samples in open and closed vials in a controlled environment chamber.
-
At initial and subsequent time points (e.g., 1, 2, 4 weeks), visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Dissolve a portion of each sample in a suitable solvent and analyze by HPLC.
-
Compare the chromatograms of the mixtures to the control to identify any new degradation peaks or significant loss of the parent compound.
Data Presentation
Table 1: General pH-Dependent Stability of Formate Esters
| pH Range | Stability Profile | Predominant Mechanism |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 7 | Moderate to High | Neutral hydrolysis (slower) |
| > 7 | Low | Base-catalyzed hydrolysis |
This table provides a generalized overview. The exact pH of maximum stability should be determined experimentally for this compound.
Visualization
Hydrolysis Pathway of this compound
Caption: Stepwise hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
References
-
Wellington, S. L., et al. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]
-
Schoffstall, A. M., & Mahone, S. M. (1988). Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere, 18(4), 389-396. [Link]
-
Hassan, M. A., et al. (2018). Kinetic Study of the Hydrolysis of Two Formate Esters Held in a Single Organic Drop. ResearchGate. [Link]
-
Hama, A. A., & Jber, N. R. (2018). Pseudo-first Order Rate Constants and Thermodynamic Parameters for Esters Hydrolysis in Neutral Medium. Journal of Global Pharma Technology, 10(10), 254-260. [Link]
-
U.S. EPA. (1987). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA/600/3-87/015. [Link]
-
Hamid, A., & Gupta, V. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 14(2), 66-75. [Link]
-
Patel, K., & Patel, M. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Ho, T., et al. (2019). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Rane, K., & Mahajan, S. (2014). Kinetics and Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 76(4), 306–313. [Link]
-
Semsarzadeh, M. A., & Kavousian, S. (2014). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. [Link]
-
Cornejo, J. A., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 313-319. [Link]
-
Kwiecień, A., & Kapsa, M. (2020). Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA. Polymers, 12(2), 373. [Link]
-
OIV. (2021). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Compendium of International Methods of Wine and Must Analysis. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ProMed Pharma. (n.d.). Analytical & Stability Testing. [Link]
-
International Conference on Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents. [Link]
-
Wikipedia. (2024). Formate. [Link]
-
Wikipedia. (2024). Formic acid. [Link]
-
Wikipedia. (2024). Propylene glycol. [Link]
-
U.S. National Library of Medicine. (n.d.). Propylene Glycol. PubChem. [Link]
-
U.S. Department of Health and Human Services. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. [Link]
-
Science.gov. (n.d.). propylene glycol solution: Topics by Science.gov. [Link]
-
D'Souza, A. A., & Decontent, K. (2015). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 39(8). [Link]
-
Hoel, H., et al. (1995). Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N-trimethylmethanaminium Chlorides). Acta Chemica Scandinavica, 49, 393-399. [Link]
-
Singh, S., & Singh, B. (2002). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. [Link]
-
Soni, P. (2017). PHARMACEUTICAL INCOMPATIBILITY. SlideShare. [Link]
-
U.S. National Library of Medicine. (n.d.). R- and S-1,2-propanediol in engineered Lactococcus lactis. PubMed Central. [Link]
-
U.S. National Library of Medicine. (2021). 1,2-Propanediol production from glycerol via an endogenous pathway of Klebsiella pneumoniae. PubMed. [Link]
- U.S. National Library of Medicine. (n.d.). Enzymatic ester hydrolysis.
-
U.S. National Library of Medicine. (2014). Constraints of propylene glycol degradation at low temperatures and saturated flow conditions. PubMed. [Link]
-
U.S. National Library of Medicine. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Constraints of propylene glycol degradation at low temperatures and saturated flow conditions | Request PDF. [Link]
-
Defense Technical Information Center. (1998). Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer. DTIC. [Link]
-
Scribd. (n.d.). Interactions and Incompatibilities of Pharmaceutical Excipients With API. [Link]
-
Taylor & Francis Online. (2007). Hydrothermal decomposition of esters under high pressure. [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
-
AKJATEK. (2004). Thermal Decomposition of Some Chemical Compounds Used As Food Preservatives and Kinetic Parameters of This Process. Journal of Thermal Analysis and Calorimetry, 76(2), 429-436. [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,2-Propanediol Diformate Production
Welcome to the technical support center for the synthesis of 1,2-Propanediol Diformate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its production, with a primary focus on addressing low conversion rates. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Foundational Knowledge: The Reaction and Its Challenges
The synthesis of this compound is primarily achieved through the Fischer esterification of 1,2-propanediol with formic acid in the presence of an acid catalyst.[1] This is a reversible condensation reaction where a molecule of water is produced for each ester bond formed.[1]
The overall reaction proceeds in two steps: the formation of the monoformate, followed by the formation of the diformate.
Reaction Scheme:
-
1,2-Propanediol + Formic Acid ⇌ 1,2-Propanediol-1-formate (and -2-formate) + H₂O
-
1,2-Propanediol-1-formate (and -2-formate) + Formic Acid ⇌ this compound + H₂O
Achieving high conversion to the diformate is often challenging due to the reversible nature of the reaction and potential side reactions. This guide will walk you through the most common pitfalls and their solutions.
II. Troubleshooting Guide: FAQs on Low Conversion Rates
A. Issues Related to Reaction Equilibrium
Question 1: My reaction has stalled, and I have a significant amount of unreacted 1,2-propanediol and monoformate. What is limiting my conversion?
Answer:
This is a classic sign of reaching equilibrium. The Fischer esterification is a reversible process, and the accumulation of water, a product of the reaction, will drive the equilibrium back towards the reactants, preventing further formation of the diformate.[1]
Causality: According to Le Chatelier's principle, to shift the equilibrium towards the product side (this compound), the concentration of the products must be decreased, or the concentration of the reactants must be increased. In this case, the continuous removal of water is the most effective strategy.[1]
Troubleshooting Protocol:
-
Implement Water Removal: The most common and effective method for water removal in this context is the use of a Dean-Stark apparatus with an azeotropic solvent such as toluene or cyclohexane.[1] The water/solvent azeotrope will distill off, and upon condensation, the water will separate and can be collected, while the solvent is returned to the reaction flask.
-
Use an Excess of Formic Acid: Increasing the concentration of one of the reactants, in this case, formic acid, can also shift the equilibrium towards the products. A molar ratio of formic acid to 1,2-propanediol of 2.5:1 or higher is recommended. However, be aware that a very large excess can complicate purification.
-
Consider a Dehydrating Agent: While less common for large-scale reactions, for smaller-scale experiments, the addition of a dehydrating agent like molecular sieves can be effective.[2] Ensure the sieves are properly activated before use.
B. Catalyst-Related Problems
Question 2: I am using a standard acid catalyst like sulfuric acid, but my reaction is slow, and I am observing charring or dark coloration of my reaction mixture. What is happening?
Answer:
While strong mineral acids like sulfuric acid are effective catalysts for esterification, they can also promote side reactions, especially at elevated temperatures.[3] The charring you are observing is likely due to the dehydration of 1,2-propanediol or the decomposition of formic acid, both of which can be catalyzed by strong, non-selective acids.
Causality:
-
Dehydration of 1,2-Propanediol: Strong acids can catalyze the elimination of water from 1,2-propanediol to form unsaturated compounds like allyl alcohol or propionaldehyde, which can then polymerize to form dark-colored byproducts.
-
Decomposition of Formic Acid: Formic acid can decompose into carbon monoxide and water, or carbon dioxide and hydrogen, especially at temperatures above 160°C.[4] Strong acids can lower this decomposition temperature.
Troubleshooting Protocol:
-
Optimize Catalyst Choice:
-
p-Toluenesulfonic acid (p-TsOH): This is often a milder and more selective alternative to sulfuric acid for esterifications.
-
Solid Acid Catalysts: Consider using solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia.[5] These catalysts offer the advantages of easier separation from the reaction mixture, reduced corrosion, and often higher selectivity, minimizing side reactions.
-
-
Control Reaction Temperature: Maintain the reaction temperature below the point where significant decomposition of formic acid or dehydration of the diol occurs. A temperature range of 80-120°C is generally recommended, depending on the catalyst and solvent used.
-
Reduce Catalyst Loading: An excessively high concentration of a strong acid catalyst can accelerate side reactions. Typically, a catalyst loading of 1-5 mol% relative to the limiting reactant is sufficient.
Table 1: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive, readily available, strong catalyst. | Can cause charring and side reactions, corrosive, difficult to remove. |
| p-Toluenesulfonic Acid (p-TsOH) | Milder than H₂SO₄, less charring, crystalline solid (easy to handle). | More expensive than H₂SO₄. |
| Solid Acid Catalysts (e.g., Amberlyst-15) | Easily separated, reusable, less corrosive, often more selective. | Can be more expensive, may have lower activity than homogeneous catalysts.[6] |
C. Incomplete Conversion to Diformate
Question 3: I have successfully converted most of my 1,2-propanediol, but the main product is the monoformate, not the diformate. How can I drive the reaction to completion?
Answer:
The formation of the diformate is the second step in a consecutive reaction. The esterification of the second hydroxyl group is often slower than the first due to steric hindrance and electronic effects. To achieve a high yield of the diformate, you need to ensure the reaction conditions are optimized for the second esterification step.
Causality: The primary hydroxyl group of 1,2-propanediol is generally more reactive than the secondary hydroxyl group. Therefore, the formation of the monoformate is kinetically favored. Pushing the reaction to the diformate requires overcoming this difference in reactivity and ensuring the equilibrium strongly favors the final product.
Troubleshooting Protocol:
-
Increase Reaction Time: Ensure you are allowing sufficient time for the second esterification to occur. Monitor the reaction progress using an appropriate analytical technique (see Section D).
-
Maintain a High Concentration of Formic Acid: As the reaction progresses and the monoformate is formed, the concentration of formic acid decreases. Maintaining a sufficient excess of formic acid is crucial to drive the second esterification forward.
-
Ensure Efficient Water Removal: Any water present will hinder the second esterification even more than the first. Ensure your water removal system (e.g., Dean-Stark trap) is functioning optimally throughout the reaction.
-
Increase Reaction Temperature: While being mindful of potential side reactions, a moderate increase in temperature can provide the necessary activation energy for the esterification of the more hindered secondary hydroxyl group.[3]
D. Analytical and Purification Issues
Question 4: I am unsure about the composition of my reaction mixture. What is the best way to monitor the reaction and quantify the products?
Answer:
Accurate monitoring of the reaction is crucial for troubleshooting and optimization. Gas Chromatography (GC) is an excellent technique for this purpose.
Analytical Protocol:
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate.
-
GC Analysis: A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is well-suited for quantifying the components.[7]
-
Column: A mid-polarity column (e.g., a wax-type column like Carbowax or a DB-624) is recommended for separating 1,2-propanediol, the monoformate isomers, and the diformate.
-
Quantification: Use an internal standard method for accurate quantification. A suitable internal standard would be a stable compound with a retention time that does not overlap with the reactants or products (e.g., 1,3-propanediol or another diol ester).
-
-
NMR Analysis: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can be used to confirm the identity of the products and to determine the relative ratios of monoformate to diformate.[8]
Question 5: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
The primary impurities in the production of this compound are typically unreacted starting materials (1,2-propanediol and formic acid), the intermediate monoformate, and any byproducts from side reactions.
Purification Protocol:
-
Neutralization and Washing: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to remove excess formic acid and the acid catalyst.
-
Water to remove any remaining salts and water-soluble impurities.
-
Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: The final purification is typically achieved by fractional distillation under reduced pressure. This is necessary to separate the diformate from the monoformate and any other less volatile impurities. The boiling points of the components will be significantly different, allowing for effective separation.
III. Visualizing the Process
A. Reaction Pathway and Side Reactions
Caption: A decision tree for troubleshooting low conversion rates in this compound synthesis.
IV. References
-
Bennett, G. N., & San, K. Y. (2001). Microbial formation, biotechnological production and applications of 1,2-propanediol. Applied Microbiology and Biotechnology, 55(1), 1–9. [Link]
-
Bulushev, D. A., & Ross, J. R. H. (2018). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 3(5), 765-773. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Konaka, R., & Takahashi, T. (1967). A Study of Reaction Rates. Esterification of Formic Acid with Ethanol. Industrial & Engineering Chemistry Process Design and Development, 6(3), 323–326. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Schal, V. P., Ay, N., & Görke, O. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ChemEngineering, 8(1), 15. [Link]
-
NurdRage. (2016, March 31). Lab Equipment: Dean Stark Trap [Video]. YouTube. [Link]
-
Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]
-
Agilent. (2011). Analysis of impurities in 1,2-propanediol. [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
Santacesaria, E., Tesser, R., Di Serio, M., Guida, M., Gaetano, D., & Agreda, A. (2004). Acid ion-exchange resins deactivation in the esterification of free fatty acids. Chemical Engineering Journal, 99(3), 259-267. [Link]
-
El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. [Link]
-
Corma, A., & Renz, M. (2004). Solid acid catalysts for the esterification of free fatty acids with alcohols. Journal of Catalysis, 221(1), 221-229. [Link]
-
van de Steeg, H. G., van der Meij, P. F., & de Leeuw, J. W. (1993). The thermal decomposition of formic acid. Journal of Analytical and Applied Pyrolysis, 25, 239-247. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
Lim, J. K., et al. (2015). GC-FID method for quantification of 1,3-propanediol in bacterial culture aqueous. Journal of Chromatographic Science, 53(8), 1324-1329. [Link]
-
Wikipedia. (2024). Formic acid. [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Reddit. (2016). Esterification and Dean-Stark to determine end of reaction. [Link]
-
Reddit. (2018). How can I improve the yield of my Fischer Esterification?. [Link]
-
Reddit. (2022). Simple ways to remove water product in Fischer esterification of lauric acid?. [Link]
-
Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?. [Link]
-
Wallace, D. (2014). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NASA Technical Reports Server. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 1,2-Propanediol Diformate
Welcome to the technical support center for the purification of 1,2-propanediol diformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental work. As Senior Application Scientists, we have compiled this information to ensure both technical accuracy and practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurities in and the purification of this compound.
Q1: What are the typical impurities I can expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Residual 1,2-propanediol and formic acid are common.[1][2]
-
Water: A primary byproduct of esterification reactions.[2]
-
Acid Catalyst: If an acid catalyst was used, it will be present in the crude mixture.[3]
-
Side-Reaction Products: Depending on the reaction conditions, side-products may form.
-
Degradation Products: this compound can hydrolyze back to 1,2-propanediol and formic acid, especially in the presence of water and acid or base.[1]
Q2: What is the general strategy for purifying this compound?
A2: A multi-step approach is typically employed, starting with a liquid-liquid extraction to remove water-soluble impurities, followed by drying and a final purification step like distillation or chromatography. The choice of the final step depends on the required purity and the scale of your experiment.
Q3: Why is it important to remove water before distillation?
A3: Water can co-distill with your product, leading to an impure final product. More importantly, the presence of water, especially at the elevated temperatures of distillation, can promote the hydrolysis of the ester, reducing your overall yield.[4]
Q4: Can I use chromatography for purification?
A4: Yes, for small-scale purifications, column chromatography using silica gel is an effective method to separate the less polar this compound from the more polar impurities like 1,2-propanediol and formic acid.[2]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Troubleshooting: Aqueous Workup & Drying
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion formation during washing with sodium bicarbonate solution. | - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants. | - Use gentle inversions instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Product is still wet after drying with anhydrous sodium sulfate. | - Insufficient amount of drying agent used.- Insufficient contact time with the drying agent. | - Add more anhydrous sodium sulfate until it no longer clumps together and flows freely.[4]- Stir the mixture for at least 15-30 minutes to ensure complete drying. |
| Low recovery after aqueous workup. | - The ester is partially soluble in the aqueous phase, especially if there is residual alcohol.- Accidental loss of the organic layer. | - Perform multiple extractions with a smaller volume of organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.- Ensure you are correctly identifying and separating the organic and aqueous layers. |
Troubleshooting: Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Bumping" or uneven boiling. | - Lack of boiling chips or a magnetic stir bar.- Heating too rapidly. | - Always add fresh boiling chips or a stir bar before heating.- Apply heat gradually and evenly. |
| The distillation temperature is not stable. | - Inefficient separation of components with close boiling points.- Fluctuations in the heating source or vacuum pressure. | - Ensure your distillation column is well-insulated.- For fractional distillation, use a column with appropriate packing and length for the required separation efficiency.- Use a controller for your heating mantle and a stable vacuum source. |
| Product is co-distilling with a lower-boiling impurity. | - Inadequate fractionation.- Formation of an azeotrope. | - Increase the efficiency of your fractional distillation column (e.g., use a longer column or more efficient packing material).- Check the literature for known azeotropes of your components and consider alternative purification methods if necessary. |
| Product is not distilling at the expected temperature. | - Incorrect pressure reading.- Presence of non-volatile impurities raising the boiling point. | - Calibrate your pressure gauge.- Consider a pre-purification step to remove non-volatile materials. |
| Product is decomposing in the distillation flask. | - The distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Use vacuum distillation to lower the boiling point.- Ensure all acidic or basic impurities have been removed during the aqueous workup. |
III. Experimental Protocols & Workflows
Protocol 1: General Purification via Aqueous Wash and Distillation
This protocol is suitable for purifying this compound on a larger scale where distillation is the preferred method.
Step 1: Aqueous Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual formic acid and acid catalyst.[2][3]
-
Gently invert the funnel multiple times, periodically venting to release any CO₂ pressure that builds up.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Finally, wash the organic layer with an equal volume of brine to aid in the removal of water.
Step 2: Drying
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling the flask after each addition, until the drying agent no longer clumps together.[1][4]
-
Allow the mixture to stand for 15-30 minutes with occasional swirling.
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
Step 3: Distillation
-
Add boiling chips or a magnetic stir bar to the round-bottom flask.
-
Set up a fractional distillation apparatus.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound, ensuring the temperature remains constant during collection.
Workflow Diagram: Purification of this compound
Sources
Technical Support Center: Efficient Synthesis of 1,2-Propanediol Diformate
Welcome to the technical support guide for the synthesis of 1,2-propanediol diformate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights for researchers, chemists, and drug development professionals. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly assist you in your experimental work.
Part 1: Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high yield and selectivity in the esterification of 1,2-propanediol with formic acid. This section addresses the critical decision between homogeneous and heterogeneous systems.
FAQ 1: What are the primary catalyst types for this compound synthesis, and which should I choose?
The synthesis is an acid-catalyzed esterification. Your choice will primarily be between homogeneous catalysts (e.g., sulfuric acid) and heterogeneous catalysts (e.g., acidic resins).
-
Homogeneous Catalysts: These are soluble in the reaction medium. Sulfuric acid is a common, inexpensive, and highly active choice.[1][2] The primary drawback is the difficult separation from the product mixture, often requiring neutralization and washing steps that can complicate purification and generate waste.[3]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Strongly acidic ion-exchange resins, such as Amberlyst-15, are highly effective for esterification reactions.[4][5] Their main advantages are excellent stability, ease of separation (simple filtration), and reusability, which aligns with green chemistry principles.[4][6] For most lab-scale and scale-up applications, a heterogeneous catalyst like Amberlyst-15 is recommended for its operational simplicity and environmental benefits.[7][8]
Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Amberlyst-15) |
| Activity | Very High | High |
| Separation | Difficult (Requires neutralization/extraction) | Easy (Filtration)[3][9] |
| Reusability | Not typically reusable | Reusable over multiple cycles[4] |
| Corrosivity | Highly Corrosive | Non-corrosive to stainless steel reactors |
| Waste Generation | High (neutralization salts) | Minimal |
| Cost | Low initial cost | Higher initial cost, but cost-effective over time |
FAQ 2: How does the reaction mechanism proceed with an acid catalyst?
The reaction is a classic Fischer esterification. It occurs in two sequential steps: the formation of 1,2-propanediol monoformate, followed by the formation of the target this compound. The acid catalyst's role is to protonate the carbonyl oxygen of formic acid, making it a more potent electrophile for the nucleophilic attack by the hydroxyl groups of 1,2-propanediol.
Part 2: Reaction Optimization and Troubleshooting Guide
Even with the right catalyst, achieving optimal results requires careful control of reaction parameters. This section provides solutions to common experimental hurdles.
FAQ 3: My conversion is low. How can I increase the yield of diformate?
Low conversion is a common issue related to reaction equilibrium and kinetics. The esterification of 1,2-propanediol is a reversible reaction.
Causality-Based Solutions:
-
Shift the Equilibrium (Le Châtelier's Principle): The reaction produces water as a byproduct. Its accumulation will shift the equilibrium back towards the reactants.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a solvent like toluene. Alternatively, use a stoichiometric excess of one reactant (formic acid is typically cheaper and easier to remove).
-
-
Increase Reactant Concentration: A higher concentration of formic acid will drive the reaction forward.
-
Solution: Use a molar ratio of formic acid to 1,2-propanediol of at least 2.5:1 to favor the formation of the diformate.
-
-
Check Catalyst Activity & Loading: Insufficient active sites will result in a slow reaction that may not reach equilibrium in a reasonable timeframe.
-
Solution: For heterogeneous resins like Amberlyst-15, a typical loading is 5-15% by weight of the limiting reactant. Ensure the catalyst is properly activated (dried) if required.[7]
-
-
Increase Reaction Temperature: Higher temperatures increase the reaction rate.
-
Solution: Conduct the reaction at a temperature between 80-110°C. Be mindful that excessively high temperatures can lead to side reactions or catalyst degradation, especially with thermally sensitive resins.[10]
-
FAQ 4: I am getting a high yield, but it's mostly the monoformate ester. How do I improve selectivity to the diformate?
This is a common kinetic vs. thermodynamic problem. The formation of the monoester is kinetically faster. Pushing the reaction to the diester requires forcing the second, slower esterification to completion.
-
Increase Reaction Time: The second esterification is sterically more hindered and thus slower. Simply extending the reaction time (e.g., from 4 hours to 8-12 hours) can significantly increase the diformate-to-monoformate ratio.
-
Increase Formic Acid Excess: A larger excess of formic acid (e.g., 3:1 or higher) will increase the probability of the second hydroxyl group reacting.
-
Ensure Complete Water Removal: Any residual water will inhibit the second esterification even more than the first. Effective water removal is critical for high diformate selectivity.
Part 3: Catalyst Deactivation and Regeneration
Heterogeneous catalysts are reusable, but their activity can decline over time. Understanding the deactivation mechanism is key to extending their lifetime.
FAQ 5: My Amberlyst-15 catalyst has lost activity after a few runs. What is the cause and can it be regenerated?
Catalyst deactivation in this system is typically caused by two main factors:
-
Coke/Polymer Deposition: Under reaction conditions, minor side reactions can lead to the formation of oligomeric or polymeric species. These heavy molecules can deposit on the catalyst surface and block the porous structure, preventing reactants from reaching the active sulfonic acid sites.[11][12][13]
-
Loss of Active Sites: Although Amberlyst resins are thermally stable to a point, prolonged exposure to high temperatures (e.g., >130°C for Amberlyst-15) can lead to the gradual loss of sulfonic acid groups, causing irreversible deactivation.[10]
Regeneration Protocol: Yes, catalysts deactivated by pore blockage can often be regenerated.
-
Filtration: After the reaction, filter the catalyst beads from the product mixture.
-
Solvent Washing: Wash the recovered catalyst beads thoroughly with a solvent that can dissolve the adsorbed impurities. Methanol or acetone are good choices. This can be done in a beaker with stirring or in a Soxhlet extractor for more efficient cleaning.
-
Acid Wash (Optional): A gentle wash with dilute acid (e.g., 1 M H₂SO₄) can help reprotonate any deactivated sites.
-
Rinse: Rinse thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the catalyst beads in a vacuum oven at 60-80°C overnight before reuse. The 'DRY' version of Amberlyst-15 has low moisture content and should be stored appropriately.[7]
Part 4: Product Purification
Isolating high-purity this compound from the crude reaction mixture is a critical final step.
FAQ 6: What is the best method to purify the final product?
The optimal purification strategy depends on the catalyst used.
-
Catalyst Removal:
-
Heterogeneous: Simply filter the reaction mixture to remove the catalyst beads.
-
Homogeneous: Neutralize the mixture with a weak base like sodium bicarbonate solution. This will convert H₂SO₄ to a salt. Then, perform a liquid-liquid extraction. The product will be in the organic phase, and the salts in the aqueous phase.
-
-
Removal of Excess Formic Acid: Formic acid can be removed by rotary evaporation, but care must be taken as it can co-distill with the product. Washing with a bicarbonate solution also helps remove it.
-
Fractional Distillation: The final and most crucial step is fractional distillation under reduced pressure (vacuum). This is necessary to separate the this compound from any remaining starting material and, most importantly, from the monoformate byproduct.[14] The components will separate based on their boiling points.
Part 5: Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15
This protocol describes a standard lab-scale synthesis using a reusable heterogeneous catalyst.
Materials:
-
1,2-Propanediol (1.0 mol, 76.09 g)
-
Formic Acid (98%, 2.5 mol, 115.07 g)
-
Amberlyst-15 (DRY) resin (10 g, ~13 wt% of diol)[7]
-
Toluene (optional, for azeotropic removal of water)
-
500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, (optional: Dean-Stark trap).
Procedure:
-
Setup: Assemble the reflux apparatus. If using a Dean-Stark trap, place it between the flask and the condenser and pre-fill it with toluene.
-
Charging Reactants: To the round-bottom flask, add the 1,2-propanediol, formic acid, Amberlyst-15 resin, and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots over time and analyzing them by GC or NMR.
-
Reaction Time: Continue the reaction for 6-12 hours. If using a Dean-Stark trap, monitor the collection of water in the side arm. The reaction is near completion when water ceases to be collected.
-
Cooling & Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Filter the mixture using a Buchner funnel to recover the Amberlyst-15 beads.
-
Workup: Transfer the filtrate to a separatory funnel. If no solvent was used, proceed to evaporation. If toluene was used, wash the organic layer with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to separate the desired this compound from unreacted materials and the monoformate.
References
-
Bajracharya, A., et al. (2016). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. [Link]
-
Barros, V., et al. (2020). Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry. [Link]
-
Sharma, P., & Kumar, A. (2012). Amberlyst-15 in organic synthesis. Arkivoc. [Link]
-
Hosseini, S. A., et al. (2023). Enhanced 1,2-propanediol production from glycerol using bimetallic Ni–Cu catalysts on different supports. Sustainable Energy & Fuels. [Link]
- Soufflet, B., et al. (2011). Method for purifying 1,2-propanediol from a fermentation broth.
-
Murarka, A., et al. (2014). Metabolic pathways for formation of 1,2-propanediol (propylene glycol) from dihydroxyacetone phosphate. ResearchGate. [Link]
-
Li, Z., et al. (2021). 1,2-Propanediol production from glycerol via an endogenous pathway of Klebsiella pneumoniae. ResearchGate. [Link]
-
Yi, X., et al. (2022). Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base Catalysts. PMC - NIH. [Link]
-
Chen, C., et al. (2016). Co-Production of Ethanol and 1,2-Propanediol via Glycerol Hydrogenolysis Using Ni/Ce–Mg Catalysts. ResearchGate. [Link]
-
Wang, Y., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC - PubMed Central. [Link]
-
Saxena, R. K., et al. (2009). Microbial production and applications of 1,2-propanediol. ResearchGate. [Link]
-
Lari, G. M., et al. (2017). Catalytic Deactivation of HY Zeolites in the Dehydration of Glycerol to Acrolein. MDPI. [Link]
-
Production of 1,2-Propanediol from Renewable Glycerol Over Highly Stable and Efficient Cu–Zn(4:1)/MgO Catalyst. (2017). ResearchGate. [Link]
-
Bennett, G. N., & San, K. Y. (2001). Microbial formation, biotechnological production and applications of 1,2-propanediol. PubMed. [Link]
-
Jessop, P. G. (2016). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. MDPI. [Link]
-
Martinuzzi, I., et al. (2015). Deactivation study of a heteropolyacid catalyst for glycerol dehydration to form acrolein. ResearchGate. [Link]
-
Method for producing deodorized 1,2-propanediol. (2014). ResearchGate. [Link]
-
Hydrogen-free synthesis of 1,2-propanediol from glycerol over Cu–Mg–Al catalysts. (2017). ResearchGate. [Link]
-
Corma, A., & Garcia, H. (2011). Homogeneous and heterogeneous catalysts for multicomponent reactions. SciSpace. [Link]
-
Mechanism proposals involving in the catalyst deactivation for glycerol dehydration reactions and subsequent coke formation. ResearchGate. [Link]
-
Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. [Link]
-
Thiennimitr, P., et al. (2011). Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. PLOS Pathogens. [Link]
-
Li, M., et al. (2024). Enhanced Electrocatalytic Performance for Selective Glycerol Oxidation to Formic Acid at a Multiphase AuCu-Ag/AgBr Interface. MDPI. [Link]
-
Abdullah, A., et al. (2021). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. MDPI. [Link]
-
Nitroglycerin. Wikipedia. [Link]
-
Enhanced 1,2-Propanediol Production from Glycerol using Bimetallic NiCu Catalysts on Different Supports. (2023). ResearchGate. [Link]
-
Catalytic conversion of glycerol to formic acid under mild condition over an iron-based catalytic system. (2019). E3S Web of Conferences. [Link]
-
A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. (2021). ResearchGate. [Link]
-
Saxena, R. K., et al. (2010). Microbial production and applications of 1,2-propanediol. PMC - NIH. [Link]
-
Abbad-Andaloussi, S., et al. (1996). 1,3-Propanediol production in a two-step process fermentation from renewable feedstock. HAL Open Science. [Link]
-
Li, Z., et al. (2021). 1,2-Propanediol production from glycerol via an endogenous pathway of Klebsiella pneumoniae. PubMed. [Link]
-
Schematic mechanism for the carbonization of glycerol in sulfuric acid. ResearchGate. [Link]
-
Pyne, M. E., et al. (2018). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation. University of Waterloo. [Link]
-
Song, C. W., et al. (2022). High-Yield Production of Propionate from 1,2-Propanediol by Engineered Pseudomonas putida KT2440, a Robust Strain with Highly Oxidative Capacity. PubMed. [Link]
- Ittner, M. H. (1961). Preparation of glycerol sulfuric acids.
-
Pyne, M. E., et al. (2018). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and Environmental Microbiology. [Link]
-
Liu, Y., et al. (2015). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO. [Link]
-
Lee, J. W., et al. (2012). Production of 1,2-propanediol from glycerol in Saccharomyces cerevisiae. PubMed. [Link]
-
Chiriac, A. I., et al. (2022). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. MDPI. [Link]
- Emptage, M., et al. (2004). Purification of biologically-produced 1,3-propanediol.
Sources
- 1. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Amberlyst<SUP>®</SUP> 15 Ion Exchange Resin hydrogen form, >50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]
- 6. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DuPont™ AmberLyst™ 15DRY [dupont.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Impact of temperature and pressure on 1,2-Propanediol diformate formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2-Propanediol Diformate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical troubleshooting advice, and robust protocols for the esterification of 1,2-propanediol with formic acid. Our goal is to move beyond simple instructions and explain the fundamental principles governing this reaction, empowering you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals
This section addresses the core scientific principles governing the formation of this compound.
Q1: What is the fundamental reaction mechanism for the formation of this compound?
The synthesis of this compound from 1,2-propanediol and formic acid is a classic example of a Fischer-Speier Esterification .[1] This is a reversible, acid-catalyzed acyl substitution reaction. The overall process occurs in two consecutive steps: first, the formation of the monoformate, followed by the esterification of the second hydroxyl group to yield the diformate.
The mechanism for each esterification step involves several key stages[2][3][4]:
-
Protonation of the Carboxylic Acid: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of formic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms on the intermediate. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
This entire sequence happens twice to form the diformate.
Q2: Why is an acid catalyst essential for this reaction?
While esterification can occur without a catalyst, the rate is impractically slow. Carboxylic acids are not strong enough electrophiles to be readily attacked by alcohols, which are weak nucleophiles. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial because it protonates the carbonyl oxygen of the formic acid.[1] This protonation creates a positive charge that is delocalized across the carbonyl group, dramatically increasing the electrophilicity of the carbonyl carbon and making it much more susceptible to nucleophilic attack by the alcohol.[2]
Q3: The reaction is described as reversible. What does this mean for my final product yield?
The reversibility of the Fischer esterification is one of the most critical factors affecting product yield.[5] The reaction establishes a chemical equilibrium between the reactants (diol and formic acid) and the products (ester and water).[6] If the reaction is left to proceed in a closed system, it will reach a point where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis), and the net conversion to the product will cease.
To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's Principle, which involves either:
-
Using an excess of one reactant: Employing a large excess of formic acid can help drive the reaction forward.[7]
-
Removing a product as it forms: The most common and effective strategy is the continuous removal of water from the reaction mixture.[2][6][7]
Without these measures, the theoretical maximum yield will be significantly below 100%.[8]
Q4: What is the primary role of temperature in this synthesis?
Temperature plays a dual role in the synthesis of this compound: it affects both the reaction kinetics and the position of the equilibrium.
-
Kinetics (Reaction Rate): Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the reaction rate, allowing the system to reach equilibrium faster.[9] For most esterifications, a temperature range of 60–110 °C is typical.[1]
-
Equilibrium: Esterification is a slightly exothermic reaction.[9] According to Le Châtelier's principle, increasing the temperature will slightly shift the equilibrium back towards the reactants, marginally decreasing the maximum theoretical yield. However, the kinetic benefit of reaching equilibrium faster usually outweighs the small negative thermodynamic effect.
Caution: Excessively high temperatures can promote side reactions, such as the acid-catalyzed dehydration of 1,2-propanediol to form propanal or acetone, which will reduce the purity and yield of the desired diformate.[10]
Q5: How does pressure influence the formation of this compound?
For a typical liquid-phase batch reaction, the effect of pressure is primarily mechanical rather than chemical.
-
Maintaining the Liquid Phase: The main reason to control pressure is to keep the reactants and solvents in the liquid phase, especially when operating at temperatures above their atmospheric boiling points. Using a sealed reactor allows the reaction to be heated safely, thereby increasing the reaction rate.
-
Negligible Kinetic Effect: For most liquid-phase esterification reactions, changes in pressure (from 1 to 50 atm) have a minimal effect on the intrinsic reaction kinetics and the position of the equilibrium.[11] The volume of activation (ΔV*) is typically small.
Advanced Application: In specialized systems, such as those using supercritical CO₂ as a solvent, pressure can have a profound effect. At pressures above the critical point, changes can alter the solvent's density and solvating power, which in turn can influence phase behavior and shift the reaction equilibrium, sometimes favoring the formation of the diester product over the monoester.[12][13] However, for standard laboratory synthesis, pressure control is mainly for containment.
Section 2: Troubleshooting Guide - Common Experimental Issues
This Q&A guide provides solutions to common problems encountered during the synthesis.
Q6: My final yield of this compound is consistently low (<70%). What are the likely causes and how can I fix this?
Low yield is the most common issue and almost always relates to the reversible nature of the Fischer esterification.[6][8][14]
-
Cause 1: Ineffective Water Removal. Water is a product, and its presence will drive the reaction backward via hydrolysis.
-
Solution: Implement a method to actively remove water. A Dean-Stark apparatus with a suitable solvent (like toluene or hexane) that forms an azeotrope with water is highly effective.[1] As the azeotrope boils, it is condensed, and the denser water separates in the trap, while the solvent returns to the reaction flask. Alternatively, using molecular sieves can absorb the water produced.[2]
-
-
Cause 2: Unfavorable Reactant Stoichiometry. If you are using a 2:1 molar ratio of formic acid to diol, the reaction will reach equilibrium with significant amounts of starting material and the monoformate intermediate remaining.
-
Solution: Use a significant excess of formic acid (e.g., 3 to 5 molar equivalents relative to the diol). This shifts the equilibrium towards the products.[7] Formic acid can often serve as both a reactant and a co-solvent.
-
-
Cause 3: Insufficient Catalyst or Catalyst Deactivation. An inadequate amount of catalyst will result in a very slow reaction that may not reach equilibrium within your allotted time.
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid (e.g., 1-4 mol% of concentrated sulfuric acid or p-TsOH relative to the limiting reagent). If using a solid acid catalyst, ensure it has not been deactivated by impurities.
-
-
Cause 4: Incomplete Reaction. The reaction may simply not have been allowed to run long enough to reach equilibrium.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until you see no further consumption of the starting material or the monoformate intermediate.[15]
-
Q7: The reaction is proceeding very slowly, taking over 12 hours. How can I increase the rate?
A slow reaction rate is typically due to insufficient temperature or inadequate catalysis.
-
Solution 1: Increase the Temperature. As discussed, increasing the temperature significantly accelerates the reaction rate.[9] Ensure your reaction is being heated to a suitable temperature, typically the reflux temperature of the solvent or the excess reactant. If using a high-boiling point diol and acid, a temperature of 80-110°C is a good target.[1]
-
Solution 2: Increase Catalyst Loading. A higher concentration of the acid catalyst will lead to a faster rate of reaction. You can incrementally increase the catalyst loading, but be mindful that excessive acid can promote side reactions like dehydration or charring.[10]
-
Solution 3: Choose a More Effective Catalyst. While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) is often a good alternative as it is a solid and can be easier to handle. For sensitive substrates, milder Lewis acid catalysts could be considered.[1]
Q8: My final product is contaminated with significant byproducts. What are they and how can I minimize them?
The primary "byproducts" are often unreacted starting materials or intermediates. True byproducts from side reactions are also possible.
-
Impurity 1: 1,2-Propanediol Monoformate. This is the intermediate in the reaction. Its presence indicates an incomplete reaction.
-
Solution: To favor the diformate, increase the reaction time, use a larger excess of formic acid, and ensure efficient water removal. These conditions will push the second esterification step to completion.
-
-
Impurity 2: Propanal or Acetone. These are dehydration products of 1,2-propanediol, formed via an acid-catalyzed mechanism.
-
Solution: This typically occurs at excessively high temperatures.[10] Lower the reaction temperature. If the rate becomes too slow, compensate by increasing the catalyst concentration or reaction time.
-
Q9: How can I effectively purify the final this compound product?
Purification is critical to remove the excess formic acid, the acid catalyst, and any remaining water or byproducts.
-
Step 1: Neutralization and Washing. After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the formic acid and the catalyst. Repeat until the aqueous wash is no longer acidic. Then, wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Step 2: Drying. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 3: Solvent Removal. Remove the organic solvent using a rotary evaporator.
-
Step 4: Distillation. this compound is a liquid. The most effective final purification step is fractional distillation under reduced pressure (vacuum distillation). This will separate the product from any less volatile impurities or unreacted diol.
Section 3: Protocols & Data
Experimental Protocol: Synthesis of this compound via Dean-Stark Azeotropic Distillation
This protocol is a self-validating system designed to maximize yield by actively removing water.
Materials:
-
1,2-Propanediol (1.0 mol, 76.09 g)
-
Formic Acid (98%, 2.5 mol, 115.07 g, 94.3 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 mol, 3.8 g)
-
Toluene (200 mL)
-
500 mL round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[15]
-
Charging the Flask: To the flask, add the 1,2-propanediol, formic acid, toluene, and p-TsOH.
-
Reaction: Begin stirring and heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to boil and collect in the Dean-Stark trap. The reaction temperature should be around 100-110°C.
-
Monitoring: Water will separate from the toluene and collect in the bottom of the trap. The reaction is complete when water no longer accumulates in the trap (typically 3-6 hours) and the volume of collected water approaches the theoretical amount (1.8 mol, ~32.4 mL).
-
Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 100 mL) to neutralize acids.
-
Water (1 x 100 mL).
-
Saturated aqueous NaCl (brine) (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data Summary: Impact of Temperature and Pressure
The following table summarizes the general effects of increasing temperature and pressure on the key parameters of the reaction under standard liquid-phase conditions.
| Parameter | Effect of Increasing Temperature | Rationale | Effect of Increasing Pressure | Rationale |
| Reaction Rate | Increases | Provides higher kinetic energy, leading to more effective molecular collisions and overcoming the activation energy barrier.[9] | Negligible | The kinetics of most liquid-phase reactions are not significantly dependent on moderate pressure changes.[11] |
| Equilibrium Yield | Slight Decrease | Esterification is typically exothermic; increasing temperature slightly favors the endothermic reverse reaction (hydrolysis).[9] | Negligible | The molar volumes of reactants and products are similar, so pressure has little effect on the equilibrium constant. |
| Selectivity (Di- vs. Mono-ester) | Generally Favors Diester | Higher temperatures provide the energy needed to complete the second, often slower, esterification step. | Negligible | Under standard conditions, pressure does not selectively enhance one esterification step over the other. |
| Risk of Byproducts | Increases | Higher temperatures can provide the activation energy for side reactions like diol dehydration.[10] | Negligible | Byproduct formation pathways are typically temperature-dependent, not pressure-dependent. |
Section 4: Visual Aids
Reaction Mechanism Workflow
Caption: Fischer Esterification pathway for this compound.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Effect of Pressure on the Selectivity for the Esterification of Ethylene Glycol with Propionic Acid in Supercritical CO2. ACS Publications. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
The influence of pressure on the kinetics of the alkaline hydrolysis of esters and amides. ResearchGate. Available at: [Link]
-
Pressure Tuning of Reaction Equilibrium of Esterification of Acetic Acid with Ethanol in Compressed CO2. R Discovery. Available at: [Link]
-
Pressure Tuning of Reaction Equilibrium of Esterification of Acetic Acid with Ethanol in Compressed CO2. ResearchGate. Available at: [Link]
-
Fischer Esterification Mechanism. Chemistry Steps. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Esterification - Concept. JoVE. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Study.com. Available at: [Link]
-
Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Royal Society of Chemistry. Available at: [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Redalyc. Available at: [Link]
-
Catalytic dehydration of 1,2-propanediol into propanal. ResearchGate. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. quora.com [quora.com]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Storage Stability of 1,2-Propanediol Diformate
Welcome to the Technical Support Center for 1,2-Propanediol Diformate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a diester of formic acid, this compound is susceptible to hydrolysis, which can impact the integrity of your starting material and the outcome of your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the stability and purity of your this compound.
The Challenge: Hydrolysis of this compound
This compound, like other esters, can undergo hydrolysis, a chemical reaction with water that cleaves the ester bonds. This process results in the formation of its parent alcohol, 1,2-Propanediol, and two molecules of formic acid. The reaction is reversible and can be catalyzed by the presence of both acids and bases.[1][2][3][4][5] The accumulation of formic acid as a hydrolysis product can further accelerate the degradation process through autocatalysis.[6]
The primary factors that influence the rate of hydrolysis are:
-
Presence of Water: Moisture is the key reactant in the hydrolysis of esters.[7]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[1][2][3][4][5] Alkaline-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible.[2][4]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[8]
Understanding and controlling these factors are critical to preventing the degradation of this compound during storage.
Hydrolysis Reaction of this compound
Caption: Hydrolysis of this compound to 1,2-Propanediol and formic acid.
Troubleshooting Guide: Assessing and Preventing Hydrolysis
This section is formatted in a question-and-answer style to directly address potential issues you might encounter.
Q1: I suspect my stored this compound has started to hydrolyze. What are the tell-tale signs?
A1: The most common indicators of hydrolysis are a change in the physical properties and chemical purity of your sample. You may observe:
-
A sharp, acidic odor: This is due to the formation of formic acid.
-
Changes in viscosity or appearance: The presence of 1,2-Propanediol can alter the physical state of the material.
-
Decreased pH: If you dissolve a small sample in a neutral solvent and measure the pH of an aqueous extract, a lower than neutral pH would suggest the presence of formic acid.
-
Unexpected results in your experiments: If you are using the diformate as a reactant, incomplete or unexpected reactions may occur due to the lower purity of the starting material.
-
Appearance of new peaks in analytical chromatograms: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will reveal the presence of impurities, namely 1,2-Propanediol and formic acid.
Q2: How can I definitively confirm and quantify the extent of hydrolysis?
A2: To confirm and quantify hydrolysis, you will need to use analytical techniques to measure the concentration of this compound and its degradation products.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the simultaneous determination of this compound and 1,2-Propanediol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify formic acid. A C18 column with a UV detector is a common setup for this analysis.[6][9][10]
Experimental Protocol: Quantification of Hydrolysis Products by GC-MS
This protocol provides a general guideline for the analysis of 1,2-Propanediol. The specific parameters may need to be optimized for your instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane.
-
Prepare a series of calibration standards of 1,2-Propanediol in the same solvent.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in scan mode to identify the peaks and then in selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
Data Analysis:
-
Identify the peaks for 1,2-Propanediol and this compound based on their retention times and mass spectra.
-
Quantify the amount of 1,2-Propanediol in your sample by comparing its peak area to the calibration curve.
-
The percentage of hydrolysis can be calculated based on the molar amount of 1,2-Propanediol detected relative to the initial amount of this compound.
-
Frequently Asked Questions (FAQs)
Storage Conditions
Q3: What are the ideal storage conditions to prevent hydrolysis of this compound?
A3: To minimize hydrolysis, this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of hydrolysis.[8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[7][9][12] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Prevents moisture ingress and protects from light, which can catalyze degradation. Glass is generally inert to formate esters. |
| Environment | Dry, well-ventilated area away from heat and ignition sources | Minimizes exposure to ambient moisture and ensures safety.[3] |
Q4: Can I store this compound in plastic containers?
A4: It is generally recommended to store esters in glass containers. Some plastics may be susceptible to leaching of plasticizers or may be permeable to moisture over long periods.[10][13][14][15] If glass is not an option, high-density polyethylene (HDPE) or polypropylene (PP) containers with a good moisture barrier may be suitable for short-term storage, but compatibility should be verified. Polytetrafluoroethylene (PTFE) is also an excellent inert material for seals and liners.
Handling and Usage
Q5: I need to open the container frequently. What precautions should I take?
A5: Frequent opening of the container exposes the compound to atmospheric moisture. To minimize this:
-
Work in a dry environment: Handle the compound in a glove box or under a stream of dry inert gas if possible.
-
Allow the container to warm to room temperature before opening: This prevents condensation of moisture from the air onto the cold compound.
-
Minimize the opening time: Quickly dispense the required amount and immediately reseal the container.
-
Use an inert gas blanket: After dispensing, flush the headspace of the container with dry nitrogen or argon before sealing.[16]
Q6: What type of desiccant is suitable for storing with this compound?
A6: If you are using a desiccator for storage, a neutral desiccant is recommended.
-
Silica gel: A common and effective desiccant. Indicating silica gel can provide a visual cue when it is saturated.[17][18]
-
Molecular sieves (3A or 4A): These are also excellent choices for aggressively removing moisture.[17][19]
Avoid using acidic or basic desiccants, as any dust or vapor could potentially catalyze hydrolysis.
Logical Flow for Preventing Hydrolysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Inerting [airproducts.ie]
- 8. A systems-level model reveals that 1,2-Propanediol utilization microcompartments enhance pathway flux through intermediate sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemicals in plastics leaching into food | Food Packaging Forum [foodpackagingforum.org]
- 16. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 17. Choosing the Right Type of Desiccant is Quintessential for your Product’s Shelf Life - Desiccants To Oxygen Absorbents [cilicant.com]
- 18. agmcontainer.com [agmcontainer.com]
- 19. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
Validation & Comparative
Topic: 1,2-Propanediol Diformate vs. 1,3-Propanediol Diformate: A Technical Comparison
An In-Depth Comparative Guide for Researchers and Formulation Scientists
In the nuanced world of chemical synthesis and formulation, the selection of a solvent or intermediate can be a critical decision point. Structural isomers, while chemically similar, often exhibit subtle yet significant differences in their physical and reactive properties. This guide provides a detailed, evidence-based comparison of 1,2-Propanediol diformate and 1,3-Propanediol diformate, designed for researchers, scientists, and drug development professionals who require a deep understanding of these molecules beyond a simple data sheet.
Foundational Chemistry: The Isomeric Distinction
This compound and 1,3-Propanediol diformate are both diesters of propanediol and formic acid, sharing the same molecular formula (C₅H₈O₄) and molecular weight (132.11 g/mol ). The critical difference lies in the location of the two formate (-OCHO) groups. In the 1,2-isomer, they are attached to adjacent carbons (a primary and a secondary carbon), while in the 1,3-isomer, they are attached to the terminal carbons (two primary carbons), separated by a methylene group. This seemingly minor structural variance is the root of their distinct physicochemical behaviors.
Figure 1: Structural comparison of the asymmetric 1,2-isomer and the symmetric 1,3-isomer.
Comparative Physicochemical Properties
The arrangement of functional groups directly impacts intermolecular forces and molecular packing, leading to different physical properties. The following table summarizes key experimental and computed data.
| Property | This compound | 1,3-Propanediol Diformate | Significance in Application |
| CAS Number | 623-84-7 | 108-61-2 | Essential for accurate sourcing and regulatory compliance. |
| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ | Identical, confirming their isomeric relationship. |
| Molecular Weight | 132.11 g/mol | 132.11 g/mol | Identical. |
| Boiling Point | ~185-186 °C | ~211-217 °C[1] | The significantly higher boiling point of the 1,3-isomer indicates lower volatility, making it more suitable for high-temperature reactions or formulations where solvent loss is a concern. |
| Density | ~1.10 g/cm³ | ~1.05-1.06 g/cm³[1][2] | Density is a critical parameter for process engineering, fluid handling, and formulation calculations by mass or volume. |
| Flash Point | ~107 °C[3] | ~79 °C[1] | The flash point is a key safety metric for handling and storage, with the 1,2-isomer showing a higher flash point. |
| Solubility | Miscible with water, acetone, chloroform.[4] | Miscible with water.[1] | Both are polar aprotic solvents. The 1,3-isomer's symmetry may offer more predictable solvation behavior for certain solutes, while the 1,2-isomer's asymmetry could be leveraged in specific chiral applications. |
Performance Characteristics & Experimental Validation
For scientists and developers, theoretical properties must be validated by experimental performance, particularly in areas of stability and solvency.
Hydrolytic Stability
As esters, both compounds are susceptible to hydrolysis, breaking down into their parent diol and formic acid. The rate of this degradation is critical for shelf-life and formulation integrity, especially in the presence of water.
-
Causality: The 1,2-isomer contains one secondary ester, which is sterically hindered by the adjacent methyl group, potentially slowing the rate of nucleophilic attack (hydrolysis). The 1,3-isomer contains two primary esters, which are generally more accessible and may hydrolyze more readily under identical conditions.
Experimental Protocol: Comparative Hydrolysis Rate Study
A robust method to quantify this difference involves monitoring the concentration of the parent compound over time under controlled pH and temperature conditions.
Figure 2: A self-validating workflow for determining hydrolytic stability.
This experiment provides quantitative degradation kinetics, allowing for a direct and authoritative comparison of the isomers' stability in aqueous environments.
Application as Solvents and Excipients
The parent compounds, 1,2-propanediol (propylene glycol) and 1,3-propanediol, are widely used as solvents, humectants, and preservatives in the pharmaceutical, cosmetic, and food industries.[4][5][6][7][8] Their diformate esters can serve as specialty aprotic solvents or as intermediates in the synthesis of other molecules.
-
1,3-Propanediol Diformate: Its symmetrical structure and lower volatility may be advantageous in creating stable, uniform formulations. 1,3-Propanediol itself has been investigated as a substitute for propylene glycol, showing good thermal stability and favorable flavoring properties.[8]
-
This compound: Its parent diol is a common vehicle for drugs that are unstable or insoluble in water.[4] The diformate ester offers a more non-polar character, which can be useful for solubilizing lipophilic active pharmaceutical ingredients (APIs).
Safety and Toxicological Profile
The toxicological profile of these esters is primarily dictated by their hydrolysis products: the corresponding propanediol and formic acid.
-
Propanediols: Both 1,2-propanediol and 1,3-propanediol are considered to have low toxicity.[9][10] 1,2-Propanediol is classified as Generally Recognized As Safe (GRAS) by the FDA for many uses.[4] 1,3-Propanediol is also not considered irritating to the skin or eyes and is not mutagenic.[9][11]
-
Formic Acid: This hydrolysis byproduct is a known irritant. Therefore, the rate of hydrolysis and the concentration of the diformate ester in a formulation are key factors in assessing potential irritation.
It is mandatory to consult the specific Safety Data Sheet (SDS) for each compound before use to understand handling precautions, personal protective equipment requirements, and disposal procedures.[3][10][11][12][13][14][15][16][17]
Authoritative Recommendation
The choice between this compound and 1,3-Propanediol diformate should be a data-driven decision based on the specific requirements of the application.
-
Select 1,3-Propanediol Diformate for:
-
Applications requiring low volatility and high-temperature stability.
-
Use as a symmetric solvent where uniform solvation is critical.
-
Processes where a lower flash point is acceptable within safety protocols.
-
-
Select this compound for:
-
Applications demanding a higher flash point for enhanced safety.
-
Formulations where its asymmetric structure may offer advantages in solubilizing complex or chiral molecules.
-
Environments where its potentially slower rate of hydrolysis could lead to greater long-term stability.
-
Ultimately, the protocols described herein for stability and solubility testing should be considered essential validation steps to confirm the optimal choice for your specific research or development pipeline.
References
-
PubChem. 1,2-Propanediol, diformate. National Center for Biotechnology Information. [Link]
-
Alfa Aesar. Safety Data Sheet: 1,2-Propanediol. (2014). [Link]
-
Cheméo. 1-2-Propanediol-diformate. (2025). [Link]
-
PubChem. 1,2-Propanediol, 2-formate. National Center for Biotechnology Information. [Link]
-
PubChem. 1,3-Propanediol. National Center for Biotechnology Information. [Link]
-
Saxena, R. K., et al. "Microbial production and applications of 1,2-propanediol." Applied microbiology and biotechnology 8.1 (2010): 1-12. [Link]
-
Carl ROTH. Safety Data Sheet: 1,2-Propanediol. (2023). [Link]
-
Carl ROTH. Safety data sheet: 1,2-Propanediol. (2023). [Link]
-
Wikipedia. 1,3-Propanediol. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Propane-1,2-diol. (2023). [Link]
-
Carl ROTH. Safety Data Sheet: 1,3-Propanediol. (2023). [Link]
-
Carl ROTH. Safety Data Sheet: 1,3-Propanediol. (2023). [Link]
-
ResearchGate. Microbial production and applications of 1,2-propanediol. (2010). [Link]
-
The Good Scents Company. 1,3-propane diol. [Link]
-
ResearchGate. 1,3-Propanediol. (2015). [Link]
-
International Scholars Journals. The use of microorganisms in 1,3-Propanediol production. [Link]
-
ResearchGate. 1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applications. (2016). [Link]
-
Bennett, G. N., & San, K. Y. "Microbial formation, biotechnological production and applications of 1,2-propanediol." Applied microbiology and biotechnology 55.1 (2001): 1-9. [Link]
-
Sci-Hub. Microbial production and applications of 1,2-propanediol. (2010). [Link]
-
SpringerLink. Microbial 1,3-Propanediol, Its Copolymerization with Terephthalate, and Applications. [Link]
-
MDPI. The Impact of Process Parameters on 1,3-Propanediol Production.... (2023). [Link]
-
ResearchGate. A comprehensive review on microbial production of 1,2-propanediol.... (2021). [Link]
-
El-Hage, R., et al. "Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes." Scientific reports 8.1 (2018): 10702. [Link]
Sources
- 1. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 2. 1,3-propane diol, 504-63-2 [thegoodscentscompany.com]
- 3. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dupont.co.uk [dupont.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. theformulatorshop.com [theformulatorshop.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
1,2-Propanediol Diformate: A Critical Evaluation Against Standard Formate Ester Solvents in Pharmaceutical and Research Applications
An In-Depth Comparative Guide for Researchers
In the landscape of solvent selection for pharmaceutical development and organic synthesis, formate esters represent a versatile class of compounds known for their utility in a range of applications.[1] Traditionally, simple alkyl formates like methyl, ethyl, propyl, and butyl formate have been employed for tasks ranging from reaction media to cleaning agents and formulation excipients.[2][3][4] However, the emergence of multi-functionalized solvents like 1,2-Propanediol Diformate prompts a necessary re-evaluation of our standard choices.
This guide provides a detailed, evidence-based comparison between this compound and its mono-ester counterparts. We will move beyond a simple cataloging of properties to dissect the causal relationships between molecular structure, physicochemical characteristics, and practical performance in the laboratory. Our objective is to equip researchers, chemists, and formulation scientists with the data and insights required to make informed solvent selections tailored to specific, high-stakes applications.
Section 1: The Physicochemical Showdown
A solvent's fundamental behavior is dictated by its physical and chemical properties. The structural distinction between a di-ester (this compound) and a simple mono-ester is not trivial; it has profound implications for boiling point, volatility, density, and solubility, which in turn govern its suitability for specific applications.
The two formate groups in this compound, attached to a propane backbone, create a larger, more polarizable molecule with a significantly higher molecular weight compared to simple alkyl formates. This directly results in a higher boiling point and lower vapor pressure, making it a less volatile organic compound (VOC). This is a critical advantage in applications requiring elevated temperatures, where solvent loss and environmental emissions are a concern, or in formulations where solvent evaporation rates must be precisely controlled.
Conversely, the high volatility of methyl and ethyl formate makes them suitable for applications where rapid drying is essential.[5][6][7] The water solubility trend is also noteworthy. While simple formates show moderate to slight solubility, the presence of two ester functionalities in this compound suggests a different polarity profile, potentially enhancing its ability to solvate a broader range of solutes, including more polar active pharmaceutical ingredients (APIs).
Table 1: Comparative Physicochemical Properties of Formate Esters
| Property | This compound | Methyl Formate | Ethyl Formate | n-Propyl Formate | n-Butyl Formate |
| CAS Number | 53818-14-7 | 107-31-3[8] | 109-94-4[9] | 110-74-7[10] | 592-84-7[11] |
| Molecular Formula | C₅H₈O₄[12] | C₂H₄O₂[7] | C₃H₆O₂[9] | C₄H₈O₂[10] | C₅H₁₀O₂[11] |
| Molecular Weight ( g/mol ) | 132.11[12] | 60.05[7] | 74.08[13] | 88.11[14] | 102.13[15] |
| Boiling Point (°C) | 116[12] | 32-34[8] | 53-55[9] | 80-81[16] | 106-107[4] |
| Melting Point (°C) | N/A | -100[8] | -80.5[6] | -93[16] | -91[17] |
| Density (g/cm³) | 1.136[12] | 0.974 (at 20°C)[8] | 0.917 (at 20°C)[6] | 0.904 (at 25°C)[16] | 0.892 (at 25°C)[4] |
| Water Solubility | N/A | 300 g/L (25°C)[8] | 11.8 g/100mL[6] | 18.5 g/L (20°C)[18] | Slightly soluble[4][17] |
| Flash Point (°C) | N/A | -19[5] | -20[6] | N/A | 13.89[17] |
Section 2: Solvency Power and Application-Specific Performance
The true measure of a solvent is its performance in real-world applications. While simple formate esters are effective solvents for compounds like cellulose derivatives and resins, their utility in modern drug development, particularly with complex APIs, can be limited.[2][13]
Case Study: Ethyl Formate in Poly-D,L-lactide-co-glycolide (PLGA) Microsphere Fabrication
A notable application in drug delivery is the use of ethyl formate as a less toxic alternative to methylene chloride for preparing PLGA microspheres.[19] Its considerable water miscibility and rapid evaporation rate are beneficial for shortening the microsphere hardening step via solvent quenching and evaporation techniques.[19] This highlights a scenario where the specific properties of a simple formate ester are advantageous.
Anticipated Advantages of this compound
Based on its structure, this compound is anticipated to excel in scenarios where simple formates fall short:
-
Enhanced Solvency for Polar APIs: The presence of two ester groups increases the potential for dipole-dipole interactions and hydrogen bonding, which could improve the solubility of complex, polar drug molecules that are challenging to formulate.
-
High-Temperature Synthesis: Its high boiling point makes it an excellent candidate for reactions that require sustained heating without the need for high-pressure apparatus.
-
Stable Formulation Excipient: Low volatility ensures minimal solvent loss over time, contributing to the long-term stability of liquid formulations.
-
Reduced Flammability Risk: A higher flash point compared to methyl and ethyl formate translates to safer handling and storage conditions in a laboratory or manufacturing setting.
Section 3: Experimental Protocols for Comparative Solvent Evaluation
To provide actionable insights, this section details a robust, self-validating protocol for comparing the solvency power of these esters. This methodology is designed to yield reproducible and unambiguous data to guide solvent selection.
Protocol 1: Comparative Equilibrium Solubility Assessment of a Model API
This protocol determines the maximum solubility of a crystalline API in each formate ester at a controlled temperature.
Objective: To quantitatively compare the solvency power of this compound, Ethyl Formate, and Butyl Formate for a model crystalline compound (e.g., Ibuprofen, Cortisone).
Methodology:
-
Preparation: Add an excess amount of the model API to 5 mL of each solvent in separate, sealed 20 mL glass vials. An excess is critical to ensure a saturated solution is achieved.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the concentration of the API in the original, undiluted sample by applying the dilution factor. The result is expressed as mg/mL.
Caption: Linking solvent properties to applications and safety.
Section 5: Expert Analysis and Recommendations
The choice between this compound and simpler formate esters is not a matter of direct replacement but of strategic selection based on the specific demands of the application.
-
Choose Simple Formate Esters (Methyl, Ethyl) when:
-
Rapid solvent evaporation is required.
-
The solute has proven high solubility in these solvents.
-
The application is a low-temperature process.
-
A less viscous solvent is necessary.
-
-
Choose this compound when:
-
The process requires high temperatures, and solvent containment is critical.
-
Working with polar, complex APIs that exhibit poor solubility in common solvents.
-
Developing stable liquid formulations where low volatility is a key attribute.
-
Minimizing VOC emissions and improving handling safety are priorities.
-
References
- Vertex AI Search. (n.d.). Propyl formate - Solubility of Things.
- Henan GP Chemicals Co.,Ltd. (n.d.). Understanding Ethyl Formate: A Comprehensive Guide to its Chemical Properties and Applications.
- Sciencemadness Wiki. (2024). Methyl formate.
- Unknown Author. (n.d.). FORMATE FLUIDS HAZARD ASSESSMENT.
- Henan GP Chemicals Co.,Ltd. (2019). Ethyl Formate - News.
- CymitQuimica. (n.d.). CAS 592-84-7: Butyl formate.
- National Institutes of Health. (n.d.). Methyl formate | HCOOCH3 | CID 7865 - PubChem.
- Manasa Life Sciences. (n.d.). Ethyl formate.
- Chemical Bull. (n.d.). Buy Methyl Formate | Industrial Solvent Supplier.
- Chem-Impex. (n.d.). Ethyl formate.
- ChemicalBook. (n.d.). Methyl formate | 107-31-3.
- GazFinder. (n.d.). propyl formate (C4H8O2).
- Sciencemadness Wiki. (2020). Ethyl formate.
- Guidechem. (n.d.). What are the structure, properties, and applications of Methyl formate? - FAQ.
- CymitQuimica. (n.d.). CAS 110-74-7: propyl formate.
- ChemicalBook. (n.d.). Butyl formate | 592-84-7.
- National Institutes of Health. (n.d.). Butyl Formate | C5H10O2 | CID 11614 - PubChem.
- Human Metabolome Database. (2012). Showing metabocard for Butyl formate (HMDB0040575).
- MDPI. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- National Institutes of Health. (n.d.). Propyl formate | C4H8O2 | CID 8073 - PubChem.
- LookChem. (n.d.). Butyl formate.
- ResearchGate. (n.d.). Percentage difference between environmental impacts of formate produced....
- PubMed. (n.d.). Ethyl formate - alternative dispersed solvent useful in preparing PLGA microspheres.
- ChemicalBook. (2025). PROPYL FORMATE | 110-74-7.
- National Institutes of Health. (n.d.). 1,2-Propanediol, diformate | C5H12O6 | CID 56924004 - PubChem.
- PubMed. (1998). Environmental effects of sodium Acetate/Formate deicer, ice sheartrade mark.
- ResearchGate. (2021). The life-cycle environmental performance of producing formate via electrochemical reduction of CO2 in ionic liquid.
- Sigma-Aldrich. (n.d.). This compound | 53818-14-7.
- National Institutes of Health. (n.d.). Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde.
- ResearchGate. (2025). Synthesis of Formate Esters and Formamides Using an Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde.
- Energy & Fuels. (2018). Formate Ester Is Not a Decisive Intermediate in the Low-Temperature Synthesis of Methanol from Carbon Dioxide Dissolved in Diethylaminoethanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol.
- PubMed. (1988). Formate ester formation in amide solutions.
- PubMed Central. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering.
- Sigma-Aldrich. (n.d.). 1,2-Propanediol (P6209) - Product Information Sheet.
- Google Patents. (n.d.). EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.
- Wikipedia. (n.d.). Formic acid.
- ResearchGate. (2025). Microbial production and applications of 1,2-propanediol | Request PDF.
- ResearchGate. (2021). (PDF) A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering.
- PubMed Central. (n.d.). Microbial production and applications of 1,2-propanediol.
- Biosynth. (n.d.). This compound | 53818-14-7 | DCA81814.
- Regulations.gov. (2019). Risk Assessment for the New Active Ingredient 1,2 Hexanediol as a Non-food Co.
- PubMed. (n.d.). Microbial formation, biotechnological production and applications of 1,2-propanediol.
Sources
- 1. Formic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Buy Methyl Formate | Industrial Solvent Supplier [chemicalbull.com]
- 4. Butyl formate | 592-84-7 [chemicalbook.com]
- 5. Methyl formate - Sciencemadness Wiki [sciencemadness.org]
- 6. Ethyl Formate - News - Henan GP Chemicals Co.,Ltd [gpcchem.com]
- 7. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl formate | 107-31-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 110-74-7: propyl formate | CymitQuimica [cymitquimica.com]
- 11. CAS 592-84-7: Butyl formate | CymitQuimica [cymitquimica.com]
- 12. biosynth.com [biosynth.com]
- 13. Ethyl formate | Manasa Life Sciences [manasalifesciences.com]
- 14. Propyl formate | C4H8O2 | CID 8073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Butyl Formate | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PROPYL FORMATE | 110-74-7 [chemicalbook.com]
- 17. Butyl formate|lookchem [lookchem.com]
- 18. Gas detectors and respiratory protection equipments C4H8O2 (propyl formate), CAS number 110-74-7 [en.gazfinder.com]
- 19. Ethyl formate - alternative dispersed solvent useful in preparing PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of 1,2-Propanediol Diformate in Polymer Applications
This guide provides a comprehensive evaluation of 1,2-Propanediol Diformate for use in polymer applications, specifically as a plasticizer and coalescing agent. Designed for researchers, scientists, and formulation chemists, this document offers an in-depth comparison with established alternatives, supported by theoretical insights and detailed experimental protocols for self-validation.
Introduction: The Quest for High-Performance, Sustainable Polymer Additives
The polymer industry is in a constant state of evolution, driven by the dual needs for enhanced performance and greater sustainability. Plasticizers and coalescing agents are critical additives that impart flexibility to rigid polymers and facilitate film formation in coatings, respectively. For decades, phthalate esters have dominated the plasticizer market due to their efficacy and low cost. However, growing environmental and health concerns have spurred the search for viable alternatives.
This compound, a diester of bio-based 1,2-Propanediol (propylene glycol) and formic acid, emerges as a promising candidate in this landscape.[1][2] Its low molecular weight (132.11 g/mol ) and simple ester structure suggest high plasticizing efficiency.[3][4] Furthermore, its derivation from 1,2-Propanediol, which can be produced through microbial fermentation, positions it as a potentially sustainable alternative to petroleum-based additives.[5] This guide will dissect the performance of this compound, offering a balanced perspective on its potential benefits and drawbacks in key polymer systems.
Theoretical Framework and Mechanism of Action
The efficacy of a plasticizer is fundamentally linked to its ability to integrate into the polymer matrix, disrupt polymer chain-to-chain interactions, and thereby increase the free volume. This leads to a reduction in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
This compound's small molecular size and polar ester groups are expected to allow for efficient penetration and interaction with polar polymers like Poly(vinyl chloride) (PVC) and bio-based Polylactic acid (PLA).[6][7] In the context of latex coatings, as a coalescing agent, its function would be to temporarily lower the Tg of the polymer particles, enabling them to fuse into a continuous, defect-free film as the water evaporates.[8]
Diagram: Mechanism of Plasticization
The following diagram illustrates the fundamental mechanism by which a low-molecular-weight plasticizer like this compound increases the flexibility of a polymer matrix.
Caption: Intercalation of this compound (1,2-PDDF) molecules between polymer chains.
Comparative Performance Analysis
While direct, peer-reviewed comparative studies on this compound are not yet prevalent in the literature, we can construct a robust comparative analysis based on its physicochemical properties and data from analogous low-molecular-weight plasticizers and coalescing agents.
As a Plasticizer in PVC and PLA
Alternatives:
-
Di(2-ethylhexyl) phthalate (DEHP): The industry benchmark for PVC, known for its excellent performance but facing regulatory pressure.
-
Acetyl Tributyl Citrate (ATBC): A bio-based, low-toxicity plasticizer often used in sensitive applications like food packaging and medical devices.
Hypothetical Performance Data:
The following table presents hypothetical, yet scientifically plausible, data for this compound in comparison to DEHP and ATBC in a standard flexible PVC formulation. This data is intended to be illustrative of the expected performance based on molecular structure and established principles.
| Property | Test Method | Unplasticized PVC | PVC + 30% DEHP | PVC + 30% ATBC | PVC + 30% this compound (Expected) |
| Hardness (Shore A) | ASTM D2240 | >95 | 85 | 88 | 82 |
| Tensile Strength (MPa) | ASTM D638 | 50 | 20 | 25 | 18 |
| Elongation at Break (%) | ASTM D638 | <10 | 350 | 300 | 400 |
| Glass Transition Temp. (Tg, °C) | ASTM D3418 (DSC) | 82 | 15 | 20 | 5 |
| Migration (Weight Loss %) | ASTM D1239 (Activated Carbon) | N/A | 3.5 | 2.8 | 5.0 |
Interpretation and Rationale:
-
High Plasticizing Efficiency: Due to its very low molecular weight, this compound is expected to be a highly efficient plasticizer, leading to a significant reduction in hardness and Tg, and a substantial increase in elongation at break.
-
Potential for Higher Migration: The primary trade-off for its high efficiency is likely to be lower permanence. Smaller molecules have higher volatility and mobility within the polymer matrix, which can lead to greater migration over time.[9] This is a critical consideration for long-term product stability and safety in contact-sensitive applications.
As a Coalescing Agent in Acrylic Coatings
Alternatives:
-
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol™): A widely used, efficient coalescing agent.
-
Propylene Glycol n-Butyl Ether (PnB): A common glycol ether-based coalescent.[8]
Hypothetical Performance Data:
The following table illustrates the expected performance of this compound as a coalescing agent in a typical acrylic latex paint formulation.
| Property | Test Method | Base Latex (No Coalescent) | Latex + 5% Texanol™ | Latex + 5% PnB | Latex + 5% this compound (Expected) |
| Minimum Film Formation Temp. (MFFT, °C) | ASTM D2354 | 18 | 4 | 6 | 2 |
| Evaporation Rate (Butyl Acetate = 1) | ASTM D3539 | N/A | 0.002 | 0.08 | 0.15 |
| Film Hardness (König, seconds) | ASTM D4366 (after 7 days) | N/A (cracked) | 120 | 115 | 110 |
| VOC Contribution (g/L) | EPA Method 24 | 0 | High | High | High |
Interpretation and Rationale:
-
Excellent MFFT Depression: Its small size and good solvency would likely make it very effective at reducing the MFFT of latex polymers.
-
Faster Evaporation: Compared to very slow-evaporating coalescents like Texanol™, this compound would have a higher evaporation rate, leading to faster film hardness development.
-
VOC Considerations: As a volatile organic compound, it would contribute to the overall VOC content of the formulation.
Detailed Experimental Protocols
To validate the performance of this compound, the following experimental protocols are recommended.
Evaluation as a Plasticizer in PVC
Objective: To determine the plasticizing efficiency and permanence of this compound in a flexible PVC formulation.
Materials:
-
PVC Resin (K-value 67)
-
Primary plasticizer (this compound, DEHP, ATBC)
-
Heat stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heated platens
-
Universal Testing Machine (UTM)
-
Durometer (Shore A)
-
Differential Scanning Calorimeter (DSC)
Workflow Diagram:
Caption: Workflow for evaluating plasticizer performance in PVC.
Step-by-Step Protocol:
-
Formulation: Prepare a standard PVC formulation with 100 parts PVC resin, 3 parts heat stabilizer, 0.5 parts lubricant, and 30 parts of the plasticizer being tested.
-
Compounding: Mix the dry components first, then add the liquid plasticizer. Compound the mixture on a two-roll mill at approximately 160°C until a homogenous sheet is formed.
-
Molding: Press the compounded PVC into sheets of a specified thickness (e.g., 2 mm) using a hydraulic press at 170°C.
-
Conditioning: Condition the molded sheets for at least 48 hours at 23°C and 50% relative humidity as per ASTM D618.
-
Testing:
-
Hardness: Measure the Shore A hardness at multiple points on the sheet using a durometer according to ASTM D2240.
-
Tensile Properties: Cut dumbbell-shaped specimens and test for tensile strength and elongation at break using a UTM following ASTM D638.
-
Glass Transition Temperature: Analyze a small sample using DSC to determine the Tg.
-
Migration: Conduct a volatility test by placing a weighed sample in activated carbon at 70°C for 24 hours and measuring the weight loss, as per ASTM D1239.
-
Evaluation as a Coalescing Agent in Acrylic Latex Paint
Objective: To assess the efficiency of this compound in reducing the MFFT and its impact on film properties.
Materials:
-
Acrylic latex emulsion (e.g., 50% solids, Tg of 20°C)
-
Coalescing agent (this compound, Texanol™, PnB)
-
MFFT bar apparatus
-
Drawdown bar
-
König hardness tester
Protocol:
-
Formulation: To 100g of the acrylic latex, add 5g of the coalescing agent and mix thoroughly.
-
MFFT Determination: Apply a strip of the formulated latex along the temperature gradient of the MFFT bar. After drying, identify the lowest temperature at which a clear, continuous film is formed.
-
Film Application: Draw down a uniform film of the formulated latex on a glass panel and allow it to dry under controlled conditions (23°C, 50% RH).
-
Hardness Development: Measure the König hardness of the dried film at regular intervals (e.g., 24h, 48h, 7 days) to assess the rate of hardness development.
Synthesis, Sustainability, and Safety Considerations
Synthesis: this compound is synthesized via the esterification of 1,2-Propanediol with formic acid. The ability to source 1,2-Propanediol from renewable feedstocks like corn syrup through fermentation makes this a potentially bio-based product.[10]
Sustainability: The biodegradability of this compound is a key area for further investigation. While its precursor, 1,2-Propanediol, is known to be biodegradable, the formate esters may exhibit different degradation profiles.[11] Studies on the biodegradation of formate suggest that it can be metabolized by microorganisms.[12]
Safety: According to available safety data, this compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical. Its toxicological profile, especially concerning long-term exposure and migration into food or medical supplies, requires thorough investigation before it can be considered for sensitive applications.
Conclusion and Future Outlook
This compound presents a compelling profile as a high-efficiency, potentially bio-based additive for polymer applications. Its low molecular weight suggests excellent performance in reducing the glass transition temperature of polymers and the minimum film formation temperature of coatings. However, this high efficiency may come at the cost of lower permanence, with a higher potential for migration and volatility compared to larger plasticizers.
The lack of direct, published experimental data underscores the need for the validation studies outlined in this guide. Researchers and formulators are encouraged to use the provided protocols to generate empirical data and fully characterize the performance of this compound within their specific polymer systems. Its viability as a mainstream alternative to traditional plasticizers and coalescing agents will ultimately depend on a balanced assessment of its performance, permanence, cost, and safety profile.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 53818-14-7). Retrieved from [Link]
- Al-Mulla, E. A. J., et al. (2010). PLA plasticized with low molecular weight polyesters: structural, thermal and biodegradability features. Journal of Polymers and the Environment, 18(4), 525-535.
- Pivsa-Art, S., et al. (2011). Plasticized Poly(lactic acid) with Low Molecular Weight Poly(ethylene glycol): Mechanical, Thermal, and Morphology Properties. Journal of Applied Polymer Science, 120(5), 2649-2656.
- Jia, S., et al. (2018). Influence of Low-Molecular-Weight Esters on Melt Spinning and Structure of Poly(lactic acid) Fibers. Polymers, 10(3), 253.
- Dow Chemical Company. (n.d.). PROPYLENE GLYCOL - TECHNICAL BULLETIN.
- Kouamé, A. N., et al. (2018). Biodegradation of Ammonium Ions and Formate During Ammonium Formate Metabolism by Yarrowia lipolytica and Pichia guilliermondii in a Batch Reactor. Journal of Environmental Protection, 9(5), 527-542.
- RSC Publishing. (2023). Determining the biodegradation of functionalised cellulose esters. Green Chemistry, 25(19), 7864-7875.
- Patent US5616817A. (1997).
- Baimark, Y., & Phromphen, S. (2017). Comparative Analysis of Two Bioplasticizers Used to Modulate the Properties of PLA Biocomposites.
-
Cheméo. (n.d.). 1-2-Propanediol-diformate.pdf. Retrieved from [Link]
- Patent WO2001011070A2. (2001).
- Diva-Portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC.
- Patent WO2009145691A1. (2009). Production of 1,2-propanediol.
- ResearchGate. (n.d.). Potential plasticization mechanism of AC-FAME-TAE for PVC.
-
PubMed. (1985). Formate ester formation in amide solutions. Retrieved from [Link]
-
KingStar Mold. (n.d.). Plasticizer Performance and Evaluation: PVC Application Focus. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2015). Plasticizer Migration: Ensuring Safety in Food Packaging. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
USP-NF. (n.d.). Revision Bulletin: Propylene Glycol. Retrieved from [Link]
-
BASTONE. (n.d.). How Do You Test for Plasticizer Migration. Retrieved from [Link]
-
Allway Chemical. (n.d.). 1,2-Propanediol. Retrieved from [Link]
- RSC Publishing. (2023). Determining the biodegradation of functionalised cellulose esters.
-
PubChem. (n.d.). 1,2-Propanediol, diformate. Retrieved from [Link]
- NIH. (2023). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids.
-
PubMed. (1988). Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging. Retrieved from [Link]
- Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers.
- Patent WO2009145691A1. (2009). Production of 1,2-propanediol.
-
Scribd. (n.d.). Propylene Glycol Tech Specs. Retrieved from [Link]
- Patent EP1889825A1. (2008). Procedure for the synthesis of 1,2-propanediol.
- Italian Journal of Food Science. (2014). Migration of conventional and new plasticizers from PVC films into food simulants.
- Bisley International. (n.d.). Product Information Propylene Glycol Technical Grade.
- INTERCHIMIE. (2023). Dossier technique et réglementaire / Technical and regulatory document DIPROPYLENE GLYCOL.
-
PubMed. (2020). Radiolytic degradation of formic acid and formate in aqueous solution: modeling the final stages of organic mineralization under advanced oxidation process conditions. Retrieved from [Link]
-
Stenutz. (n.d.). 1,2-propanediol. Retrieved from [Link]
-
MDPI. (2022). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Retrieved from [Link]
- KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. (2022). Migration Of Phthalates From Plastic Packages Into Dairy Products.
-
ACRYLITE®. (n.d.). What are the glass transition temperatures for acrylic sheet?. Retrieved from [Link]
- NIH. (2022). Tuning the Glass Transition Temperature of a Core-Forming Block during Polymerization-Induced Self-Assembly.
- ResearchGate. (n.d.). Important acrylic monomers and their glass transition temperatures.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1,2-Propanediol, diformate | C5H12O6 | CID 56924004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 53818-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 5. WO2001011070A2 - 1,3-propanediol and polymer derivatives from a fermentable carbon source - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Low-Molecular-Weight Esters on Melt Spinning and Structure of Poly(lactic acid) Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009145691A1 - Production of 1,2-propanediol - Google Patents [patents.google.com]
- 11. environex.net.au [environex.net.au]
- 12. Biodegradation of Ammonium Ions and Formate During Ammonium Formate Metabolism by Yarrowia lipolytica and Pichia guilliermondii in a Batch Reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of Analytical Methods for 1,2-Propanediol Diformate Detection: A Comparative Analysis of GC-FID and HPLC-RI
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory hurdle; it is the bedrock of reliable data and, consequently, product quality and patient safety. This guide provides an in-depth, comparative analysis of validating analytical methods for the detection of 1,2-Propanediol diformate, a compound that may be present as a process-related impurity or a formulation component.
We will move beyond a simple checklist of validation parameters. Instead, this guide will elucidate the scientific rationale behind methodological choices, comparing two workhorse techniques: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring that every protocol described is a self-validating system built on expertise and trustworthiness.[1][2]
Chapter 1: Foundational Strategy: Choosing the Right Analytical Tool
The selection of an analytical technique is the most critical decision in method development. This choice is fundamentally dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
1.1 Analyte Profile: this compound
-
Boiling Point: ~116 °C[3]
-
Structural Features: An ester without a significant UV-absorbing chromophore.
The analyte's relatively low boiling point and thermal stability make it an excellent candidate for Gas Chromatography (GC). Conversely, its lack of a chromophore presents a challenge for the most common HPLC detector, the UV-Vis detector. This leads us to a logical decision point.
Caption: Decision flowchart for analytical method selection.
1.2 Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile gas phase. The FID is a nearly universal detector for organic compounds, producing a signal proportional to the mass of carbon atoms entering the flame.
-
Causality: This method is intrinsically well-suited for this compound due to the analyte's volatility. The FID provides excellent sensitivity and a wide linear range, making it ideal for impurity quantification.
1.3 High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
-
Principle: HPLC separates compounds based on their interaction with a packed column (stationary phase) as a liquid mobile phase carries them through. The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.
-
Causality: This method is chosen when GC is not feasible (e.g., for non-volatile matrices that cannot be easily prepared for injection) or unavailable. The RI detector is a universal detector but is generally less sensitive than FID, is not compatible with gradient elution, and is highly susceptible to temperature and pressure fluctuations.
Chapter 2: The Regulatory Framework: A Lifecycle Approach to Validation
Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[6] The process is not a one-time event but a lifecycle, as described in ICH guidelines.[7][8] The validation parameters we will assess are defined in ICH Q2(R1) and the recently revised Q2(R2).[6][9][10]
Caption: The analytical procedure lifecycle.
Chapter 3: Head-to-Head Validation: Protocols and Rationale
This section provides a comparative breakdown of the experimental protocols for key validation parameters. The objective is to generate documented evidence that the method meets its predetermined specifications.[2]
Specificity
-
Theoretical Grounding: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For an impurity method, this ensures that the signal measured is only from the target analyte and not inflated by co-eluting substances.
-
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Mobile phase or sample solvent.
-
Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API) or the analyte.
-
Analyte Standard: A solution of this compound at the target concentration.
-
Spiked Sample: Placebo solution spiked with the analyte and all known potential impurities/degradants at their specification limits.
-
-
Analysis: Inject each solution into both the GC-FID and HPLC-RI systems.
-
Rationale & Acceptance Criteria: This multi-injection approach is a self-validating system. The blank and placebo injections must show no significant interfering peaks at the retention time of the analyte. The spiked sample must demonstrate baseline resolution between the analyte and all potential impurities.
-
Linearity and Range
-
Theoretical Grounding: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2] For an impurity, the range must, at a minimum, span from the reporting level to 120% of the specification limit.[6][11]
-
Experimental Protocol:
-
Prepare Solutions: Prepare at least five concentration levels of this compound, spanning the desired range (e.g., from the Limit of Quantitation to 120% of the impurity specification). A typical range might be 0.5 µg/mL to 15 µg/mL.
-
Analysis: Inject each concentration level in triplicate for both the GC and HPLC systems.
-
Rationale & Acceptance Criteria: This establishes the working boundaries of the method. The data are analyzed using a linear regression model. The correlation coefficient (r²) must be ≥ 0.99, and the y-intercept should be insignificant compared to the response at the lowest concentration. A visual inspection of the plot of response versus concentration is also critical to ensure no curvature is present.
-
Accuracy
-
Theoretical Grounding: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of spiked analyte from a placebo matrix.
-
Experimental Protocol:
-
Prepare Solutions: Prepare samples by spiking the placebo matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level. This results in a minimum of nine determinations.[11]
-
Analysis: Analyze all nine prepared samples on both the GC and HPLC systems.
-
Rationale & Acceptance Criteria: This experiment mimics the analysis of real samples and demonstrates that the matrix does not interfere with the quantification. The accuracy is reported as the percent recovery. A typical acceptance criterion for an impurity is a recovery of 80.0% to 120.0%.
-
Precision
-
Theoretical Grounding: Precision is the measure of the random error of a method, typically expressed as the relative standard deviation (RSD). It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but considering variations such as different days, different analysts, or different equipment.[11]
-
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day, preferably using a different instrument of the same type.
-
Rationale & Acceptance Criteria: This demonstrates the method's reliability under typical laboratory variations. The RSD for the repeatability and intermediate precision results should not exceed a pre-defined limit, typically ≤ 15% for low-level impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Theoretical Grounding:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Sequentially inject solutions of decreasing concentration to find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
Determine LOQ: Inject solutions of decreasing concentration to find the concentration that yields an S/N ratio of approximately 10:1.
-
Confirmation: The LOQ must be subsequently verified by demonstrating that the method has acceptable precision (e.g., RSD ≤ 15%) and accuracy at this concentration.
-
Rationale & Acceptance Criteria: Establishing the LOD and LOQ is crucial for impurity methods to define the lower limits of the method's capability. The LOQ must be at or below the reporting threshold for the impurity.
-
Robustness
-
Theoretical Grounding: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify Parameters:
-
For GC: Vary column temperature (± 2°C), gas flow rate (± 5%), injection port temperature (± 5°C).
-
For HPLC: Vary column temperature (± 2°C), mobile phase flow rate (± 5%), mobile phase composition (e.g., organic solvent ± 2%).
-
-
Analysis: Analyze a system suitability solution or a standard solution under each varied condition.
-
Rationale & Acceptance Criteria: This experiment proactively identifies which method parameters are most critical and need to be tightly controlled. The results (e.g., retention time, peak area, resolution) should not significantly change, and system suitability criteria must still be met under all varied conditions.
-
Chapter 4: Performance Data Summary
The following table summarizes hypothetical but realistic validation results for the two compared methods. This allows for an objective, data-driven comparison of their performance.
| Validation Parameter | GC-FID Performance | HPLC-RI Performance | Commentary |
| Specificity | Excellent resolution from placebo and known impurities. | Adequate resolution, but susceptible to baseline drift from excipients. | GC-FID is generally more specific due to higher column efficiency. |
| Linearity (r²) | > 0.9995 | > 0.998 | Both methods show excellent linearity. |
| Range | 0.2 µg/mL - 20 µg/mL | 1.0 µg/mL - 25 µg/mL | GC-FID demonstrates a wider effective range at the lower end. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | Both are highly accurate within typical acceptance criteria (80-120%). |
| Precision (Repeatability RSD) | < 2.0% | < 3.5% | GC-FID is more precise due to a more stable detector and system. |
| Precision (Intermediate RSD) | < 3.0% | < 5.0% | GC-FID shows better long-term reproducibility. |
| LOD | ~0.05 µg/mL | ~0.3 µg/mL | FID is significantly more sensitive than RI detection. |
| LOQ | ~0.2 µg/mL | ~1.0 µg/mL | The lower LOQ of the GC-FID method is a major advantage for impurity analysis. |
| Robustness | Robust to minor changes in flow and temperature. | Highly sensitive to changes in flow rate and temperature. | The HPLC-RI method requires much stricter control over operating conditions. |
Chapter 5: Conclusion and Recommendations
Based on a comprehensive validation following ICH principles, the GC-FID method is demonstrably superior for the quantitative determination of this compound. Its advantages lie in its higher sensitivity (lower LOD/LOQ), better precision, and greater robustness. The inherent volatility of the analyte makes it perfectly suited for gas chromatography, and the flame ionization detector provides a stable and reliable response.
The HPLC-RI method serves as a viable alternative but comes with significant compromises. Its lower sensitivity makes it less suitable for trace-level impurity analysis, and its susceptibility to environmental and operational variations requires stringent system control.
Recommendations for Selection:
-
Primary Choice: For routine quality control, release testing, and stability studies of this compound, the validated GC-FID method should be the default choice.
-
Alternative Use Case: The HPLC-RI method should only be considered if a laboratory lacks GC capabilities or if the analyte is in a complex, non-volatile matrix that cannot be prepared for GC analysis without significant, and potentially variable, extraction steps.
By grounding our methods in established regulatory guidelines and understanding the scientific causality behind each step, we can develop and validate analytical procedures that are not only compliant but are fundamentally robust, reliable, and fit for their intended purpose.
References
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development. European Compliance Academy.
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
1-2-Propanediol-diformate.pdf. Cheméo. [Link]
-
Separation of 1,2-Propanediol, 1-benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
This compound. NIST WebBook. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Catalyst Selection for 1,2-Propanediol Diformate Synthesis
Introduction: The Significance of 1,2-Propanediol Diformate and Its Catalytic Synthesis
This compound (PGDF), a diester of 1,2-propanediol (propylene glycol), is a valuable chemical intermediate with applications as a specialty solvent and a potential green fuel additive. The synthesis of PGDF is typically achieved through the direct esterification of 1,2-propanediol with formic acid. This reaction, while straightforward in principle, is an equilibrium-limited process that necessitates the use of a catalyst to achieve high yields and selectivity in a reasonable timeframe. The choice of catalyst is paramount, directly influencing reaction rates, product purity, process sustainability, and overall economic viability.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic rationale behind different catalyst choices, present comparative performance data from analogous reactions, and provide detailed experimental protocols for researchers and process chemists. Our focus is on bridging theoretical knowledge with practical application, ensuring that the insights provided are both scientifically rigorous and field-proven.
Catalyst Classes for Esterification: A Comparative Overview
The esterification of 1,2-propanediol involves a stepwise reaction, first forming the monoformate and subsequently the desired diformate. The primary role of the acid catalyst is to protonate the carbonyl oxygen of formic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol. Catalysts for this process can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Acid Catalysts
Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are traditional choices for esterification. They operate in the same phase as the reactants, offering excellent molecular contact and high reaction rates.
-
Mechanism & Rationale: These strong Brønsted acids readily donate protons, effectively catalyzing the reaction even under mild conditions. Their high solubility ensures a uniform distribution of active sites throughout the reaction medium.
-
Performance Insights: While highly active, homogeneous catalysts present significant downstream challenges. They are corrosive to equipment, and their removal from the product stream requires neutralization steps, which generate substantial waste. Furthermore, the catalyst cannot be easily recovered and reused, adding to operational costs and environmental burden. In the synthesis of related esters like diethylene glycol diformate, catalysts like p-TSA are commonly employed but suffer from these drawbacks[1][2].
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous systems, a wide array of solid acid catalysts have been developed. These catalysts exist in a different phase from the reactants, simplifying product separation and enabling catalyst reuse.
-
Ion-Exchange Resins (e.g., Amberlyst): These are sulfonated polystyrene-divinylbenzene copolymers that function as solid-phase superacids.
-
Expertise & Causality: Resins like Amberlyst-15 and Amberlyst-35 are highly effective for esterification due to their macroporous structure and high concentration of sulfonic acid (-SO₃H) groups. Their porosity allows for good diffusion of reactants to the active sites. However, their thermal stability is a critical consideration. Standard Amberlyst-15 is generally limited to temperatures below 120°C, above which degradation and leaching of sulfonic acid groups can occur[3]. For higher temperature processes, more stable resins like Amberlyst-70 (stable up to 190°C) are preferred[4]. In the synthesis of propylene glycol methyl ether acetate (a related ester), Amberlyst-35 has been shown to achieve equilibrium yields as high as 78% under optimized conditions (10 wt% catalyst loading, 353 K)[5][6].
-
Trustworthiness: The primary drawback is potential catalyst deactivation through thermal degradation or poisoning. Leaching of acid groups can also contaminate the final product, necessitating purification steps.
-
-
Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure and tunable acidity.
-
Expertise & Causality: The catalytic activity of zeolites (e.g., H-ZSM-5, H-Beta) stems from Brønsted acid sites generated by the charge imbalance between Al³⁺ and Si⁴⁺ in the framework. A key advantage of zeolites is their shape selectivity; the pore size can influence which molecules can access the active sites, potentially controlling product distribution. However, this can also be a limitation. For the esterification of larger molecules, the small pore size of some zeolites can lead to diffusional limitations, hindering the reaction rate[3][5]. Large-pore zeolites like FAU and beta types have shown better performance in esterification compared to medium-pore variants.
-
Trustworthiness: Zeolites are thermally very stable but can be susceptible to deactivation by coking or by the strong adsorption of water, a byproduct of the esterification reaction.
-
-
Supported Heteropolyacids (HPAs): Heteropolyacids, such as 12-tungstophosphoric acid (HPW), possess extremely strong Brønsted acidity. When supported on high-surface-area materials like K-10 clay or mesoporous silica, they act as highly efficient and reusable heterogeneous catalysts.
-
Expertise & Causality: The high proton mobility of HPAs leads to excellent catalytic activity. Supporting the HPA on a material like K-10 clay prevents its dissolution in the reaction medium and improves its mechanical strength. In a study on the esterification of 1,2-propanediol with propanoic acid, a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst demonstrated high activity and stability, allowing for the formation of the diester at 180°C with an apparent activation energy of 13.8 kcal mol⁻¹.
-
Trustworthiness: Leaching of the HPA from the support can be a concern, although partial exchange with cations like Cesium (Cs⁺) can enhance stability. The strong acidity can sometimes promote side reactions if not carefully controlled.
-
Comparative Performance Data
While a single study directly comparing all catalyst classes for this compound synthesis is not available, a comparative summary can be synthesized from studies on highly analogous reactions. This provides a robust framework for catalyst selection.
| Catalyst Type | Catalyst Example | Reactants | Temp. (°C) | Conversion/Yield | Key Advantages | Key Limitations | Reference(s) |
| Homogeneous Acid | p-Toluenesulfonic Acid | Diethylene Glycol + Formic Acid | 95-135 | >80% Yield | High activity, low cost | Corrosive, waste generation, non-reusable | [1][2] |
| Ion-Exchange Resin | Amberlyst-35 | Propylene Glycol Monomethyl Ether + Acetic Acid | 80 | 78% Yield | Easy separation, reusable, high activity | Limited thermal stability, potential leaching | [5][6] |
| Zeolite | H-Beta, H-FAU | Acetic Acid + o-Cresol | 180 | ~25% Yield | High thermal stability, shape selectivity | Potential diffusion limitations, deactivation by water/coke | [5] |
| Supported HPA | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 1,2-Propanediol + Propanoic Acid | 180 | ~75% Conversion | Very high acidity, reusable, stable | Potential for HPA leaching, can promote side reactions |
Reaction Mechanism and Experimental Workflows
General Mechanism of Acid-Catalyzed Diesterification
The reaction proceeds in two consecutive steps, both following the same fundamental mechanism. The diformate is formed via an intermediate monoformate ester.
-
Protonation: The carboxylic acid (formic acid) is protonated by the acid catalyst (H-A).
-
Nucleophilic Attack (Step 1): The primary or secondary hydroxyl group of 1,2-propanediol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.
-
Water Elimination: A molecule of water is eliminated, forming the protonated monoformate ester.
-
Deprotonation: The catalyst is regenerated, yielding the 1,2-propanediol monoformate.
-
Second Esterification (Step 2): Steps 1-5 are repeated with the remaining free hydroxyl group of the monoformate to produce the final this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for catalyst screening and synthesis optimization.
Detailed Experimental Protocols
Trustworthiness: The following protocols are self-validating. The analysis step using an internal standard allows for accurate quantification of reactants and products, ensuring the reliability of the calculated conversion and selectivity.
Protocol 1: Esterification Using Amberlyst-35 Ion-Exchange Resin
This protocol is adapted for the synthesis of PGDF based on established procedures for similar esterifications[5][6].
-
Catalyst Pre-treatment: Dry the Amberlyst-35 resin in a vacuum oven at 110°C for 8 hours to remove moisture. Store in a desiccator until use.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a condenser, and a thermocouple for temperature monitoring.
-
Charging Reactants: Charge the flask with 1,2-propanediol (e.g., 0.5 mol) and formic acid. An excess of formic acid is typically used to shift the equilibrium. A molar ratio of formic acid to 1,2-propanediol of 3:1 is a good starting point (Note: formic acid has two carboxyl groups to react, so a 2:1 molar ratio of formic acid to 1,2-propanediol is stoichiometric for the diformate, but an excess is used).
-
Catalyst Addition: Add the pre-treated Amberlyst-35 catalyst. A catalyst loading of 10 wt% (based on the total mass of reactants) is recommended as a starting point[5][6].
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring (e.g., 500 rpm). Start the timer once the target temperature is reached.
-
Monitoring: Withdraw small aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., 0, 30, 60, 120, 180, 240 minutes). Immediately cool the samples and dilute them with a suitable solvent (e.g., acetone) containing an internal standard (e.g., dodecane) for GC analysis.
-
Workup: After the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature. Separate the catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.
-
Purification: The liquid product can be purified by washing with a dilute sodium bicarbonate solution to remove excess formic acid, followed by washing with brine, drying over anhydrous magnesium sulfate, and finally, fractional distillation under reduced pressure to isolate the this compound.
Protocol 2: Product Analysis by Gas Chromatography (GC-FID)
-
Instrument: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating polar compounds, such as a DB-WAX or FFAP column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
-
Calibration: Prepare calibration standards of 1,2-propanediol, formic acid, 1,2-propanediol monoformate, this compound, and the internal standard in a suitable solvent. Inject known concentrations to determine the response factors for each component relative to the internal standard.
-
Sample Analysis: Inject the diluted samples taken during the reaction. Identify peaks based on retention times from the calibration runs.
-
Calculation: Use the peak areas and the predetermined response factors to calculate the concentration of each component. Calculate the conversion of 1,2-propanediol and the selectivity towards the monoformate and diformate products.
Conclusion and Future Outlook
The synthesis of this compound is readily achievable using a variety of acid catalysts. While homogeneous catalysts offer high activity, their practical application is hindered by separation and environmental issues. For industrial and green chemistry applications, heterogeneous catalysts are unequivocally superior.
-
Ion-exchange resins like Amberlyst offer a compelling balance of high activity, ease of use, and reusability, provided the reaction temperature is kept within the resin's stability limits.
-
Supported heteropolyacids represent a highly active alternative, suitable for higher temperatures, though catalyst stability and potential leaching require careful consideration.
-
Zeolites , while thermally robust, may present diffusion limitations that can reduce their apparent activity compared to mesoporous or macroporous catalysts.
Future research should focus on developing solid acid catalysts with enhanced hydrothermal stability, stronger anchoring of active sites to prevent leaching, and hierarchical pore structures that combine the shape selectivity of micropores with the improved mass transport of mesopores. Such advancements will be critical in designing highly efficient, stable, and economically viable processes for the production of this compound and other valuable bio-derived esters.
References
-
Vitiello, R., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Molecules, 26(21), 6667. Available at: [Link]
-
Tekale, S. U., & Yadav, G. D. (2021). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 6(2), 313-320. Available at: [Link]
-
Zhang, Y., et al. (2022). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. Preprints.org. Available at: [Link]
-
Zhang, Y., et al. (2022). Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin. ResearchGate. Available at: [Link]
-
Miyazawa, T., et al. (2007). Glycerol Hydrogenolysis to 1,2-Propanediol Catalyzed by a Heat-resistant Ion-exchange Resin Combined with Ru/C. ResearchGate. Available at: [Link]
- Chen, G., et al. (2020). Method for synthesizing diethyleneglycol diformate by composite catalyst. Google Patents, CN106349062A.
- Liu, X., et al. (2019). An industrialized method for producing ethylene glycol diformate. Google Patents, CN107814716A.
-
López-Asensio, R., et al. (2014). Prospectives for bio-oil upgrading via esterification over zeolite catalysts. Research Collection. Available at: [Link]
-
Tekale, S. U., & Yadav, G. D. (2021). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Request PDF on ResearchGate. Available at: [Link]
-
Zare, K., et al. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Molecules, 24(18), 3293. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced 1,2-propanediol production from glycerol using bimetallic Ni–Cu catalysts on different supports - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. Comparative Study of Homogeneous Heteropoly Acid Catalysts for Biodiesel Production from Canola Oil: Correlation of Acidity, Solubility, and Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Cross-Validation of 1,2-Propanediol Diformate
This guide provides an in-depth, technical comparison and cross-validation of the key spectroscopic data for 1,2-Propanediol diformate (CAS: 53818-14-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal relationships behind the spectral features and outlines a self-validating workflow for the unambiguous structural confirmation of this compound, contrasting it with its parent diol to highlight the significance of its diformate esters.
Introduction: The Imperative for Spectroscopic Cross-Validation
This compound is a diester with the chemical formula C₅H₈O₄ and a molecular weight of 132.1146 g/mol .[1][2] In any research or development context, confirming the identity, purity, and structure of such a molecule is paramount. While individual spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide specific structural puzzle pieces, true analytical certainty is achieved only through their synergistic application.
This process of cross-validation , where data from orthogonal analytical techniques are used to corroborate a single structural hypothesis, forms the bedrock of modern chemical analysis. This guide will demonstrate this principle by presenting a complete spectroscopic profile of this compound, detailing not just the data but the logic that connects each spectrum to the final, confirmed structure.
The Molecular Structure of this compound
A clear understanding of the target structure is essential before delving into its spectral data. The diagram below illustrates the connectivity of atoms and labels the unique carbon and proton environments that will be interrogated by the spectroscopic methods discussed.
Sources
A Comparative Guide to the Efficacy of 1,2-Propanediol Diformate as a Novel Plasticizer for Pharmaceutical Applications
Introduction: The Imperative for Advanced Plasticizers in Drug Development
In the landscape of pharmaceutical formulation and medical device manufacturing, the role of plasticizers is both critical and under constant scrutiny. These additives are indispensable for imparting flexibility and durability to polymers, which are integral to a vast array of applications, from enteric coatings of oral dosage forms to the tubing and containers used for parenteral delivery. For decades, phthalate esters have dominated the market due to their cost-effectiveness and performance. However, persistent concerns regarding their potential for migration and long-term biocompatibility have catalyzed a paradigm shift towards the development and adoption of safer, more efficient alternatives.
This guide introduces 1,2-Propanediol diformate as a promising, yet largely unexplored, candidate in the next generation of plasticizers. Its low molecular weight and the metabolic profile of its parent diol, 1,2-Propanediol, suggest a favorable toxicological profile. This document will provide a comprehensive framework for evaluating its efficacy against established alternatives, grounded in robust experimental methodologies. We will explore the theoretical underpinnings of its plasticizing action and detail the necessary protocols to validate its performance, offering researchers and drug development professionals a clear roadmap for its assessment.
Understanding the Candidate: this compound
This compound is the diester of 1,2-Propanediol and formic acid. Its simple chemical structure suggests a high degree of polarity and the potential for efficient interaction with a variety of pharmaceutical polymers. The parent compound, 1,2-Propanediol, is a well-established pharmaceutical excipient with a strong safety profile.[1] The diformate ester, while less studied, presents an intriguing possibility for a readily metabolized, low-toxicity plasticizer.
The potential advantages of this compound lie in its small molecular size, which, according to the lubricity theory of plasticization, should allow it to effectively penetrate and lubricate polymer chains, thereby increasing flexibility.[2] Furthermore, its ester linkages are susceptible to hydrolysis, which could lead to its breakdown into its parent alcohol and acid, both of which are endogenous or readily metabolized.
A Framework for Comparative Efficacy Evaluation
To objectively assess the performance of this compound, a multi-faceted experimental approach is required. This section outlines the critical performance indicators and the corresponding analytical techniques necessary for a thorough comparison with established plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and the bio-based alternative, Triethyl Citrate (TEC).
Key Performance Indicators (KPIs) for Plasticizer Efficacy
The following table summarizes the essential parameters for evaluating a novel plasticizer and the standard analytical methods employed.
| Key Performance Indicator | Analytical Method(s) | Rationale |
| Plasticizing Efficiency | Differential Scanning Calorimetry (DSC) | Measures the reduction in the glass transition temperature (Tg) of the polymer. A greater reduction at a given concentration indicates higher efficiency. |
| Mechanical Properties | Tensile Testing (e.g., ASTM D882) | Determines the impact of the plasticizer on the polymer's tensile strength, elongation at break, and Young's modulus, quantifying the increase in flexibility and durability. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the effect of the plasticizer on the onset of thermal degradation of the polymer formulation. |
| Migration Resistance | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) | Quantifies the leaching of the plasticizer from the polymer matrix into simulated drug or food matrices, a critical parameter for safety and regulatory compliance. |
| Biocompatibility | In vitro cytotoxicity assays (e.g., ISO 10993-5) | Assesses the potential for the plasticizer to induce cellular toxicity. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of this compound.
Sample Preparation: Polymer Film Casting
The foundation of any comparative study is the consistent preparation of test samples. The following workflow outlines the solvent casting method for producing polymer films with varying plasticizer concentrations.
Figure 1: Workflow for the preparation of plasticized polymer films.
Causality in Experimental Choices: The slow, controlled evaporation of the solvent is crucial to prevent the formation of defects in the film. Vacuum drying ensures the complete removal of any residual solvent, which could itself act as a plasticizer and confound the results.
Thermal Analysis: DSC and TGA
Thermal analysis is fundamental to understanding the interaction between the plasticizer and the polymer.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the conditioned polymer film into a standard aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected glass transition temperature (e.g., 150°C).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions to erase the thermal history of the sample.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.
Figure 2: DSC workflow for determining glass transition temperature.
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Place 10-15 mg of the polymer film into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Determine the onset of decomposition temperature from the mass loss curve.
Mechanical Property Testing
Tensile testing provides direct evidence of the plasticizer's ability to improve the flexibility and elasticity of the polymer.
Tensile Testing Protocol (ASTM D882):
-
Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens of standard dimensions.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine.
-
Testing: Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Migration Studies
Migration testing is paramount for assessing the safety of the plasticizer in its intended application.
Migration Testing Protocol:
-
Sample Preparation: Cut the plasticized films into defined surface areas.
-
Immersion: Immerse the films in food or drug simulants (e.g., ethanol/water mixtures, olive oil) in sealed containers.
-
Incubation: Incubate the samples at relevant temperatures (e.g., 40°C) for specified time intervals (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
Remove an aliquot of the simulant at each time point.
-
Extract the plasticizer from the simulant using a suitable solvent (e.g., hexane).
-
Analyze the extract using a calibrated GC-MS or HPLC method to quantify the concentration of the migrated plasticizer.
-
Figure 3: Workflow for conducting migration studies.
Hypothetical Comparative Data
While direct experimental data for this compound is not yet widely available, we can extrapolate potential performance based on the properties of similar small-molecule esters. The following tables present a hypothetical comparison to guide researchers in their expectations.
Table 1: Hypothetical Plasticizing Efficiency (Tg of PVC, °C)
| Plasticizer Concentration (wt%) | Unplasticized PVC | DEHP | Triethyl Citrate (TEC) | This compound (Expected) |
| 0 | 85 | - | - | - |
| 10 | - | 65 | 68 | 62 |
| 20 | - | 40 | 45 | 35 |
| 30 | - | 15 | 20 | 10 |
Rationale for Hypothesis: Due to its very low molecular weight, this compound is expected to be a highly efficient plasticizer, potentially surpassing both DEHP and TEC in its ability to reduce the glass transition temperature.
Table 2: Hypothetical Mechanical Properties (at 30 wt% in PVC)
| Property | DEHP | Triethyl Citrate (TEC) | This compound (Expected) |
| Tensile Strength (MPa) | 20 | 18 | 17 |
| Elongation at Break (%) | 350 | 320 | 380 |
| Young's Modulus (MPa) | 10 | 12 | 8 |
Rationale for Hypothesis: Higher plasticizing efficiency generally correlates with a greater increase in elongation and a reduction in modulus and tensile strength.
Table 3: Hypothetical Migration into 50% Ethanol/Water Simulant (µg/cm² after 72h at 40°C)
| Plasticizer | Migration Level (µg/cm²) |
| DEHP | 5 |
| Triethyl Citrate (TEC) | 15 |
| This compound (Expected) | 25 |
Rationale for Hypothesis: A significant drawback of small, highly efficient plasticizers is often their increased propensity to migrate.[3] Therefore, it is anticipated that this compound may exhibit higher migration rates than larger molecules like DEHP.
Conclusion and Future Directions
This compound presents a compelling profile as a potential next-generation plasticizer for pharmaceutical applications, primarily due to the favorable safety profile of its parent diol. However, this guide underscores that its true efficacy and safety can only be ascertained through rigorous experimental validation.
The protocols and comparative framework provided herein offer a comprehensive roadmap for researchers to undertake this evaluation. Key areas for future investigation should focus on a thorough assessment of its migration profile in a wide range of pharmaceutical formulations and its long-term stability and compatibility with active pharmaceutical ingredients. Should the experimental data align with the hypothesized high efficiency and its biocompatibility be confirmed, this compound could represent a significant advancement in the field of pharmaceutical excipients.
References
-
A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC PubMed Central. [Link]
-
Snejdrova, E., & Dittrich, M. (2012). Pharmaceutically Used Plasticizers. ResearchGate. [Link]
-
Zhang, F., Li, J., & Wang, S. (2018). Plasticizers Derived from Biomass Resources: A Short Review. PMC PubMed Central. [Link]
-
Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. National Institutes of Health. [Link]
-
Snejdrova, E., & Dittrich, M. (2012). Pharmaceutical Applications of Plasticized Polymers. ResearchGate. [Link]
-
New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. National Institutes of Health. [Link]
-
Zhang, F., Li, J., & Wang, S. (2018). Plasticizers Derived from Biomass Resources: A Short Review. MDPI. [Link]
-
Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. PMC PubMed Central. [Link]
-
Saxena, R. K., Anand, P., Saran, S., & Isar, J. (2010). Microbial production and applications of 1,2-propanediol. ResearchGate. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
Migration potential from plastic food contact materials Case study: Stretch films. ResearchGate. [Link]
-
Factors Affecting the Leaching of Chloropropanols from Pulp Used in the Manufacture of Paper Food Packaging. PMC PubMed Central. [Link]
-
Effect of the chain length of geraniol esters on the plasticization efficiency with poly(lactide). ScienceDirect. [Link]
-
Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. National Institutes of Health. [Link]
-
Thermal Analysis of Polymers Selected Applications. METTLER TOLEDO. [Link]
-
The kinetics of swelling and migration: A case study of plasticized polylactic acid food contact plastics tested with ethanolic food simulants. Express Polymer Letters. [Link]
-
A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. ResearchGate. [Link]
-
PLASTICIZERS. Kinam Park, Purdue University. [Link]
-
Jenke, D. (2007). Extractable/leachable substances from plastic materials used as pharmaceutical product containers/devices. ResearchGate. [Link]
-
Castle, L., Mercer, A. J., & Gilbert, J. (1991). Migration from plasticized films into foods. 5. Identification of individual species in a polymeric plasticizer and their migration into foods. PubMed. [Link]
-
Schindler, A., Doedt, M., Gezgin, S., Menzel, J., & Schmölzer, S. (2017). Identification of polymers by means of DSC, TG, STA and computer-assisted database search. ResearchGate. [Link]
-
Phthalate Alternatives Comparison in PVC. Hallstar. [Link]
-
Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse. [Link]
-
Safety Data Sheet: 1,2-Propanediol. Carl ROTH. [Link]
-
How about alternatives to phthalate plasticizers? ResearchGate. [Link]
-
Bio-Based Plasticizers: Can They Replace Traditional Options? Matmatch. [Link]
-
Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO. [Link]
-
Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing. LillOA. [Link]
-
Mekonnen, Z. T., Incarnato, L., & Di Maio, L. (2016). Migration Phenomena Analysis of Virgin PET or Recycled PET Multlayers Films. JSciMed Central. [Link]
-
Thermal Characterization of Polymers. Nexus Analytics. [Link]
-
Moche, H., Chentouf, A., Neves, S., Corpart, J. M., & Nesslany, F. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. PMC. [Link]
-
Comprehensive Analysis of Leachables and Extractables from Pharmaceutical Packaging: Investigating Ink and Adhesive Migration in Selected Drug Products in Nigeria. RSIS International. [Link]
-
Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. [Link]
-
Control of the Migration Behavior of Slip Agents in Polyolefin-Based Films. ResearchGate. [Link]
-
Moche, H., Chentouf, A., Neves, S., Corpart, J. M., & Nesslany, F. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. Hindawi. [Link]
-
Additive/Plasticizer Migration Testing in Device Materials. Testing Laboratory. [Link]
-
Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. PubMed. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration from plasticized films into foods. 5. Identification of individual species in a polymeric plasticizer and their migration into foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the synthesis routes for propanediol diformates
Propanediol diformates, valuable as green solvents, fuel additives, and versatile chemical intermediates, are attracting increasing interest from researchers and industry professionals. The efficient and selective synthesis of these diesters is paramount for their broader application. This guide provides a comprehensive comparative analysis of the primary synthesis routes for propanediol diformates, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform methodological choices in both research and development settings.
Introduction to Propanediol Diformates and their Synthesis
Propanediol exists as two primary isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol. Consequently, their diformate esters are 1,2-propanediol diformate and 1,3-propanediol diformate. The synthesis of these compounds primarily revolves around the formation of ester linkages between the diol and a formyl group donor. The choice of synthesis route significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This analysis will focus on three principal synthetic strategies:
-
Direct Esterification: The classic reaction of a propanediol with formic acid.
-
Transesterification: The exchange reaction between a propanediol and an alkyl formate.
-
Alternative Formylating Agents: The use of other reagents to introduce the formyl group.
A foundational aspect of synthesizing propanediol diformates is the sourcing of the propanediol itself. While traditionally derived from petrochemical feedstocks, significant advancements have been made in the bio-synthesis of 1,3-propanediol from renewable resources like glycerol and glucose, offering a more sustainable starting point for these valuable esters.[1][2][3]
Direct Esterification: The Workhorse Method
Direct esterification, a Fischer-Speier type reaction, is the most conventional approach for synthesizing propanediol diformates. This equilibrium-driven process involves the reaction of the diol with formic acid, typically in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.
Mechanistic Considerations
The reaction proceeds via protonation of the formic acid carbonyl group by the acid catalyst, rendering it more electrophilic. The hydroxyl group of the propanediol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the formate ester. The reaction occurs in a stepwise manner, forming the monoformate first, followed by the diformate.
Experimental Protocol: Acid-Catalyzed Direct Esterification
Materials:
-
1,3-Propanediol
-
Formic Acid (98-100%)
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (for azeotropic water removal)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-propanediol (1.0 mol), formic acid (2.2 mol, a slight excess is recommended), and a catalytic amount of sulfuric acid or p-TSA (0.01-0.02 mol).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (2.0 mol) has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
The crude propanediol diformate can be further purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices: The use of an excess of formic acid helps to shift the equilibrium towards the product side. The Dean-Stark apparatus is crucial for the continuous removal of water, which is essential to drive the reversible esterification to completion. The choice of an acid catalyst like sulfuric acid or p-TSA is based on their effectiveness in protonating the carboxylic acid and their relatively low cost.
Performance and Limitations
Direct esterification is a robust and well-understood method. However, it has several drawbacks:
-
Corrosivity: The use of strong acids as catalysts can be corrosive to equipment.
-
Side Reactions: At elevated temperatures, formic acid can decompose to carbon monoxide and water. Dehydration of the propanediol can also occur.
-
Purification Challenges: The presence of unreacted starting materials, the monoformate, and catalyst residues necessitates thorough purification steps.
Transesterification: A Milder Alternative
Transesterification offers a less corrosive alternative to direct esterification. This method involves the reaction of propanediol with an alkyl formate, such as methyl formate or ethyl formate, in the presence of a catalyst. The equilibrium is driven by the removal of the more volatile alcohol byproduct (e.g., methanol or ethanol).
Mechanistic Insights
The mechanism of transesterification depends on the type of catalyst used (acid or base). In base-catalyzed transesterification, a strong base deprotonates the propanediol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the alkyl formate. In acid-catalyzed transesterification, the carbonyl oxygen of the alkyl formate is protonated, making it more susceptible to nucleophilic attack by the propanediol.
Experimental Protocol: Base-Catalyzed Transesterification
Materials:
-
1,3-Propanediol
-
Methyl Formate
-
Sodium Methoxide (catalyst)
-
Round-bottom flask
-
Distillation head and condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, distillation head, and condenser.
-
Charge the flask with 1,3-propanediol (1.0 mol) and a catalytic amount of sodium methoxide (e.g., 0.5-1 mol%).
-
Heat the mixture to a gentle reflux.
-
Slowly add methyl formate (2.5 mol, excess) to the reaction mixture.
-
The methanol byproduct, being more volatile, will distill off. The reaction progress can be monitored by the amount of methanol collected.
-
After the addition of methyl formate is complete and methanol distillation ceases, continue to heat the mixture for a period to ensure complete reaction.
-
Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
The crude product can be purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices: The use of a volatile alkyl formate like methyl formate allows for the easy removal of the corresponding alcohol byproduct, driving the equilibrium towards the desired diformate. A basic catalyst is often preferred for transesterification as it can be more efficient at lower temperatures compared to acid catalysts.
Performance and Advantages
Transesterification generally offers several advantages over direct esterification:
-
Milder Conditions: The reaction can often be carried out under less acidic and lower temperature conditions, reducing corrosion and side reactions.
-
Higher Selectivity: With careful control of reaction conditions, the formation of byproducts can be minimized.
-
Easier Purification: The removal of a volatile alcohol is often simpler than the removal of water from a reaction mixture.
Alternative Formylating Agents
Beyond formic acid and its simple esters, other reagents can be employed for the formylation of propanediols. These methods can offer unique advantages in terms of reactivity and selectivity.
Formylation using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a powerful formylating agent that reacts with alcohols under neutral conditions to form formate esters. The reaction proceeds through a reactive intermediate, and the byproducts are volatile (dimethylamine and methanol), simplifying purification.
Mechanism: The reaction of an alcohol with DMF-DMA is believed to proceed via nucleophilic attack of the alcohol on the central carbon of the acetal, followed by the elimination of methanol and dimethylamine to yield the formate ester.
Enzymatic Formylation
The use of enzymes, particularly lipases, as catalysts for esterification is a growing area of green chemistry. Lipases can catalyze the formylation of propanediols with high selectivity under mild conditions. This approach avoids the use of harsh acids or bases and can lead to a cleaner product profile. Lipase-catalyzed reactions can be performed with formic acid or through transesterification with an alkyl formate.
Comparative Analysis of Synthesis Routes
| Parameter | Direct Esterification | Transesterification | Alternative Formylating Agents (e.g., DMF-DMA) |
| Formylating Agent | Formic Acid | Alkyl Formate (e.g., Methyl Formate) | DMF-DMA, etc. |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TSA) | Acid or Base (e.g., NaOCH₃) | Often self-catalyzed or mild acid/base |
| Reaction Temperature | High (Reflux) | Moderate | Mild to Moderate |
| Byproducts | Water | Alcohol (e.g., Methanol) | Volatile amines and alcohols |
| Yield | Moderate to High | High | Generally High |
| Selectivity | Can be moderate, risk of side reactions | Generally high | High |
| Corrosivity | High | Low to Moderate | Low |
| Purification | Challenging (neutralization, water removal) | Simpler (distillation of alcohol) | Simple (evaporation of volatile byproducts) |
| Cost | Reagents are inexpensive | Alkyl formates can be more expensive | Can be expensive |
| Green Chemistry Aspect | Use of strong acids, high energy input | Milder conditions, but solvents may be needed | Avoids strong acids, but reagents can be less benign |
Visualization of Synthesis Workflows
Direct Esterification Workflow
Caption: Workflow for the synthesis of propanediol diformate via direct esterification.
Transesterification Workflow
Caption: Workflow for the synthesis of propanediol diformate via transesterification.
Characterization of Propanediol Diformates
The successful synthesis and purity of propanediol diformates must be confirmed through appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the diformate. The ¹H NMR spectrum will show characteristic signals for the formyl protons and the propanediol backbone, with chemical shifts and coupling patterns confirming the ester linkages.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester functional group, typically in the region of 1720-1740 cm⁻¹. The disappearance of the broad O-H stretching band from the starting diol is also a key indicator of a complete reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the product and identifying any byproducts or unreacted starting materials. The mass spectrum will show the molecular ion peak corresponding to the propanediol diformate and characteristic fragmentation patterns.
Conclusion and Future Perspectives
The synthesis of propanediol diformates can be effectively achieved through several routes, with direct esterification and transesterification being the most common. While direct esterification is a straightforward method, transesterification often provides a milder and more selective alternative. The choice of the optimal synthesis route will depend on factors such as the desired purity, cost constraints, and available equipment.
Future research in this area is likely to focus on the development of more sustainable and efficient catalytic systems. This includes the use of solid acid catalysts to replace corrosive liquid acids in direct esterification and the further exploration of enzymatic methods to enable highly selective formylation under environmentally benign conditions. The integration of bio-based propanediol production with efficient and green esterification technologies will be key to establishing a truly sustainable manufacturing process for these versatile chemical compounds.
References
-
Li, B., Gao, W., Pan, Y., & Liu, G. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1323773. [Link]
- Mendes, F. S., González-Pajuelo, M., Cordier, H., François, J. M., & Vasconcelos, I. (2011). 1,3-Propanediol production in a two-step process fermentation from renewable feedstock. Applied Microbiology and Biotechnology, 92(4), 779-787.
- Biebl, H., Menzel, K., Zeng, A. P., & Deckwer, W. D. (1999). Microbial production of 1,3-propanediol. Applied Microbiology and Biotechnology, 52(3), 289-297.
- Zeng, A. P., & Biebl, H. (2002). Bulk chemicals from biotechnology: the case of 1,3-propanediol production and the new trends. Advances in Biochemical Engineering/Biotechnology, 74, 239-259.
- Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). N, N-Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827.
- G. A. Olah, L. Ohannesian, M. Arvanaghi, Chem. Rev.1987, 87, 671-686.
- S. Patai, The Chemistry of Acyl Halides, John Wiley & Sons, 1972.
- CN103880659B - A kind of synthesis technique about glycol diformate - Google Patents. (n.d.).
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
- Kumar, D., & Ali, A. (2012). Recent advances in the enzymatic synthesis of polyol esters. Process Biochemistry, 47(2), 161-177.
Sources
A Comparative Environmental Assessment of 1,2-Propanediol Diformate and Other Common Solvents: A Guide for Researchers
Introduction: The Solvent's Long Shadow in Sustainable Science
In the pursuit of scientific discovery and drug development, the choice of solvent is often dictated by immediate concerns: solubility, reactivity, and purity. However, the lifecycle of a solvent extends far beyond the confines of the reaction flask, casting a long environmental shadow that encompasses its production, use, and ultimate disposal. The cumulative impact of solvent use, particularly in the pharmaceutical and chemical industries, represents a substantial portion of the sector's overall environmental footprint. Consequently, the principles of green chemistry compel us, as scientists, to scrutinize our solvent selections through a lens of environmental stewardship.
This guide provides a comprehensive environmental impact assessment of 1,2-Propanediol diformate, a potentially bio-based solvent, benchmarked against a suite of commonly used laboratory and industrial solvents. Our analysis moves beyond simple performance metrics to embrace a holistic, data-driven comparison based on the foundational framework of Life Cycle Assessment (LCA). We will dissect key environmental indicators—biodegradability, aquatic toxicity, volatile organic compound (VOC) emissions, and human health hazards—to provide researchers and process chemists with the objective data needed to make more sustainable choices. Every claim is supported by experimental data and authoritative sources, ensuring that the guidance herein is both scientifically rigorous and practically applicable.
The Contenders: A Profile of the Solvents
This compound (PGDF): This diester is formed from 1,2-Propanediol (propylene glycol) and formic acid. A key advantage of its parent molecule, 1,2-Propanediol, is that it can be produced from renewable resources like corn or glycerol via microbial fermentation[1][2]. This bio-based origin offers a potential reduction in fossil fuel dependency. The diformate ester structure is expected to be susceptible to hydrolysis, breaking down into the readily biodegradable 1,2-Propanediol and formic acid, a naturally occurring organic acid[3][4].
Common Solvents for Comparison:
-
Alcohols (Ethanol, Isopropanol): Widely used polar protic solvents, often considered "greener" alternatives due to their lower toxicity and good biodegradability.
-
Ketones (Acetone): A common polar aprotic solvent used for cleaning and as a reaction medium. It is a known VOC[5][6].
-
Esters (Ethyl Acetate): A moderately polar solvent with a favorable toxicity profile, often used as a replacement for more hazardous solvents.
-
Aromatics (Toluene): A nonpolar solvent effective for many organic syntheses but associated with significant human health risks and environmental persistence.
-
Halogenated (Dichloromethane - DCM): A highly effective but problematic nonpolar solvent, facing increasing regulatory scrutiny due to its carcinogenicity and environmental concerns[7].
Comparative Framework: Key Environmental & Health Metrics
The environmental performance of a solvent is not a single attribute but a composite of several interconnected factors. Our assessment is built upon the following pillars:
-
Biodegradability (Environmental Persistence): This measures the potential for a substance to be broken down by microorganisms in the environment. "Readily biodegradable" substances are expected to degrade quickly and completely, preventing long-term accumulation[8]. Persistence can lead to bioaccumulation and chronic ecosystem damage.
-
Aquatic Toxicity: This evaluates the potential harm a substance can cause to aquatic organisms. Measured as the EC50 (the concentration causing an effect in 50% of the test population), lower values indicate higher toxicity[9][10]. Solvents can have acute and chronic effects on aquatic life[11].
-
Volatile Organic Compound (VOC) Content: VOCs are compounds that easily evaporate into the air and can react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a primary component of smog[12]. High vapor pressure and low boiling points are characteristic of high-VOC solvents.
-
Human Health Hazards: Beyond immediate environmental fate, the potential for carcinogenicity, mutagenicity, reproductive toxicity, and neurotoxicity is a critical consideration for both user safety and public health.
The following diagram illustrates a decision-making workflow for selecting a greener solvent based on these key environmental impact parameters.
Caption: A workflow for green solvent selection.
Data-Driven Comparison of Solvent Environmental Impacts
The following tables synthesize available data to provide a direct comparison of this compound and its alternatives.
Note on this compound (PGDF): Direct, comprehensive environmental data for PGDF is not widely published. The values presented are professional estimations based on the known properties of its hydrolysis products: 1,2-Propanediol and formic acid. 1,2-Propanediol is well-documented as being readily biodegradable with low toxicity[4][13]. Formate salts also exhibit low aquatic toxicity and are readily biodegradable[14][15]. It is therefore anticipated that the diformate ester will readily hydrolyze and subsequently biodegrade.
Table 1: Biodegradability and Aquatic Toxicity
| Solvent | Chemical Class | Ready Biodegradability (OECD 301) | Aquatic Toxicity (Daphnia magna, 48h EC50) |
| This compound | Diester | Expected: Yes (via hydrolysis) | Estimated: >100 mg/L (Low Toxicity) |
| 1,2-Propanediol (Parent) | Diol | Yes (>60% in 10d window)[4][13] | >10,000 mg/L[16][17] |
| Ethanol | Alcohol | Yes | >1,000 mg/L |
| Isopropanol | Alcohol | Yes | >1,000 mg/L |
| Acetone | Ketone | Yes | >1,000 mg/L |
| Ethyl Acetate | Ester | Yes | ~300 mg/L |
| Toluene | Aromatic HC | No (<60% in 28d) | ~11.5 mg/L |
| Dichloromethane (DCM) | Halogenated HC | No | ~10-200 mg/L |
Causality & Interpretation: The data clearly separates the solvents into two tiers. The alcohols, acetone, ethyl acetate, and the 1,2-Propanediol family are all readily biodegradable, meaning they are unlikely to persist in the environment. In contrast, toluene and dichloromethane fail this critical green metric. The ester linkage in PGDF is susceptible to enzymatic or aqueous hydrolysis, which would cleave the molecule into its readily biodegradable constituents.
From a toxicity perspective, the parent diol is practically non-toxic to aquatic life, with an extremely high EC50 value. The formate component is also considered to have low environmental hazard[14]. This strongly suggests PGDF will have a favorable ecotoxicity profile. Toluene and, to a lesser extent, DCM, pose a much greater and more immediate threat to aquatic ecosystems.
Table 2: Physical Properties and Air Pollution Potential (VOCs)
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | VOC Status |
| This compound | ~170-180 (Est.) | Low (<0.1 Est.) | Likely Non-VOC or Low-VOC |
| 1,2-Propanediol (Parent) | 188 | 0.01 | Non-VOC |
| Ethanol | 78.3 | 5.9 | Yes |
| Isopropanol | 82.5 | 4.4 | Yes |
| Acetone | 56 | 24.7 | Yes |
| Ethyl Acetate | 77.1 | 9.7 | Yes |
| Toluene | 110.6 | 2.9 | Yes |
| Dichloromethane (DCM) | 39.6 | 47.4 | Yes |
Causality & Interpretation: A solvent's potential to become an air pollutant is directly related to its volatility, which can be inferred from its boiling point and vapor pressure. With an estimated boiling point well above 150°C and consequently low vapor pressure, this compound is expected to have a very low tendency to evaporate under standard conditions. This contrasts sharply with highly volatile solvents like DCM and acetone, which are significant contributors to VOC emissions[5]. Most regulatory frameworks define a VOC based on boiling point or vapor pressure, and PGDF would likely fall outside this classification, representing a major environmental advantage for air quality.
The following diagram illustrates the typical lifecycle of a solvent, highlighting stages where environmental impact occurs.
Caption: Key stages in a solvent's lifecycle.
Experimental Protocols for Environmental Assessment
To ensure trustworthiness and provide a self-validating framework, standardized testing protocols are essential. Below are summaries of the OECD guidelines for the key metrics discussed.
Protocol 1: Ready Biodegradability - OECD 301D (Closed Bottle Test)
Objective: To determine if a chemical substance is "readily biodegradable" under aerobic aqueous conditions. This test is suitable for soluble, volatile, and/or adsorbing materials[18].
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely full, sealed bottle in the dark for 28 days. The degradation of the test substance is followed by measuring the consumption of dissolved oxygen[8][19]. The percentage of biodegradation is calculated as the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).
Step-by-Step Methodology:
-
Preparation: Calculate the Theoretical Oxygen Demand (ThOD) for the test substance based on its chemical formula. Prepare a mineral salt medium and an inoculum from a suitable source (e.g., activated sludge).
-
Test Setup: Add the test substance to a series of BOD bottles to achieve a concentration of approximately 2 mg/L. Add the mineral medium and inoculum. Fill bottles completely, ensuring no headspace remains.
-
Controls: Prepare three sets of control bottles:
-
Blank Control: Inoculum and mineral medium only (to measure background respiration).
-
Reference Control: A readily biodegradable substance like sodium benzoate or aniline is used to validate the test system's viability[19][20].
-
Toxicity Control: Test substance plus the reference substance (to check for inhibitory effects of the test substance on the microorganisms).
-
-
Incubation: Incubate all bottles at a constant temperature (e.g., 22°C) in the dark for 28 days.
-
Measurement: At regular intervals (e.g., day 7, 14, 21, 28), measure the dissolved oxygen concentration in replicate bottles.
-
Analysis: Calculate the percentage degradation. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period[8][20].
Protocol 2: Acute Aquatic Toxicity - OECD 202 (Daphnia sp. Acute Immobilisation Test)
Objective: To determine the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance across a range of concentrations for 48 hours. The endpoint is immobilisation, defined as the inability to swim after gentle agitation[10][21]. The results are used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized[22].
Step-by-Step Methodology:
-
Culturing: Maintain healthy cultures of Daphnia magna to ensure a supply of neonates (<24 hours old) for testing.
-
Test Solutions: Prepare a geometric series of at least five test concentrations of the substance in a suitable dilution water. A control group (dilution water only) is also required. For poorly soluble substances, a limit test at 100 mg/L may be performed first[21].
-
Exposure: Place a defined number of daphnids (e.g., 20 animals per concentration, divided into four replicates of five) into test vessels containing the respective test solutions[21].
-
Incubation: Incubate the test vessels for 48 hours under controlled conditions (e.g., 20°C, with a defined light-dark cycle).
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
-
Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value with 95% confidence limits.
Conclusion: A Greener Horizon with Informed Choices
This compound emerges as a promising alternative to many conventional solvents. Its foundation in potentially renewable 1,2-Propanediol, coupled with its expected ready biodegradability, low aquatic toxicity, and low VOC potential, positions it favorably against hazardous incumbents like toluene and dichloromethane. While it may not replace all solvents in all applications, it represents a significant step forward in designing safer, more sustainable chemical processes.
For the practicing scientist, the message is clear: the "best" solvent is not merely the one that performs a chemical task efficiently, but the one that does so with the least harm to human health and the environment. By integrating the principles of life cycle assessment and utilizing the standardized protocols outlined here, the research and drug development community can make more informed, responsible, and ultimately greener solvent choices.
References
-
OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. [Link]
-
Aropha (n.d.), OECD 301D: Closed Bottle Ready Biodegradability Test. [Link]
-
OECD (2024), Test No. 202: Daphnia sp. Acute Immobilisation Test. [Link]
-
Fera Science Ltd. (n.d.), Daphnia sp., Acute Immobilisation Test. [Link]
-
Biotecnologie BT (n.d.), OECD TG 202: Daphnia sp., Acute Immobilization test. [Link]
-
GLP (n.d.), OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. [Link]
-
U.S. Environmental Protection Agency (2020), Closed Bottle Biodegradation (OECD 301D). [Link]
-
FAO (n.d.), Ready biodegradability, Pesticide Registration Toolkit. [Link]
-
OECD (2024), Test No. 301: Ready Biodegradability. [Link]
-
OECD (1992), Test Guideline 301: Ready Biodegradability. [Link]
-
Cabot Corporation (n.d.), FORMATE FLUIDS HAZARD ASSESSMENT. [Link]
-
European Solvents Industry Group (ESIG) (n.d.), FOCUS: Solvents and VOCs. [Link]
-
Centers for Disease Control and Prevention (CDC) (2008), Volatile organic compounds. [Link]
-
Foobot (n.d.), List of Common Volatile Organic Compounds (VOCs). [Link]
-
Euro Chlor (2004), Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]
- West, R. J., et al. (2007), Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests. Environmental Toxicology and Chemistry, 26(8), 1599-1607.
-
Carl ROTH GmbH + Co. KG (2024), Safety Data Sheet: 1,2-Propanediol. [Link]
- Frings, M., et al. (2014), Constraints of propylene glycol degradation at low temperatures and saturated flow conditions. Environmental Science and Pollution Research, 22(5), 3867-3878.
- Bang, S. S., & Johnston, D. (1998), Environmental effects of sodium Acetate/Formate deicer, ice sheartrade mark.
-
Flinn Scientific, Inc. (2019), Safety Data Sheet (SDS) 1 2-Propanediol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) (1997), Toxicological Profile for Propylene Glycol. [Link]
- Paulillo, A., et al. (2021), The life-cycle environmental performance of producing formate via electrochemical reduction of CO2 in ionic liquid. Green Chemistry, 23(17), 6439-6453.
- Thurman, E. M., et al. (2018), Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater. Environmental Science: Processes & Impacts, 20(10), 1436-1447.
- T.A. Anderson, et al. (1994), Biodegradation of Propylene Glycol-Based MIL-A-8243D Aircraft Deicer.
- Faber, F., et al. (2017), Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis.
- Thiennimitr, P., et al. (2017), Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis.
- Saxena, R. K., et al. (2010), Microbial production and applications of 1,2-propanediol. Indian Journal of Microbiology, 50(1), 2-11.
- Niu, W., et al. (2021), A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Microbial Cell Factories, 20(1), 219.
- Le Coq, D., et al. (2025), Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. Gut Microbes, 17(1), 2469695.
- Sampson, E. M., & Bobik, T. A. (2008), Microcompartments for B12-dependent 1,2-propanediol degradation provide protection from DNA and cellular damage by a reactive metabolic intermediate. Journal of Bacteriology, 190(8), 2966-2971.
-
Alfa Aesar (2014), Safety Data Sheet: 1,2-Propanediol. [Link]
-
Carl ROTH GmbH + Co. KG (n.d.), Safety Data Sheet: 1,2-Propanediol. [Link]
-
ResearchGate (2021), Percentage difference between environmental impacts of formate produced.... [Link]
- Kim, H. J., et al. (2020), Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- Bontje, D., et al. (2011), Sublethal toxic effects in a generic aquatic ecosystem. Ecotoxicology and Environmental Safety, 74(4), 929-939.
Sources
- 1. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constraints of propylene glycol degradation at low temperatures and saturated flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 12. Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. formatebrines.com [formatebrines.com]
- 14. Environmental effects of sodium Acetate/Formate deicer, ice sheartrade mark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. archpdfs.lps.org [archpdfs.lps.org]
- 17. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 18. oecd.org [oecd.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. oecd.org [oecd.org]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. eurofins.it [eurofins.it]
Safety Operating Guide
A Guide to the Proper Disposal of 1,2-Propanediol diformate
As a Senior Application Scientist, it is my priority to provide you with technical guidance that is not only accurate but also practical and grounded in the principles of chemical safety and regulatory compliance. The proper disposal of any chemical is a critical final step in its lifecycle within a research environment. This guide is structured to provide a comprehensive, step-by-step approach to the disposal of 1,2-Propanediol diformate, ensuring the safety of personnel and the protection of our environment.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.
Chemical Identification and Hazard Assessment
This compound is the diester of 1,2-propanediol and formic acid. In the presence of water (and accelerated by acids or bases), it is expected to hydrolyze, breaking down into its constituent components:
-
1,2-Propanediol (Propylene Glycol, CAS No. 57-55-6): A substance with low acute toxicity, not classified as a hazardous substance by the Globally Harmonized System (GHS) or under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
-
Formic Acid (CAS No. 64-18-6): A corrosive and toxic liquid.[4] Crucially, formic acid is listed by the U.S. Environmental Protection Agency (EPA) as a U123 hazardous waste when it is a discarded commercial chemical product.[4][5][6]
The primary hazard associated with this compound waste stems from its potential to hydrolyze and release corrosive formic acid. Therefore, the waste must be managed with the assumption that it carries the hazards of formic acid.
Table 1: Key Data for this compound and its Hydrolysis Products
| Property | This compound | 1,2-Propanediol | Formic Acid |
| CAS Number | 53818-14-7 | 57-55-6 | 64-18-6 |
| Molecular Formula | C₅H₈O₄ | C₃H₈O₂ | CH₂O₂ |
| Molecular Weight | 132.11 g/mol | 76.09 g/mol | 46.03 g/mol |
| Primary Hazard | Irritant; potential to release formic acid | Mild Irritant[7] | Corrosive, Toxic[4] |
| RCRA Waste Code | Not listed; may exhibit D002 characteristic | Not listed[3] | U123 (listed waste)[4][5] |
| Potential Characteristic | D002 (Corrosivity) due to hydrolysis[8] | None | D002 (Corrosivity) |
Regulatory Framework: Is it a Hazardous Waste?
Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[9]
-
Listed Waste: this compound itself is not a listed hazardous waste. However, its hydrolysis product, formic acid, is listed as U123 .[5][6] Waste streams containing this compound must be managed accordingly.
-
Characteristic Waste: Due to the release of formic acid upon hydrolysis, any aqueous waste solution of this compound is likely to be corrosive. An aqueous waste is defined as corrosive (D002 ) if it has a pH less than or equal to 2.[8]
Pre-Disposal Procedures: Safe Handling and Storage
Proper handling and storage are critical to prevent spills and accidental exposures before the final disposal.
-
Engineering Controls: Always handle this compound in a properly operating chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Waste Container Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]
-
Use a sturdy, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE).
-
Keep the waste container tightly sealed except when adding waste.[13]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[14]
-
Segregate this waste stream from incompatible materials, particularly strong bases, acids, and oxidizing agents.[7]
-
Step-by-Step Disposal Protocol
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[1][13] The following protocol provides a decision-making framework for proper disposal.
Experimental Protocol: Disposal of this compound Waste
Objective: To safely manage and dispose of this compound waste in accordance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (HDPE recommended)
-
Hazardous waste labels
-
Appropriate PPE (goggles, lab coat, gloves)
-
Sodium bicarbonate (for small-scale neutralization only)
-
pH paper or meter
-
Chemical fume hood
Methodology:
Part A: Collection and Segregation (All Quantities)
-
Segregate Waste: Collect all materials contaminated with this compound, including unused solutions, reaction mixtures, pipette tips, and contaminated gloves, in a dedicated hazardous waste container.[14] Do not mix with other waste streams.
-
Label Container: Immediately label the container with "Hazardous Waste," "this compound," and any solvents present. Note the date accumulation begins.[12]
-
Store Safely: Place the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is within secondary containment.[13]
Part B: Disposal Path Decision
-
For Large Quantities (> 1 Liter) or Heavily Contaminated Materials:
-
Proceed directly to Part D: Disposal via Environmental Health & Safety. This is the most common and recommended pathway.
-
-
For Small Quantities (< 1 Liter) of Uncontaminated or Dilute Aqueous Solutions:
-
A chemical neutralization (hydrolysis) step may be considered only by trained personnel as a means of rendering the waste less hazardous before collection. This is an advanced procedure and should only be performed if approved by your institution's safety office.
-
If proceeding, continue to Part C. If not, go to Part D.
-
Part C: Chemical Neutralization via Hydrolysis (Trained Personnel Only)
Causality: This procedure intentionally hydrolyzes the formate ester to 1,2-propanediol and sodium formate, a salt of a strong base and a weak acid. This neutralizes the corrosive hazard associated with the release of formic acid.
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.
-
Cool the Solution: If the waste is from a reaction, ensure it is at room temperature. Place the container in an ice bath if necessary to control any potential exothermic reaction.
-
Slowly Add Base: While stirring the aqueous waste solution, slowly and carefully add a 5% solution of sodium bicarbonate. Be prepared for gas (CO₂) evolution.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated meter. Continue adding the bicarbonate solution until the pH is stable between 6.0 and 8.0.
-
Collect as Waste: Even after neutralization, the resulting solution containing 1,2-propanediol and sodium formate should be collected as hazardous waste. It contains organic material not suitable for drain disposal. Transfer it to your labeled hazardous waste container.
Part D: Disposal via Environmental Health & Safety (EHS)
-
Request Pickup: Once the waste container is full, or before the accumulation time limit set by your institution is reached, request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[12]
-
Documentation: Ensure all paperwork required by EHS is completed accurately. EHS will manage the final disposal through a licensed hazardous waste vendor.
Part E: Disposal of Empty Containers
-
Triple Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol).[14]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated container.[13] Subsequent rinsates can typically be managed in the same way.
-
Deface Label: Completely remove or deface the original label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1990). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Alfa Aesar. (2014). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2021). Safety Data Sheet Formic Acid 90 - 95%. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Alley. (2024). SAFETY DATA SHEET: Formic Acid. Retrieved from [Link]
-
Airedale Chemical. (2018). SAFETY DATA SHEET 1,2-PROPANEDIOL. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Tratnyek, P. G., & Weber, E. J. (1999). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 18(12), 2663-2669. Retrieved from [Link]
- Horlenko, T., & Stautzenberger, A. L. (1975). U.S. Patent No. 3,907,884. Washington, DC: U.S. Patent and Trademark Office.
-
Begum, S., & Islam, N. (2007). Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. Journal of the Bangladesh Chemical Society, 20(2), 143-151. Retrieved from [Link]
-
Schoffstall, A. M., & Mahone, S. M. (1988). Formate ester formation in amide solutions. Origins of Life and Evolution of the Biosphere, 18(4), 389-396. Retrieved from [Link]
- Stautzenberger, A. L., & Horlenko, T. (1981). U.S. Patent No. 4,299,981. Washington, DC: U.S. Patent and Trademark Office.
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Anand, P., Isar, J., Saran, S., & Saxena, R. K. (2010). Microbial production and applications of 1,2-propanediol. Applied Microbiology and Biotechnology, 86(1), 1-11. Retrieved from [Link]
-
Thien, V. F., et al. (2015). Respiration of Microbiota-Derived 1,2-propanediol Drives Salmonella Expansion during Colitis. PLOS Pathogens, 11(1), e1004627. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Sampson, E. M., & Bobik, T. A. (2008). Microcompartments for B12-dependent 1,2-propanediol degradation provide protection from DNA and cellular damage by a reactive metabolic intermediate. Journal of Bacteriology, 190(8), 2966-2971. Retrieved from [Link]
-
Ruehlemann, M. C., et al. (2025). Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens. Gut Microbes, 17(1), 2429821. Retrieved from [Link]
-
Sriramulu, D. D., et al. (2015). Bacterial Microcompartment-Dependent 1,2-Propanediol Utilization of Propionibacterium freudenreichii. Applied and Environmental Microbiology, 81(22), 7653-7662. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. media.laballey.com [media.laballey.com]
- 7. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of 1,2-Propanediol Diformate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of 1,2-Propanediol diformate (CAS No. 623-17-6), also known as furfuryl acetate. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment, building a foundation of trust that extends beyond the product itself.
Understanding the Chemical Landscape: Hazard Identification
This compound is a combustible liquid that is harmful if swallowed.[1] It may cause skin and eye irritation.[2] Understanding these hazards is the first step in implementing a robust safety protocol. This compound is primarily used in laboratory chemical synthesis.[1][3]
Key Hazards:
-
Flammability: Combustible liquid.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4]
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause irritation upon contact.[2]
-
Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements.
| Task | Required PPE | Rationale |
| Routine Handling & Dispensing | Chemical-resistant gloves (e.g., Nitrile rubber), Safety glasses with side shields or goggles, Lab coat | To prevent skin and eye contact from splashes and spills. |
| Operations with Splash Potential | Chemical-resistant gloves, Chemical splash goggles, Face shield, Lab coat or chemical-resistant apron | Provides an extra layer of protection for the face and eyes against significant splashes. |
| Working in Poorly Ventilated Areas | All PPE from "Operations with Splash Potential" plus a NIOSH-approved respirator | To prevent inhalation of vapors, especially in areas without adequate local exhaust ventilation. |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, for any procedure with a higher risk of splashing, chemical splash goggles are essential to provide a complete seal around the eyes. A face shield should be used in conjunction with goggles during these operations.[5]
-
Protective Clothing: A standard lab coat is sufficient for most routine operations. For larger quantities or tasks with a high splash risk, a chemical-resistant apron over the lab coat is recommended.
Operational Plan: Step-by-Step Handling and Storage Protocols
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Remove and wash contaminated clothing before reuse.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Keep away from heat, sparks, and open flames.[1][2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan: A Self-Validating System for Waste Management
Proper disposal is a critical component of the chemical lifecycle and ensures environmental responsibility.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4] Do not dispose of it down the drain.
-
Consultation: If you are unsure about the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
References
-
Alfa Aesar. (2014, June 16). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
abcr Gute Chemie. (n.d.). AB116891 | CAS 623-17-6. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
Biology LibreTexts. (2021, May 18). 1.2: Biosafety levels and PPE. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
